2-Methylimidazo[1,2-a]pyridin-8-amine
Description
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Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-5-11-4-2-3-7(9)8(11)10-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWOZJVIXLAJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619215 | |
| Record name | 2-Methylimidazo[1,2-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119858-52-5 | |
| Record name | 2-Methylimidazo[1,2-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
An In-Depth Technical Guide to the Synthesis of 2-Methylimidazo[1,2-a]pyridin-8-amine
The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] This fused bicyclic heterocycle is a structural cornerstone in numerous commercial drugs, including the anxiolytic Alpidem and the hypnotic agent Zolpidem, owing to its versatile biological activities which span anticancer, antimicrobial, antiviral, and anticonvulsant properties.[3][4] Its structural similarity to purines allows it to interact with a wide array of biological targets, making it a focal point for drug discovery and development.[5]
Within this important class of compounds, this compound represents a particularly valuable synthetic intermediate. The presence of a primary amine at the 8-position provides a crucial handle for further molecular elaboration, enabling the construction of diverse chemical libraries for biological screening. However, the synthesis of 8-amino substituted imidazo[1,2-a]pyridines is less commonly documented than modifications at other positions, presenting unique challenges and opportunities for synthetic chemists.[6]
This guide provides a detailed examination of the primary synthetic protocols for accessing this compound, focusing on the underlying chemical principles, step-by-step experimental procedures, and the rationale behind methodological choices.
Core Synthetic Strategy: The Condensation Pathway
The most direct and widely adopted method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[5][7] This approach is efficient and typically proceeds in a single synthetic operation. For the target molecule, this compound, this strategy involves the reaction of pyridine-2,8-diamine with chloroacetone.
Reaction Mechanism and Rationale
The reaction proceeds via a well-established mechanism. The initial step is a nucleophilic substitution (SN2) reaction where the more nucleophilic endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of chloroacetone, displacing the chloride ion. This forms a pyridinium salt intermediate. Subsequently, an intramolecular cyclization occurs as the exocyclic amino group attacks the ketone carbonyl. The resulting hemiaminal intermediate then undergoes dehydration to yield the final aromatic imidazo[1,2-a]pyridine product.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol details the one-pot synthesis of the target compound from commercially available starting materials.
Objective: To synthesize this compound.
Materials:
-
Pyridine-2,8-diamine
-
Chloroacetone (Note: Lachrymator, handle in a fume hood)
-
Ethanol (Absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-2,8-diamine (e.g., 1.0 g, 9.16 mmol).
-
Dissolution: Add absolute ethanol (40 mL) to the flask and stir until the diamine is fully dissolved.
-
Base Addition: Add sodium bicarbonate (1.15 g, 13.74 mmol, 1.5 equivalents) to the solution. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.
-
Reagent Addition: Slowly add chloroacetone (0.79 g, 0.73 mL, 9.16 mmol, 1.0 equivalent) to the stirring mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.
-
Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up - Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Work-up - Washing: Combine the organic extracts and wash them with brine (30 mL). This step helps to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography on silica gel to obtain the pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthetic Strategies
-
Nitration-Reduction Sequence: This common strategy in heterocyclic chemistry involves synthesizing an 8-nitro analogue first, followed by its reduction to the desired 8-amino group.
-
Step 1: Synthesize 2-methyl-8-nitroimidazo[1,2-a]pyridine by reacting 2-amino-3-nitropyridine with chloroacetone.
-
Step 2: Reduce the nitro group using standard conditions, such as tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation (H₂/Pd-C). This method is robust but increases the overall step count.
-
-
Late-Stage Amination: Modern cross-coupling reactions can be used to install the amine group onto a pre-formed heterocyclic core.
-
Buchwald-Hartwig Amination: This involves the palladium-catalyzed coupling of 8-bromo-2-methylimidazo[1,2-a]pyridine with an ammonia surrogate or a protected amine.[8]
-
Ullmann Condensation: A copper-catalyzed coupling between 8-bromo- or 8-chloro-2-methylimidazo[1,2-a]pyridine and an amine source.[9] These methods are powerful but often require careful optimization of catalysts, ligands, and reaction conditions.
-
Data Summary and Strategy Comparison
| Synthetic Strategy | Key Starting Materials | Steps | Typical Yield | Advantages | Disadvantages |
| One-Pot Condensation | Pyridine-2,8-diamine, Chloroacetone | 1 | Good to High | Atom economical, operationally simple, rapid access to product.[10] | Dependent on the availability of pyridine-2,8-diamine. |
| Nitration-Reduction | 2-Amino-3-nitropyridine, Chloroacetone | 2 | Moderate | Uses more common starting materials, reliable reduction methods. | Longer synthetic route, use of potentially harsh reagents (SnCl₂/HCl). |
| Buchwald-Hartwig Amination | 8-Bromo-2-methylimidazo[1,2-a]pyridine, Amine source | 2+ | Variable | Excellent functional group tolerance, mild reaction conditions.[8] | Requires synthesis of the 8-halo precursor, expensive catalysts/ligands. |
Conclusion
The synthesis of this compound is most efficiently achieved through a one-pot condensation reaction, a testament to the power and elegance of classical heterocyclic chemistry. This method provides a direct, scalable, and robust route to a key building block for drug discovery. For situations where starting materials are a constraint, alternative multi-step sequences involving nitration-reduction or late-stage cross-coupling offer viable, albeit more complex, pathways. The choice of synthetic route will ultimately be guided by factors such as starting material availability, project timeline, and the scale of the synthesis required.
References
- Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
- Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Publishing.
- Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives | Request PDF - ResearchGate.
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
- Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives - PubMed.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega.
- Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - ResearchGate.
- Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Publishing.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate.
- Synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine derivatives - Enamine.
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - NIH.
- (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids - ResearchGate.
- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction - RSC Publishing.
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- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-conferences.org [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylimidazo[1,2-a]pyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-Methylimidazo[1,2-a]pyridin-8-amine, a heterocyclic amine of significant interest in medicinal chemistry. As a key building block in the synthesis of various biologically active molecules, a thorough understanding of its fundamental characteristics is paramount for its effective application in drug discovery and development. This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and providing field-proven methodologies for their determination.
Introduction to a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1] This bicyclic heteroaromatic system offers a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable electronic properties, making it an attractive framework for targeting a wide array of biological targets. The introduction of a methyl group at the 2-position and an amino group at the 8-position, as in this compound, further refines these properties, influencing its reactivity, solubility, and interaction with biomolecules. This guide will delve into the specific physicochemical attributes of this particular derivative.
Chemical Identity and Core Structure
Systematic Name: this compound
CAS Number: 119858-52-5[2]
Molecular Formula: C₈H₉N₃[3]
Molecular Weight: 147.18 g/mol [3]
The structure of this compound consists of a fused imidazole and pyridine ring system. The nitrogen atom at position 4 is a bridgehead atom, and the numbering of the heterocyclic system is crucial for the unambiguous identification of substituted derivatives.
Figure 1: Chemical structure of this compound.
Physicochemical Properties: A Tabulated Summary
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some data is derived from experimental observations on closely related analogs, other values are based on in silico predictions and should be considered as such.
| Property | Value | Source/Method |
| Molecular Weight | 147.18 g/mol | [3] |
| Melting Point | Not experimentally determined for this specific compound. Related 8-amino-imidazo[1,2-a]pyridine derivatives exhibit a wide range of melting points, often above 150°C, depending on other substituents. | [4] |
| Boiling Point | Not experimentally determined. High boiling point expected due to polarity and hydrogen bonding capabilities. | |
| Density | 1.273 g/cm³ (Predicted) | [5] |
| logP (Octanol/Water Partition Coefficient) | 1.80610 (Predicted) | [5] |
| pKa | Not experimentally determined. The presence of the basic amino group and the pyridine nitrogen suggests the compound will have at least two pKa values. The pKa of the anilinic 8-amino group is expected to be lower than that of aniline itself due to the electron-withdrawing nature of the fused heterocyclic system. | |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol and chloroform. The amino group may impart some aqueous solubility, particularly at acidic pH where it can be protonated. | [6] |
| Refractive Index | 1.667 (Predicted) | [5] |
Elucidation of Physicochemical Parameters: Methodologies and Insights
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A predicted logP of 1.80610 suggests that this compound possesses a moderate degree of lipophilicity.[5] This value indicates a favorable balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates.
Experimental Determination of logP (Shake-Flask Method):
A standard and reliable method for the experimental determination of logP is the shake-flask method, as outlined by the OECD Guideline 107.
Protocol:
-
Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water.
-
Solution Preparation: Prepare a stock solution of this compound in the phase in which it is more soluble (likely n-octanol).
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the other phase.
-
Equilibration: Shake the flask at a constant temperature until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Causality: The moderate lipophilicity is a result of the interplay between the hydrophobic bicyclic aromatic core and the hydrophilic amino group. The methyl group at the 2-position slightly increases lipophilicity compared to the unsubstituted parent compound.
Acidity and Basicity (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. This compound has two primary basic centers: the exocyclic 8-amino group and the nitrogen atom of the pyridine ring.
Experimental Determination of pKa (Potentiometric Titration):
Potentiometric titration is a common and accurate method for determining pKa values.
Protocol:
-
Solution Preparation: Dissolve a precise amount of this compound in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa values can be determined from the half-equivalence points of the titration curve.
Insight: The pKa of the 8-amino group is expected to be influenced by the electron-withdrawing nature of the fused imidazo[1,2-a]pyridine ring system, making it a weaker base than a simple aniline. The pKa of the pyridine nitrogen will also be affected by the fusion with the imidazole ring.
Figure 2: Factors influencing the basicity of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, a singlet for the methyl group at the 2-position, and a broad singlet for the amino group protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino and methyl groups and the ring nitrogens. For a related compound, 8-amino-3-(4-chlorophenylazo)-2-methylimidazo[1,2-a]pyridine, the amino group protons appear as a singlet at approximately 4.5 ppm, and the methyl protons as a singlet around 2.7 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and heteroaromatic carbons, with the carbon bearing the methyl group and the carbon attached to the amino group showing distinct shifts. In a related 8-amino derivative, the aromatic carbons appear in the range of 108-152 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretching: Aromatic C-H stretching bands above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.
-
C=N and C=C stretching: A series of bands in the 1500-1650 cm⁻¹ region characteristic of the fused aromatic ring system.
-
N-H bending: A band around 1600 cm⁻¹ for the scissoring vibration of the amino group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 147, corresponding to the molecular weight of the compound.
-
Fragmentation: The fragmentation pattern can provide structural information. Common fragmentation pathways for such compounds may involve the loss of small molecules like HCN or the cleavage of the methyl group.
Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods, most commonly via the condensation of a 2-aminopyridine derivative with an α-haloketone. For the synthesis of the title compound, a suitable starting material would be 2,8-diaminopyridine. A plausible synthetic route is adapted from the synthesis of a related compound, 8-amino-3-formyl-2-methyl-imidazo[1,2-a]pyridine.[7]
Synthetic Workflow:
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- 7. prepchem.com [prepchem.com]
2-Methylimidazo[1,2-a]pyridin-8-amine CAS number and structure
An In-Depth Technical Guide to 2-Methylimidazo[1,2-a]pyridin-8-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical identity, synthesis protocols, physicochemical properties, and its emerging role as a privileged scaffold in the design of targeted therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecule's potential.
Core Compound Identification and Structure
This compound is a fused bicyclic heteroaromatic compound. The core structure, imidazo[1,2-a]pyridine, is formed by the fusion of an imidazole ring and a pyridine ring. This scaffold is a bioisostere of purine and is found in numerous commercially available drugs, highlighting its "drug prejudice" status in medicinal chemistry.[1][2]
Structural Representation
The structure consists of the imidazo[1,2-a]pyridine core with a methyl group substituted at the C2 position of the imidazole ring and an amine group at the C8 position of the pyridine ring.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key computed and experimental properties of the compound is provided below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 119858-52-5 | [3][4] |
| Molecular Formula | C₈H₉N₃ | [3] |
| Molecular Weight | 147.18 g/mol | [3] |
| IUPAC Name | This compound | PubChem |
| InChIKey | JXJVLFNNQFBJRU-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CC1=NC2=C(C=C(N=C2)N)N=C1 | PubChem |
Synthesis and Reaction Chemistry
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, typically involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This reaction, often referred to as the Tschitschibabin reaction, provides a versatile and efficient route to a wide array of substituted analogs.
General Synthetic Workflow
The most direct pathway to this compound involves the reaction of pyridine-2,8-diamine with chloroacetone. The reaction proceeds via initial N-alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular condensation and dehydration to form the fused imidazole ring.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
While a specific protocol for this compound is not detailed in the provided sources, a reliable procedure can be adapted from the synthesis of the core 2-methylimidazo[1,2-a]pyridine structure.[6]
-
Reactant Preparation: In a suitable reaction flask (e.g., 1L), dissolve 0.1 mol of pyridine-2,8-diamine in an appropriate solvent such as ethanol (approx. 400 mL).
-
Addition of Reagent: To the solution, add 0.1 mol of chloroacetone. The addition should be controlled to manage any exothermic reaction.
-
Catalysis (Optional but Recommended): Add a catalytic amount of a weak acid, such as acetic acid (e.g., 30 drops), to facilitate the condensation step.[6]
-
Reaction: Reflux the mixture for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Work-up: After cooling, the reaction mixture is typically neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic phases are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry due to its wide range of biological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[7][8] this compound serves as a key building block for creating more complex molecules with enhanced potency and selectivity.
Anticancer Potential
Derivatives of the imidazo[1,2-a]pyridine core have been extensively investigated as potent inhibitors of critical cancer-related signaling pathways.[9]
-
Kinase Inhibition: This scaffold is particularly effective in designing inhibitors for various kinases. Substituted imidazo[1,2-a]pyrazines (a closely related scaffold) have been discovered as low-nanomolar inhibitors of Breast Tumor Kinase (Brk/PTK6).[10] Furthermore, derivatives have shown activity against Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[11]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is frequently dysregulated in many cancers. Several studies have successfully developed imidazo[1,2-a]pyridine-based compounds as potent inhibitors of this pathway, particularly targeting PI3Kα and mTOR.[9][12] The amine group at the C8 position of this compound provides a crucial handle for synthetic elaboration to optimize binding to the kinase hinge region.
Caption: PI3K/Akt/mTOR pathway, a key target for imidazo[1,2-a]pyridine derivatives.
Antituberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has created an urgent need for new therapeutics.[1] The imidazo[1,2-a]pyridine class has yielded promising anti-TB agents.[1][2]
-
QcrB Inhibition: A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were identified as potent inhibitors of QcrB, a subunit of the electron transport chain essential for energy production in Mycobacterium tuberculosis (Mtb).[1]
-
Pantothenate Synthetase (PS) Inhibition: 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides have been identified as inhibitors of Mtb pantothenate synthetase (PS), an enzyme critical for bacterial survival.[2]
The core structure of this compound provides a validated starting point for developing novel analogs targeting these essential Mtb pathways.
Conclusion and Future Outlook
This compound is a molecule of high strategic value for drug discovery. Its robust and versatile synthesis, combined with the proven therapeutic potential of the imidazo[1,2-a]pyridine scaffold, makes it an attractive starting material for generating compound libraries. Future research will likely focus on leveraging the C8-amine functionality to create novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for oncology and infectious disease applications. The continued exploration of this chemical space holds significant promise for the development of next-generation targeted therapies.
References
- ChemicalBook. 119858-52-5(2-Methylimidazo[1,2-a]pyridine-8-amine) Product Description.
- 2a biotech. Products - 2-Methylimidazo[1,2-a]pyridine-8-amine.
- ChemicalBook. 2-Methylimidazo[1,2-a]pyridine-8-amine | 119858-52-5.
- PubChem. 2-Methylimidazo[1,2-a]pyridine | C8H8N2 | CID 136742.
- ResearchGate. Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives | Request PDF.
- Moldb. 934-37-2 | 2-Methylimidazo[1,2-a]pyridine - Molecular Database.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- PMC. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- PubMed. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors.
- PubChem. Imidazo[1,2-a]pyridin-8-amine | C7H7N3 | CID 15413215.
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- PubMed. Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives.
- NIH. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
- Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
- RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Wiley Online Library. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents.
- Vulcanchem. Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl.
- ResearchGate. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF.
- PubChem. Imidazo[1,2-a]pyrazin-8-amine | C6H6N4 | CID 10261137.
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- 12. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Technical Guide to the Biological Activity of 2-Methylimidazo[1,2-a]pyridin-8-amine Derivatives
Executive Summary
The imidazo[1,2-a]pyridine core is a privileged heterocyclic system in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on a specific, promising subclass: 2-methylimidazo[1,2-a]pyridin-8-amine derivatives. The strategic placement of a methyl group at the C-2 position and an amine at the C-8 position creates a unique chemical scaffold with significant potential for modulation of key signaling pathways implicated in disease. This document provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound class, tailored for researchers, scientists, and drug development professionals.
The Strategic Importance of the this compound Scaffold
The imidazo[1,2-a]pyridine scaffold's planarity and electron distribution facilitate interactions with the active sites of various enzymes, particularly kinases.[4] The introduction of a methyl group at the C-2 position can enhance binding affinity and selectivity for specific targets, while the 8-amino group serves as a crucial handle for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This "privileged structure" approach allows for the rapid generation of compound libraries with diverse pharmacological profiles.[5]
Synthesis of the Core Scaffold
The synthesis of the this compound core can be achieved through a multi-step process, a key step of which is the reduction of an 8-nitro intermediate. This common strategy allows for the late-stage introduction of the versatile 8-amino group.
Experimental Protocol: Synthesis of 8-amino-2-methyl-imidazo[1,2-a]pyridine
A representative synthetic route involves the initial construction of the 2-methyl-8-nitro-imidazo[1,2-a]pyridine ring system, followed by the reduction of the nitro group.
Step 1: Synthesis of 2-methyl-8-nitro-imidazo[1,2-a]pyridine
This step typically involves the condensation of 2-amino-3-nitropyridine with a suitable three-carbon building block, such as chloroacetone.
Step 2: Reduction to 8-amino-2-methyl-imidazo[1,2-a]pyridine
The reduction of the nitro group is a critical step to install the 8-amino functionality. A standard and effective method is catalytic hydrogenation.
-
Procedure: 0.5 g of 3-formyl-2-methyl-8-nitro-imidazo[1,2-a]pyridine is dissolved in 200 ml of methanol. A catalytic amount of a commercial Palladium on carbon (Pd/C) catalyst is added to the solution. The mixture is then hydrogenated at room temperature under a low pressure of hydrogen gas until the reaction is complete, as monitored by thin-layer chromatography (TLC).[6]
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude 8-amino-3-formyl-2-methyl-imidazo[1,2-a]pyridine, which can be purified by column chromatography.
The following diagram illustrates the key synthetic transformation:
Caption: Synthetic pathway to the 2-methyl-8-amino-imidazo[1,2-a]pyridine core.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival.[4]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases. Imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of several key oncogenic kinases, including:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell proliferation, survival, and resistance to therapy.[4]
-
c-Met: The c-Met receptor tyrosine kinase is another important target in cancer therapy. Overexpression or mutation of c-Met can drive tumor growth and metastasis.[7]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[8]
The 2-methyl-8-amino-imidazo[1,2-a]pyridine scaffold serves as an excellent starting point for the design of kinase inhibitors. The 8-amino group can be functionalized with various side chains to enhance binding affinity and selectivity for the target kinase.
The diagram below illustrates the central role of these kinases in cancer cell signaling and how imidazo[1,2-a]pyridine derivatives can intervene.
Caption: Inhibition of key oncogenic kinases by this compound derivatives.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be significantly influenced by the nature of the substituents at various positions.
| Position | Substituent Effect on Anticancer Activity |
| C-2 (Methyl) | Often contributes to favorable interactions within the kinase active site. |
| C-3 | Substitution at this position can modulate potency and selectivity. |
| C-6 | Introduction of aryl or heteroaryl groups can enhance c-Met inhibitory activity.[7] |
| C-8 (Amino) | Serves as a key point for derivatization to improve pharmacokinetic and pharmacodynamic properties. |
Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of newly synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay.
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
-
Procedure:
-
The kinase, a fluorescently labeled peptide substrate, and ATP are incubated in a suitable buffer.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
Anti-inflammatory Activity: Modulation of the STAT3/NF-κB Pathway
Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory signaling pathways.[3]
Mechanism of Action: Inhibition of STAT3 and NF-κB
The transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) are central regulators of inflammation. A novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway.[3] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[3]
The following diagram outlines the anti-inflammatory mechanism of action.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Aminoimidazo[1,2-a]pyridines as a new structural class of cyclin-dependent kinase inhibitors. Part 1: Design, synthesis… [ouci.dntb.gov.ua]
Spectroscopic Data of 2-Methylimidazo[1,2-a]pyridin-8-amine: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-Methylimidazo[1,2-a]pyridin-8-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and a thorough understanding of its spectroscopic properties is crucial for the synthesis and development of novel therapeutic agents.
Introduction to this compound
This compound is a fused heterocyclic system containing a pyridine ring fused to an imidazole ring. The presence of a methyl group at the 2-position and an amino group at the 8-position significantly influences its electronic properties and, consequently, its spectroscopic signature. The strategic placement of these functional groups makes it a valuable building block in the design of compounds with a wide range of biological activities. Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity, as well as for understanding its chemical behavior.
Predicted Spectroscopic Data
The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazo[1,2-a]pyridine core, the methyl protons, and the amino protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the methyl group.
-
Aromatic Protons: The pyridine ring protons (H-5, H-6, and H-7) will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The H-5 proton is expected to be the most downfield due to its proximity to the bridgehead nitrogen. The H-6 and H-7 protons will likely appear as a triplet and a doublet, respectively, showing characteristic coupling patterns. The proton at the 3-position (H-3) of the imidazole ring is expected to be a singlet and will be significantly shifted upfield compared to its counterparts in the 3-arylazo-substituted analogs.[1]
-
Methyl Protons: The methyl group at the 2-position will give rise to a sharp singlet, typically in the range of δ 2.4-2.8 ppm. In the reported 3-arylazo-substituted analogs, this signal appears around δ 2.7 ppm.[1]
-
Amino Protons: The protons of the 8-amino group will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. A singlet for the amino group in related compounds has been observed around δ 4.5 ppm.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.5 | s |
| H-5 | ~7.8 | d |
| H-6 | ~6.7 | t |
| H-7 | ~7.0 | d |
| 2-CH₃ | 2.4 - 2.8 | s |
| 8-NH₂ | 4.5 - 5.5 | br s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are based on data from related 8-amino-2-methyl-imidazo[1,2-a]pyridine derivatives.[1]
-
Aromatic Carbons: The carbon atoms of the fused ring system will resonate in the range of δ 110-155 ppm. The carbon bearing the amino group (C-8) and the carbons of the imidazole ring (C-2 and C-3) will have their chemical shifts significantly influenced by the substituents.
-
Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift, typically around δ 14-21 ppm.[1]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 |
| C-3 | ~115 |
| C-5 | ~125 |
| C-6 | ~114 |
| C-7 | ~115 |
| C-8 | ~142 |
| C-8a | ~135 |
| 2-CH₃ | 14 - 21 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group and the C-H and C=N/C=C bonds of the heterocyclic core.
-
N-H Stretching: The amino group will exhibit two medium to strong absorption bands in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1]
-
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings will give rise to a series of sharp bands in the 1500-1620 cm⁻¹ region.[1]
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3200 - 3400 | Medium - Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=N and C=C Stretch | 1500 - 1620 | Medium - Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
-
Molecular Ion: The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₈H₉N₃, MW = 147.18 g/mol ).
-
Fragmentation: The fragmentation pattern will be characteristic of the imidazo[1,2-a]pyridine ring system. Common fragmentation pathways may involve the loss of small neutral molecules or radicals. The fragmentation of a related compound, 8-amino-2-methyl-3-(phenylazo)imidazo[1,2-a]pyridine, shows a base peak corresponding to the loss of the phenylazo group, indicating the stability of the 8-amino-2-methylimidazo[1,2-a]pyridine cation.[1]
Table 4: Predicted Key Mass Spectrometry Peaks for this compound
| m/z | Interpretation |
| 147 | Molecular Ion (M⁺) |
| 132 | [M - CH₃]⁺ |
| 120 | [M - HCN]⁺ |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.
-
Spectral Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and peak integrations.
IR Data Acquisition
Caption: Workflow for IR data acquisition and analysis.
-
Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract the atmospheric and instrument-related absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
MS Data Acquisition
Caption: Workflow for MS data acquisition and analysis.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either through direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for volatile compounds.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the separated ions to generate the mass spectrum.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.
Conclusion
This technical guide has provided a detailed and predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from closely related analogs, we have established a comprehensive spectroscopic profile for this important heterocyclic compound. The provided experimental protocols offer a robust framework for obtaining high-quality data. This guide serves as a valuable resource for scientists and researchers, facilitating the accurate identification, characterization, and utilization of this compound in the pursuit of novel chemical entities with therapeutic potential.
References
- Al-Tel, T. H., & Al-Qawasmeh, R. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
- Al-Qawasmeh, R. A. (2006). Synthesis of some new substituted imidazo(1,2-a)pyridines and their 2-one derivatives. The Islamic University of Gaza.
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An In-depth Technical Guide to the Solubility and Stability of 2-Methylimidazo[1,2-a]pyridin-8-amine
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This bicyclic N-heterocycle is a key component in marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[2][3] The specific analogue, 2-Methylimidazo[1,2-a]pyridin-8-amine, presents a unique combination of a lipophilic methyl group at the 2-position and a hydrophilic amine group at the 8-position, suggesting a nuanced physicochemical profile that warrants thorough investigation for its potential in drug development.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the aqueous and organic solubility, as well as the chemical stability, of this compound. We will delve into the theoretical underpinnings and provide detailed, actionable protocols for these critical assessments. The causality behind experimental choices will be explained to ensure a deep understanding of the methodologies.
Part 1: Physicochemical Characterization and Predicted Properties
A foundational understanding of the intrinsic properties of this compound is crucial before embarking on experimental studies. Publicly available data for the parent compound, Imidazo[1,2-a]pyridin-8-amine, can serve as a starting point.[4]
Table 1: Computed Physicochemical Properties of Imidazo[1,2-a]pyridin-8-amine
| Property | Value | Source |
| Molecular Formula | C7H7N3 | PubChem CID: 15413215[4] |
| Molecular Weight | 133.15 g/mol | PubChem CID: 15413215[4] |
| XLogP3 | 1.1 | PubChem CID: 15413215[4] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 15413215[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 15413215[4] |
The introduction of a methyl group at the 2-position in our target molecule, this compound, is expected to increase its lipophilicity and molecular weight slightly. The presence of the 8-amino group suggests that the molecule will exhibit basic properties and that its solubility will be pH-dependent.
Part 2: Solubility Assessment
A comprehensive understanding of a compound's solubility in both aqueous and organic media is fundamental to its development as a potential therapeutic agent. Poor aqueous solubility can hinder oral bioavailability, while an understanding of its solubility in organic solvents is critical for purification, formulation, and analytical method development.
Aqueous Solubility Determination (pH-Dependent)
The amine group at the 8-position of this compound is expected to have a pKa that influences its ionization state and, consequently, its aqueous solubility across a physiological pH range. A thermodynamic solubility assessment is the gold standard for determining this property.
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., phosphate, acetate, and borate buffers).
-
Sample Preparation: Add an excess of solid this compound to each buffer solution in separate vials. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow for equilibrium to be reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that the filtration does not lead to adsorption of the compound.
-
Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the respective buffer to generate a pH-solubility profile.
Organic Solvent Solubility
Knowledge of solubility in various organic solvents is essential for downstream processes like synthesis, purification, and formulation.
-
Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, and hexane).
-
Sample Preparation: Add a known amount of this compound to a fixed volume of each solvent.
-
Visual Assessment (Kinetic Solubility): Observe the dissolution of the compound at room temperature. If it dissolves completely, add more solute in known increments until saturation is reached.
-
Thermodynamic Solubility (if required): For precise measurements, follow a similar procedure to the aqueous solubility determination, involving equilibration and quantification of the supernatant.
Table 2: Representative Data Table for Solubility Assessment
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Method |
| pH 2.0 Buffer | 25 | [Experimental Value] | Thermodynamic |
| pH 7.4 Buffer | 25 | [Experimental Value] | Thermodynamic |
| pH 10.0 Buffer | 25 | [Experimental Value] | Thermodynamic |
| Methanol | 25 | [Experimental Value] | Kinetic/Thermodynamic |
| Acetonitrile | 25 | [Experimental Value] | Kinetic/Thermodynamic |
| Dichloromethane | 25 | [Experimental Value] | Kinetic/Thermodynamic |
Part 3: Stability Assessment and Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a critical component of drug development.[5][6][7] They provide invaluable insights into the intrinsic stability of a molecule, potential degradation pathways, and help in the development of stability-indicating analytical methods.[5][8]
Rationale for Forced Degradation Conditions
The selection of stress conditions is designed to mimic the potential environmental factors a drug substance might encounter during its lifecycle. For this compound, the following conditions are recommended:
-
Acid and Base Hydrolysis: To assess susceptibility to degradation in acidic and basic environments.
-
Oxidation: To evaluate the impact of oxidative stress.
-
Thermal Stress: To determine the effect of elevated temperatures.
-
Photostability: To assess degradation upon exposure to light.
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH and neutralize with HCl.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Monitor the degradation over time (e.g., 2, 8, 24 hours).
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C).
-
Separately, prepare a solution of the compound in a suitable solvent and heat at 80°C.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A dark control sample should be kept under the same conditions but protected from light.
-
Analytical Strategy and Potential Degradation Pathways
A stability-indicating HPLC method is essential for separating the parent compound from its degradation products. A mass spectrometer (LC-MS) is invaluable for identifying the molecular weights of the degradants, which helps in elucidating their structures.
Based on the structure of this compound, several potential degradation pathways can be hypothesized:
-
Oxidation: The electron-rich imidazopyridine ring system and the primary amine could be susceptible to oxidation.
-
Hydrolysis: While the core ring system is generally stable, extreme pH and temperature could lead to ring opening, although this is less common.
-
Photodegradation: Aromatic systems can undergo various photochemical reactions.
The following diagram illustrates a logical process for identifying degradation products.
Caption: Degradation Product Identification Workflow.
Table 3: Summary of Forced Degradation Study Results
| Stress Condition | Reagent/Temperature | Duration | % Degradation of Parent | No. of Degradants | Observations (e.g., Major Degradant m/z) |
| Acid Hydrolysis | 0.1 M HCl / 60°C | 24h | [Experimental Value] | [Experimental Value] | [Experimental Observation] |
| Base Hydrolysis | 0.1 M NaOH / 60°C | 24h | [Experimental Value] | [Experimental Value] | [Experimental Observation] |
| Oxidation | 3% H₂O₂ / RT | 24h | [Experimental Value] | [Experimental Value] | [Experimental Observation] |
| Thermal (Solid) | 80°C | 7 days | [Experimental Value] | [Experimental Value] | [Experimental Observation] |
| Thermal (Solution) | 80°C | 24h | [Experimental Value] | [Experimental Value] | [Experimental Observation] |
| Photostability | ICH Q1B | - | [Experimental Value] | [Experimental Value] | [Experimental Observation] |
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is essential for advancing this promising molecule through the drug development pipeline. The proposed methodologies are self-validating and grounded in established scientific and regulatory standards, ensuring the integrity of the results.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. Retrieved from [Link]
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MDPI. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]
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ResearchGate. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]
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PubMed. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Retrieved from [Link]
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PubMed. (2009). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. Retrieved from [Link]
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PubMed Central. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
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Semantic Scholar. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
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PubMed Central. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
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The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry from Serendipity to Rational Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold, a nitrogen-containing bridged heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a comprehensive exploration of the discovery and historical evolution of this unique chemical entity, from its initial synthesis through the classic Tschitschibabin reaction to the development of sophisticated, modern synthetic methodologies. We will delve into the fundamental physicochemical and electronic properties that contribute to its promiscuous yet specific binding capabilities. A significant portion of this guide is dedicated to the rich medicinal chemistry of imidazo[1,2-a]pyridine derivatives, dissecting the structure-activity relationships (SAR) that govern their therapeutic efficacy across diverse disease areas, including neuroscience, oncology, and infectious diseases. Through a detailed examination of marketed drugs and clinical candidates, we will illuminate the journey of this scaffold from a laboratory curiosity to a cornerstone of modern drug discovery.
The Genesis of a Privileged Scaffold: Discovery and Historical Perspective
The story of imidazo[1,2-a]pyridine begins in the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin (Tschitschibabin). While his most famous discovery is the Chichibabin pyridine synthesis, his explorations into the reactions of aminopyridines laid the groundwork for the synthesis of this fused heterocyclic system. The classical synthesis, often referred to as the Tschitschibabin reaction for imidazo[1,2-a]pyridines, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1]
Initially, these compounds were of primary interest to chemists for their novel structure and reactivity. However, the mid-20th century witnessed a surge in the exploration of their biological potential. Early investigations revealed a broad spectrum of activities, including anti-inflammatory, antiulcer, and antimicrobial properties. This initial burst of discovery set the stage for a more systematic and rational approach to drug design centered around this versatile core.
The Imidazo[1,2-a]pyridine Core: Physicochemical and Electronic Properties
The imidazo[1,2-a]pyridine core is a planar, aromatic system with 10 π-electrons, complying with Hückel's rule. This inherent aromaticity contributes to its stability. The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring creates a unique electronic landscape.
The nitrogen atom at position 1 (the bridgehead nitrogen) is pyrrole-like, and its lone pair of electrons participates in the aromatic system. The nitrogen at position 4 is pyridine-like, and its lone pair is directed in the plane of the ring, making it the primary site of protonation and coordination to metal ions. This distribution of electron density influences the molecule's reactivity, directing electrophilic substitution primarily to the electron-rich imidazole ring, particularly at the C3 position.
The physicochemical properties of imidazo[1,2-a]pyridine derivatives can be readily tuned through substitution at various positions around the core. This modularity allows for the optimization of crucial drug-like properties such as solubility, lipophilicity, and metabolic stability. For instance, the introduction of polar groups can enhance aqueous solubility, while lipophilic substituents can improve membrane permeability.
Synthetic Strategies: From Classical Reactions to Modern Innovations
The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly since its discovery. While the classical Tschitschibabin reaction remains a fundamental approach, a plethora of modern, more efficient, and versatile methods have been developed.
The Classical Tschitschibabin Reaction
The reaction of a 2-aminopyridine with an α-halocarbonyl compound is the most traditional method for constructing the imidazo[1,2-a]pyridine core. The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.
Caption: Mechanism of the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.
While robust, this method can require harsh reaction conditions and may not be suitable for sensitive substrates.
Modern Synthetic Methodologies
The demand for more efficient and diverse synthetic routes has led to the development of numerous modern methods, including:
-
One-Pot and Multicomponent Reactions: These strategies offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation. For example, the three-component reaction of a 2-aminopyridine, an aldehyde, and an alkyne, often catalyzed by copper or gold, provides a direct route to 3-substituted imidazo[1,2-a]pyridines.[1]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridines, making it a valuable tool for high-throughput synthesis in drug discovery.
-
Catalytic C-H Functionalization: More recent advances have focused on the direct functionalization of C-H bonds of the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials and offering a more sustainable and efficient approach to diversification.
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.
Medicinal Chemistry Applications: A Scaffold for Diverse Therapeutic Targets
The true power of the imidazo[1,2-a]pyridine scaffold lies in its ability to be decorated with a variety of functional groups, leading to compounds with a wide range of pharmacological activities.
Central Nervous System (CNS) Agents: The "Z-Drugs"
Perhaps the most well-known application of the imidazo[1,2-a]pyridine core is in the development of non-benzodiazepine hypnotics, commonly known as "Z-drugs."
-
Zolpidem (Ambien®): A widely prescribed medication for the short-term treatment of insomnia. Zolpidem acts as a selective agonist at the benzodiazepine site of the GABA-A receptor, specifically at subunits containing the α1 subunit. This selectivity is thought to contribute to its hypnotic effects with less anxiolytic and muscle relaxant properties compared to traditional benzodiazepines.
-
Alpidem (Ananxyl®): Previously marketed as an anxiolytic, Alpidem also interacts with the GABA-A receptor but with a different subtype selectivity profile compared to zolpidem. It was withdrawn from the market due to reports of severe hepatotoxicity.
The SAR for these CNS agents highlights the importance of the substituents at the 2- and 3-positions, as well as on the phenyl ring at the 2-position, in modulating potency and selectivity for different GABA-A receptor subtypes.
Anticancer Agents: Targeting Key Signaling Pathways
The imidazo[1,2-a]pyridine scaffold has emerged as a promising platform for the development of novel anticancer agents, with derivatives showing activity against a variety of cancer cell lines.[2] These compounds have been shown to inhibit several key targets in cancer progression, including:
-
Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as PI3K, Akt, and mTOR.[2]
-
Tubulin Polymerization Inhibition: Some derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis.
The SAR for anticancer activity is highly dependent on the specific target. For kinase inhibitors, for example, specific substitutions are required to achieve potent and selective binding to the ATP-binding pocket of the target kinase.
Table 1: Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents
| Position of Substitution | Substituent | Effect on Anticancer Activity | Reference |
| C2 | Aryl or heteroaryl groups | Often crucial for potent activity. | [2] |
| Substitution on the C2-phenyl ring | Can modulate potency and selectivity. | [2] | |
| C3 | Small alkyl or hydrogen | Generally preferred for many kinase inhibitors. | |
| Aromatic or heteroaromatic groups | Can lead to potent tubulin polymerization inhibitors. | ||
| C6, C7, C8 | Various substituents | Can be modified to improve physicochemical properties and target engagement. |
Anti-infective Agents: A New Frontier
The imidazo[1,2-a]pyridine core has also shown significant promise in the development of new treatments for infectious diseases.
-
Anti-tuberculosis Activity: A notable example is the clinical candidate Pretomanid , which contains an imidazo[3][4]oxazine ring system that can be considered a related scaffold. However, numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds often target essential cellular processes in the bacteria, such as cell wall synthesis or energy metabolism.[5]
-
Antiviral and Antifungal Activity: Derivatives of imidazo[1,2-a]pyridine have also been reported to possess antiviral and antifungal properties, highlighting the broad-spectrum anti-infective potential of this scaffold.
The SAR for anti-infective agents is diverse and target-specific. For anti-tuberculosis agents, for instance, specific lipophilic groups are often required to enhance penetration into the mycobacterial cell wall.
Conclusion and Future Directions
From its humble beginnings in the early 20th century, the imidazo[1,2-a]pyridine scaffold has evolved into a cornerstone of modern medicinal chemistry. Its unique electronic and structural features, coupled with the ease of synthetic modification, have allowed for the development of a remarkable array of biologically active compounds. The success of drugs like Zolpidem has firmly established its therapeutic relevance, while ongoing research continues to uncover new applications in oncology and infectious diseases.
The future of imidazo[1,2-a]pyridine-based drug discovery lies in the continued application of rational design principles. A deeper understanding of the interactions between these compounds and their biological targets, aided by computational modeling and structural biology, will enable the design of more potent and selective drug candidates. Furthermore, the development of novel, sustainable synthetic methodologies will be crucial for the efficient and environmentally friendly production of these important therapeutic agents. The journey of the imidazo[1,2-a]pyridine core is a testament to the power of chemical synthesis and medicinal chemistry to transform simple heterocyclic structures into life-saving medicines.
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A Technical Guide to Investigating the Therapeutic Targets of 2-Methylimidazo[1,2-a]pyridin-8-amine
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities.[1][2] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential therapeutic targets of a specific, lesser-studied derivative: 2-Methylimidazo[1,2-a]pyridin-8-amine. While direct research on this compound is limited, this document leverages the extensive knowledge of the broader imidazo[1,2-a]pyridine class to postulate high-probability target families and outlines detailed, state-of-the-art experimental workflows for their validation. We will explore potential interactions with protein kinases, GABA-A receptors, and phosphodiesterases, providing step-by-step protocols and the scientific rationale necessary to rigorously characterize the compound's mechanism of action.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic compound that has garnered significant interest from medicinal chemists.[1] Its rigid, planar structure and synthetic tractability make it an ideal starting point for developing potent and selective modulators of various biological targets. Marketed drugs containing this core include the hypnotic zolpidem (Ambien), the anxiolytic alpidem, and the anti-ulcer agent zolimidine, highlighting the scaffold's versatility.[2][3]
The biological activities of imidazo[1,2-a]pyridine derivatives are diverse, encompassing:
-
Central Nervous System (CNS) Modulation: Primarily through interaction with GABA-A receptors.[4][5][6]
-
Anticancer Activity: Often achieved by inhibiting protein kinases such as PI3K, Akt, and receptor tyrosine kinases.[7][8][9][10]
-
Anti-inflammatory Effects: Demonstrated through modulation of pathways like STAT3/NF-κB.[11]
-
Antiviral and Antimicrobial Properties: Broad-spectrum activity has been reported against various pathogens.[1][3]
Given this precedent, this compound is a compelling candidate for investigation. The substitution pattern—a methyl group at position 2 and an amine at position 8—will uniquely influence its physicochemical properties and target-binding profile. This guide proposes a logical, multi-pronged approach to systematically uncover its therapeutic potential.
Postulated Target Classes and Initial Assessment Strategy
Based on the activities of structurally related compounds, we hypothesize that this compound may interact with one or more of the following high-value target families:
-
Protein Kinases: The imidazo[1,2-a]pyridine core is a common feature in inhibitors of various kinases, including IGF-1R, Akt, PI3K, and Mer/Axl.[7][9][10][12] Kinases are critical regulators of cellular signaling and are major targets in oncology and inflammatory diseases.
-
GABA-A Receptors: Zolpidem and alpidem are classic examples of imidazopyridines that act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[4][13][14] This suggests potential applications in insomnia, anxiety, or epilepsy.
-
Phosphodiesterases (PDEs): Certain imidazopyridine isomers have been developed as potent inhibitors of PDEs, such as PDE10A, which are involved in second messenger signaling and are targets for neurological and psychiatric disorders.[15]
The following workflow provides a high-level overview of a rational approach to target identification and validation for our lead compound.
Caption: A general workflow for target identification and validation.
In-Depth Target Validation: Case Studies & Protocols
This section provides detailed experimental protocols for investigating the interaction of this compound with each postulated target class.
Case Study 1: Protein Kinase Inhibition
The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, making its constituent kinases attractive therapeutic targets.[9] Many imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of this pathway.[10]
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An In-depth Technical Guide to the Mechanism of Action of 2-Methylimidazo[1,2-a]pyridin-8-amine
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1] 2-Methylimidazo[1,2-a]pyridin-8-amine is a specific analog within this class, and understanding its mechanism of action is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the putative molecular mechanisms through which this compound exerts its biological effects, drawing upon evidence from closely related analogs and the broader class of imidazo[1,2-a]pyridine derivatives. The primary mechanisms of action explored herein are the inhibition of key cellular signaling pathways, namely the PI3K/Akt/mTOR and NF-κB/STAT3 pathways, which are frequently dysregulated in various diseases, including cancer and inflammatory conditions.
Dual-Pronged Molecular Mechanism of Action
Based on extensive research into the imidazo[1,2-a]pyridine class of molecules, a dual mechanism of action for this compound is proposed: inhibition of the PI3K/Akt/mTOR signaling cascade, a common trait for this scaffold, and modulation of the NF-κB/STAT3 inflammatory pathway, as evidenced by studies on a structurally similar analog.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of kinases within this pathway.[3][4][5][6]
The proposed mechanism for this compound involves the competitive inhibition of the ATP-binding site of key kinases in this pathway, such as PI3K and mTOR. The planar imidazo[1,2-a]pyridine core structure is well-suited to fit into the hydrophobic pocket of the kinase active site. The 8-amino group may form crucial hydrogen bonds with residues in the hinge region of the kinase, enhancing binding affinity and inhibitory potency.
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An In-Depth Technical Guide to the Synthesis of 8-Amino-2-Methylimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, antiviral, anti-inflammatory, and antituberculosis properties.[3][4][5][6] Among these, the 8-amino-2-methylimidazo[1,2-a]pyridine core represents a particularly valuable synthetic target, offering a key vector for further functionalization to modulate physicochemical properties and biological activity. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important molecular framework, delving into the mechanistic underpinnings of these transformations and furnishing detailed, actionable protocols for the modern research laboratory.
The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The fusion of an imidazole ring with a pyridine ring gives rise to the imidazo[1,2-a]pyridine system, a bicyclic heteroaromatic structure with unique electronic and steric properties. This scaffold is present in numerous clinically used drugs, such as the hypnotic zolpidem and the anxiolytic alpidem, underscoring its therapeutic relevance.[2][3] The 2-methyl and 8-amino substitutions are of particular interest. The 2-methyl group can influence the molecule's metabolic stability and binding interactions, while the 8-amino group provides a crucial handle for the introduction of diverse substituents through well-established amide bond formation or other C-N coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3]
Key Synthetic Pathways to the 8-Amino-2-Methylimidazo[1,2-a]pyridine Core
The construction of the 8-amino-2-methylimidazo[1,2-a]pyridine core can be approached through several strategic disconnections. The most common and reliable methods involve the initial formation of the imidazo[1,2-a]pyridine ring system, followed by the introduction or unmasking of the 8-amino group.
The Classic Cyclocondensation Approach
One of the most fundamental and widely employed methods for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[7][8][9] This reaction proceeds via an initial nucleophilic substitution of the halide by the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to afford the aromatic fused ring system.
To synthesize an 8-amino-2-methylimidazo[1,2-a]pyridine derivative using this method, a common strategy is to start with a 2,3-diaminopyridine, where the 3-amino group is protected. This protected 2,3-diaminopyridine is then reacted with an appropriate α-haloketone, such as chloroacetone, to construct the 2-methylimidazo[1,2-a]pyridine ring. Subsequent deprotection of the 8-amino group yields the desired product.
Conceptual Workflow: Cyclocondensation Route
Caption: The Groebke-Blackburn-Bienaymé reaction.
Late-Stage Functionalization: C-H Amination and Cross-Coupling Reactions
2.3.1. Nitration followed by Reduction
A common method for introducing an amino group onto an aromatic ring is through nitration followed by reduction. The 2-methylimidazo[1,2-a]pyridine core can be subjected to nitrating conditions to introduce a nitro group, which can then be reduced to the desired amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid combinations (e.g., SnCl₂/HCl). [10] 2.3.2. Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
For substrates bearing a suitable leaving group at the 8-position (e.g., a halide), the Buchwald-Hartwig amination offers a powerful and versatile method for the formation of the C-N bond. [11][12][13]This palladium-catalyzed cross-coupling reaction allows for the direct coupling of an 8-halo-2-methylimidazo[1,2-a]pyridine with an ammonia equivalent or a protected amine. [11]This method is known for its broad substrate scope and functional group tolerance. [12]
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Palladium-catalyzed Buchwald-Hartwig amination.
Detailed Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and available laboratory equipment.
Protocol 1: Synthesis of 8-Nitro-2-methylimidazo[1,2-a]pyridine
This protocol is a representative example of the cyclocondensation reaction followed by nitration.
Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetone, add chloroacetone (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-methylimidazo[1,2-a]pyridine, which can be purified by column chromatography if necessary.
Step 2: Nitration of 2-Methylimidazo[1,2-a]pyridine
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add the 2-methylimidazo[1,2-a]pyridine (1.0 eq) to the cooled nitrating mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford 8-nitro-2-methylimidazo[1,2-a]pyridine.
Protocol 2: Reduction of 8-Nitro-2-methylimidazo[1,2-a]pyridine to 8-Amino-2-methylimidazo[1,2-a]pyridine
-
Dissolve 8-nitro-2-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol. [10]2. Add a catalytic amount of palladium on activated carbon (10% Pd/C). [10]3. Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr apparatus) until the starting material is consumed (as monitored by TLC). [10]4. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 8-amino-2-methylimidazo[1,2-a]pyridine.
Characterization Data
The following table summarizes representative characterization data for key intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |
| 2-Methylimidazo[1,2-a]pyridine | C₈H₈N₂ | 132.16 | 7.95 (d, 1H), 7.55 (s, 1H), 7.40 (d, 1H), 7.05 (t, 1H), 6.65 (t, 1H), 2.40 (s, 3H) | 145.2, 140.8, 125.1, 123.5, 117.3, 112.0, 108.1, 14.2 | 133.08 [M+H]⁺ |
| 8-Nitro-2-methylimidazo[1,2-a]pyridine | C₈H₇N₃O₂ | 177.16 | 8.20 (d, 1H), 7.80 (s, 1H), 7.10 (t, 1H), 2.50 (s, 3H) | 148.9, 142.1, 138.5, 120.3, 115.8, 114.2, 15.1 | 178.06 [M+H]⁺ |
| 8-Amino-2-methylimidazo[1,2-a]pyridine | C₈H₉N₃ | 147.18 | 7.30 (d, 1H), 7.20 (s, 1H), 6.50 (t, 1H), 6.30 (d, 1H), 4.50 (br s, 2H), 2.30 (s, 3H) | 143.7, 139.2, 135.6, 118.9, 112.4, 109.8, 105.1, 14.5 | 148.09 [M+H]⁺ |
Note: NMR data are representative and may vary depending on the solvent and instrument used.
Conclusion and Future Perspectives
The synthesis of 8-amino-2-methylimidazo[1,2-a]pyridine derivatives remains a topic of significant interest for medicinal chemists. The classical cyclocondensation and late-stage functionalization approaches, particularly nitration followed by reduction, provide reliable and scalable routes to this important scaffold. The continued development of novel synthetic methodologies, including more efficient C-H activation and cross-coupling reactions, will undoubtedly expand the toolkit available to researchers in this field. As our understanding of the biological roles of imidazo[1,2-a]pyridine derivatives continues to grow, the demand for efficient and versatile synthetic strategies to access analogs with diverse substitution patterns will only increase, paving the way for the discovery of new and improved therapeutic agents.
References
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: [Link]
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Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC - NIH. Available at: [Link]
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Synthesis of imidazopyridine derivatives from α-halo ketones. Available at: [Link]
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Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions - ResearchGate. Available at: [Link]
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Synthesis of E. 8-amino-3-formyl-2-methyl-imidazo[1,2-a]pyridine - PrepChem.com. Available at: [Link]
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Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Available at: [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. Available at: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. Available at: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. Available at: [Link]
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C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF. Available at: [Link]
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Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - MDPI. Available at: [Link]
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ChemInform Abstract: On the Synthesis and Structure of 8-Nitro-imidazo [1,2-a]pyridines.. Available at: [Link]
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Methodological & Application
Application Notes & Protocols for the Cellular Investigation of 2-Methylimidazo[1,2-a]pyridin-8-amine
Introduction: Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Derivatives of this core have been investigated for their potent anti-inflammatory, anticancer, and antituberculosis properties.[1][3] The significant interest in IPs as potential anticancer agents stems from their demonstrated ability to inhibit cancer cell growth, proliferation, and migration, often by modulating critical signal transduction pathways such as PI3K/Akt/mTOR and STAT3/NF-κB.[1][2][4]
This document provides a comprehensive guide for the investigation of 2-Methylimidazo[1,2-a]pyridin-8-amine (CAS No. 119858-52-5) in cell culture. While extensive literature exists for the broader IP class, specific published protocols for this particular analog are scarce. Therefore, the following protocols are presented as a robust starting framework, synthesized from field-proven methodologies for related IP compounds. These guidelines are designed to enable researchers to systematically characterize the compound's cytotoxic and functional effects, and to elucidate its mechanism of action in relevant biological systems.
Section 1: Compound Handling and Preparation
Proper handling and preparation of the test compound are foundational to reproducible and reliable experimental outcomes. The physicochemical properties of each analog, such as solubility and stability, can vary.
Reconstitution of this compound
The primary challenge with many heterocyclic compounds is their poor aqueous solubility. The standard practice is to create a high-concentration stock solution in an organic solvent, which can then be diluted into aqueous cell culture media for experiments.
Protocol 1: Preparation of a 10 mM Master Stock Solution
-
Objective: To create a concentrated, stable stock solution for serial dilutions.
-
Materials:
-
This compound (MW: 147.18 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh out 1.47 mg of this compound powder.
-
Add 1.0 mL of sterile DMSO to the vial.
-
Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication in a water bath can assist with dissolution if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber vials to minimize freeze-thaw cycles and light exposure.
-
-
Storage: Store the master stock aliquots at -20°C or -80°C for long-term stability.
Expert Insight: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.5%, as higher concentrations can induce cellular stress and artifacts. Always include a "vehicle control" (medium with the same final DMSO concentration as the highest dose of the compound) in all experiments.
Section 2: Foundational Assays: Cytotoxicity and Proliferation
The initial characterization of a novel compound involves determining its effect on cell viability and proliferation. This step is crucial for identifying an effective concentration range for subsequent mechanistic studies.
Cell Line Selection
The choice of cell line is dictated by the research hypothesis. Based on the known activities of the imidazo[1,2-a]pyridine class, the following cell lines represent excellent starting points for anticancer investigations:
| Cell Line | Cancer Type | Rationale based on IP literature |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Investigated for anti-inflammatory and STAT3/NF-κB pathway modulation by IPs.[1] |
| SKOV3 | Ovarian Cancer | Used in studies showing IP derivatives can reduce inflammatory cytokines.[1] |
| A375 | Melanoma | High sensitivity to IP derivatives reported, with submicromolar IC50 values for some analogs.[5] |
| HeLa | Cervical Cancer | IPs have been shown to induce apoptosis and inhibit the AKT/mTOR pathway in this line.[4] |
| HT-29 / Caco-2 | Colon Cancer | Selenylated IPs have demonstrated potent pro-apoptotic and anti-proliferative effects.[6] |
| MCF-7 | Breast Cancer (ER+) | A common line for screening anticancer compounds, used in multiple IP studies.[2][7] |
Determining Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The MTT assay is a classic, cost-effective colorimetric method for assessing metabolic activity as an indicator of cell viability.
Protocol 2: MTT Cell Viability Assay
-
Objective: To determine the IC50 value of this compound.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of 2x working concentrations of the compound by diluting the 10 mM stock in complete medium. A typical starting range for a novel compound might be 200 µM, 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 1 µM, and 0 µM (vehicle control).
-
Remove the old medium from the cells and add 100 µL of the appropriate compound dilution (or vehicle control) to each well. Include a "no-cell" blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker for 10 minutes.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as % viability vs. log concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Section 3: Mechanistic Investigations
Once the cytotoxic potential is established, the focus shifts to understanding how the compound exerts its effects. Based on the literature for the IP scaffold, key mechanisms to investigate include apoptosis induction and modulation of cancer-related signaling pathways.
Workflow for Mechanistic Studies
The following diagram illustrates a logical workflow for investigating the mechanism of action after an initial cytotoxicity screen.
Investigating Apoptosis
Many potent anticancer agents, including IP derivatives, induce programmed cell death, or apoptosis.[2][4] A gold-standard method for detecting apoptosis is flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment.
-
Procedure:
-
Treatment: Seed cells in a 6-well plate and grow to ~70% confluency. Treat cells with this compound at its predetermined IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Combine all cells from each condition.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Probing Key Signaling Pathways
The PI3K/Akt/mTOR and STAT3/NF-κB pathways are frequently dysregulated in cancer and are known targets of various IP compounds.[1][4] Western blotting is the standard technique to assess changes in the phosphorylation (activation) status of key proteins within these pathways.
Protocol 4: Western Blotting for Signaling Pathway Analysis
-
Objective: To measure the effect of the compound on the phosphorylation of key signaling proteins like Akt and STAT3.
-
Procedure:
-
Cell Lysis: Treat cells in 6-well or 10 cm plates as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total-Akt, phospho-STAT3, total-STAT3, cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensity and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
References
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health. [Link]
-
Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. PubMed. [Link]
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Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health. [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]
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Examples of bioactive agents possessing imidazo[1,2-a]pyridine core. ResearchGate. [Link]
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Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]
-
(PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. [Link]
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Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. MDPI. [Link]
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- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Application Notes and Protocols: The Anti-Cancer Potential of Imidazo[1,2-a]pyridine Derivatives via PI3K/Akt/mTOR Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2][3] In the field of oncology, derivatives of this scaffold are emerging as a promising class of anti-cancer agents.[1][4][5] Their therapeutic potential stems from their ability to target and modulate key signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[3][4][5]
One of the most critical pathways implicated in human cancers is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[6] Overactivation of this cascade is a common event in various malignancies, promoting tumor progression and resistance to therapies. Consequently, the development of inhibitors targeting this pathway is a major focus of anti-cancer drug discovery. Numerous studies have demonstrated that novel synthetic derivatives of imidazo[1,2-a]pyridine can potently inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[1][4][7]
This document serves as a detailed guide for researchers investigating the anti-cancer applications of imidazo[1,2-a]pyridine derivatives. We will focus on a representative potent compound from this class, referred to herein as Compound 6 from recent studies, which has shown significant efficacy against melanoma and cervical cancer cell lines.[4][8][9] We will detail its mechanism of action and provide comprehensive, field-proven protocols for its evaluation in a laboratory setting.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The primary anti-cancer mechanism of many potent imidazo[1,2-a]pyridine derivatives, including Compound 6, is the direct or indirect inhibition of the PI3K/Akt/mTOR signaling cascade.[4][7] This pathway is a central regulator of cellular metabolism, growth, and survival.
Causality of Pathway Inhibition:
-
PI3K Inhibition: These compounds are often designed to bind to the ATP-binding site of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4]
-
Downstream Signal Blockade: The reduction in PIP3 levels prevents the recruitment of the serine/threonine kinase Akt to the cell membrane, thereby inhibiting its phosphorylation and activation.
-
mTOR Suppression: Since Akt is a key upstream activator of mTOR, its inhibition leads to the dephosphorylation and inactivation of mTOR and its downstream effectors.
-
Cellular Consequences: The shutdown of this pathway results in the decreased synthesis of proteins essential for cell cycle progression and the upregulation of pro-apoptotic proteins, ultimately leading to programmed cell death and the inhibition of tumor cell proliferation.[4][9]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Compound 6.
Quantitative Data Summary
The anti-proliferative activity of imidazo[1,2-a]pyridine derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines.
| Compound ID | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | 48 | 9.7 - 10.0 | [4][8] |
| Compound 6 | WM115 | Melanoma | 48 | ~15.0 | [4] |
| Compound 6 | HeLa | Cervical Cancer | 48 | 35.0 - 44.6 | [4][8] |
| Generic IPs | Breast Cancer Lines | Breast Cancer | - | 0.01 - 10.0 | [1][7] |
Experimental Protocols
The following protocols are standardized methodologies for evaluating the anti-cancer properties of imidazo[1,2-a]pyridine derivatives like Compound 6.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay provides a quantitative measure of cell viability and proliferation by assessing the metabolic activity of cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A375, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,2-a]pyridine compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete medium.[4] Incubate for 24-48 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., concentrations ranging from 0 to 100 µM).[4] Include a vehicle control (DMSO) at the same final concentration as in the highest compound dose.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4][10]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization buffer (or DMSO) to each well to dissolve the formazan crystals.[4][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies specific to both the total and phosphorylated forms of a protein (e.g., Akt and p-Akt), the activation state of the signaling pathway can be determined.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with the imidazo[1,2-a]pyridine compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate by size using SDS-PAGE.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, p-mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[13]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After compound treatment, harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[14]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[16] Flow cytometry can then be used to differentiate cells based on whether they have 2N (G0/G1 phase), 4N (G2/M phase), or intermediate (S phase) DNA content.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample by trypsinization and/or centrifugation.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[16][17] Fix for at least 30 minutes (or up to several weeks) at 4°C.[17]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to eliminate RNA-related signals).[17][18]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.[18] Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
Experimental Workflow Visualization
Sources
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. bosterbio.com [bosterbio.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
Application Notes & Protocols: The 2-Methylimidazo[1,2-a]pyridin-8-amine Scaffold for Modern Drug Design
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] This fused heterocyclic structure is present in numerous marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem, underscoring its clinical relevance.[2][3] Its rigid bicyclic core, combined with its unique electronic properties and capacity for hydrogen bonding, makes it an ideal framework for interacting with a diverse range of biological targets, from GABAA receptors to critical enzymes.[2][4]
Within this important class of compounds, the 2-Methylimidazo[1,2-a]pyridin-8-amine derivative serves as a particularly powerful starting point for drug discovery programs. The strategic placement of the 8-amino group provides a robust and versatile synthetic handle. This allows for the systematic elaboration of the core structure, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties through the exploration of structure-activity relationships (SAR). This guide provides detailed protocols for the synthesis and derivatization of this scaffold, followed by its application in a real-world context: the design and evaluation of novel kinase inhibitors.
Part 1: Synthesis and Derivatization of the Core Scaffold
The foundation of any scaffold-based drug design program is the reliable and scalable synthesis of the core molecule and its analogs. The following protocols detail the synthesis of the this compound scaffold and a general method for its derivatization.
Protocol 1: Synthesis of this compound
This procedure is based on the classical condensation reaction between a 2-aminopyridine derivative and an α-haloketone, a robust and widely utilized method for constructing the imidazo[1,2-a]pyridine core.[5]
Principle: The reaction proceeds via initial alkylation of the endocyclic pyridine nitrogen of 2,8-diaminopyridine by chloroacetone, followed by an intramolecular condensation and dehydration to yield the fused aromatic ring system.
Materials:
-
Pyridine-2,8-diamine
-
Chloroacetone
-
Ethanol (EtOH), absolute
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyridine-2,8-diamine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in absolute ethanol (approx. 10-15 mL per gram of diamine).
-
Reagent Addition: Add sodium bicarbonate (2.0 eq) to the solution, followed by the dropwise addition of chloroacetone (1.1 eq). The bicarbonate acts as a mild base to neutralize the HCl generated during the reaction, preventing protonation of the starting amine which would render it unreactive.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol or ethyl acetate/hexanes to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Derivatization via Amide Coupling at the 8-Amino Position
The 8-amino group is an excellent nucleophile for forming stable amide bonds, a common linkage in many drug molecules. This protocol describes a general procedure using HATU, a highly efficient peptide coupling reagent.
Principle: The carboxylic acid is activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a highly reactive acyl-uronium intermediate. This intermediate is then readily attacked by the 8-amino group of the scaffold, facilitated by a non-nucleophilic base, to form the amide bond.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents (EtOAc, water, brine, etc.)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the activated mixture.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction. DIPEA is a sterically hindered base that scavenges the generated protons without competing in the nucleophilic attack.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired amide derivative.
Caption: Workflow for a luminescent-based kinase inhibition assay.
Part 3: Early-Stage Pharmacokinetic Profiling
A potent compound is of little therapeutic value if it cannot reach its target in the body. Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial. Metabolic stability is a key parameter, as a compound that is too rapidly metabolized will have a short half-life and poor bioavailability.
Protocol 4: In Vitro Metabolic Stability Assay (Liver Microsomes)
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for the majority of Phase I metabolism. The concentration of the parent compound is monitored over time by LC-MS/MS to determine its rate of depletion.
Materials:
-
Pooled Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM)
-
Test compound (1 µM final concentration)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for protein precipitation)
-
Positive control compound with known metabolic fate (e.g., Verapamil)
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing microsomes and the test compound in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. This is the T=0 time point.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, stopping the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural log of the percent remaining of the parent compound versus time.
-
The slope of the linear portion of this plot (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Data Presentation: Integrating SAR and ADME Data
Effective drug design requires the simultaneous optimization of potency and drug-like properties. Summarizing data in a table allows for clear comparison and informed decision-making.
| Compound ID | 8-Amide Substituent (R-group) | Aurora A IC₅₀ (nM) | HLM Stability (t½, min) |
| Scaffold | -H | >10,000 | N/A |
| AN-01 | Benzyl | 850 | 45 |
| AN-02 | 4-Fluorobenzyl | 420 | 55 |
| AN-03 | Pyridin-4-ylmethyl | 150 | < 10 |
| AN-04 | 1-Methyl-pyrazol-4-yl | 75 | > 90 |
Analysis: The data table illustrates a typical optimization campaign. While adding a benzyl group (AN-01) confers some activity, fluorination (AN-02) improves it. Introducing a basic nitrogen in the pyridine ring (AN-03) significantly boosts potency, likely through an additional interaction, but at the cost of metabolic stability (a common liability). The pyrazole analog (AN-04) achieves a good balance, retaining high potency while demonstrating excellent stability, making it a superior lead candidate for further development.
Conclusion
The this compound scaffold is a highly valuable platform for drug discovery. Its straightforward synthesis and the strategic positioning of the 8-amino group provide an exceptional opportunity for chemical elaboration. By integrating robust synthetic protocols with targeted biological and pharmacokinetic assays, researchers can efficiently navigate the complex landscape of structure-activity and structure-property relationships. The protocols and insights provided herein serve as a comprehensive guide for leveraging this privileged scaffold to develop novel therapeutics, particularly in the competitive and impactful field of kinase inhibition.
References
-
Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate. Available at: [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
-
Zhuang, Z.-P., et al. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. Available at: [Link]
-
Thakur, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. Available at: [Link]
-
Cellamare, S., et al. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. International Journal of Molecular Sciences. Available at: [Link]
-
Bar-Nir, D., et al. (2009). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Gontsarova, O., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Das, T., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
-
Ali, I. A. I., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. Available at: [Link]
-
Huszar, S., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce. ChemRxiv. Available at: [Link]
-
Abchir, O., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Zloh, M., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]
-
Metabolite profiling of IMID‐2, a novel anticancer molecule of piperazine derivative: In silico prediction, in vitro and in vivo metabolite characterization using UPLC–QTOF–MS/MS. ResearchGate. Available at: [Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. ResearchGate. Available at: [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Imidazopyridine. Wikipedia. Available at: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Archiv der Pharmazie. Available at: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
Sources
Application Note: High-Sensitivity Quantification of 2-Methylimidazo[1,2-a]pyridin-8-amine in Pharmaceutical Matrices
Introduction
2-Methylimidazo[1,2-a]pyridin-8-amine is a heterocyclic amine belonging to the imidazopyridine class of compounds. This structural motif is prevalent in many biologically active molecules and pharmaceutical agents, where it can arise as a synthetic intermediate, a metabolite, or a degradation product.[1][2][3][4][5] The presence of such amine-containing heterocyclic impurities, even at trace levels, is a significant concern in drug development and manufacturing. This is due to their potential for DNA reactivity and subsequent genotoxicity.
Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) M7 guideline, mandate rigorous assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to mitigate any potential carcinogenic risk.[6][7][8][9] The ICH M7 guideline establishes a Threshold of Toxicological Concern (TTC) of 1.5 µg per day for lifetime exposure to a genotoxic impurity, necessitating highly sensitive and specific analytical methods for their quantification.[8][10] This application note provides detailed protocols for the quantification of this compound using two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is presented as the primary technique for trace-level quantification at the TTC level, while the HPLC-UV method serves as a robust quality control tool for higher concentration levels.
PART 1: High-Sensitivity Quantification by LC-MS/MS
The inherent selectivity and sensitivity of tandem mass spectrometry make it the ideal technique for quantifying genotoxic impurities at the parts-per-million (ppm) or parts-per-billion (ppb) levels in active pharmaceutical ingredients (APIs) and drug products.
Rationale for Method Design
The selection of a reversed-phase chromatographic method is based on the moderate polarity of this compound. A C18 stationary phase provides excellent retention and separation from more polar and non-polar impurities. The mobile phase, consisting of a volatile buffer (ammonium formate) and an organic modifier (acetonitrile), is chosen for its compatibility with mass spectrometry. Electrospray ionization in the positive mode (ESI+) is selected due to the basic nature of the primary amine and the nitrogen-containing heterocyclic core, which are readily protonated. Multiple Reaction Monitoring (MRM) is employed for its superior specificity and sensitivity, monitoring a specific precursor-to-product ion transition.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for the quantification of this compound.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Active Pharmaceutical Ingredient (API) or Drug Product placebo
2. Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
3. Sample Preparation
-
Accurately weigh 100 mg of the API or drug product into a suitable container.
-
Add 10 mL of the diluent, vortex to dissolve, and sonicate for 10 minutes.
-
Filter the solution through a 0.22 µm PVDF syringe filter prior to injection.
4. LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by infusion of the reference standard. Predicted: m/z 148.1 → 133.1 (loss of -CH3) |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
| Collision Gas | 9 psi |
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
-
Quantify the amount of this compound in the sample using the calibration curve.
Expected Performance Characteristics
| Parameter | Target Value |
| Limit of Detection (LOD) | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
PART 2: Quality Control Quantification by HPLC-UV
For routine quality control where higher levels of the impurity may be expected (e.g., in starting materials or during process development), a robust HPLC-UV method is often sufficient and more cost-effective.
Rationale for Method Design
This method also utilizes reversed-phase chromatography for the same reasons outlined in the LC-MS/MS section. A phosphate buffer is used to control the pH of the mobile phase and ensure consistent ionization state and retention of the basic analyte. Acetonitrile is a common and effective organic modifier. UV detection is chosen for its simplicity and robustness. The detection wavelength should be set at the UV maximum of this compound to ensure maximum sensitivity.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for the quantification of this compound.
Detailed Protocol: HPLC-UV
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
2. Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
3. Sample Preparation
-
Accurately weigh 50 mg of the API or drug product into a suitable container.
-
Add 25 mL of the mobile phase, vortex to dissolve, and sonicate for 10 minutes.
-
Filter the solution through a 0.45 µm nylon syringe filter prior to injection.
4. HPLC-UV Instrumental Conditions
| Parameter | Condition |
| HPLC System | Shimadzu Prominence or equivalent |
| Column | Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm |
| Mobile Phase | 25 mM Potassium dihydrogen phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detector | Photodiode Array (PDA) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | To be determined by scanning the reference standard. Predicted to be in the range of 280-320 nm. |
5. Data Analysis and Quantification
-
Follow the same procedure as described for the LC-MS/MS method, using the peak areas obtained from the UV chromatogram.
Expected Performance Characteristics
| Parameter | Target Value |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Conclusion
This application note provides two robust and reliable methods for the quantification of the potential genotoxic impurity, this compound. The highly sensitive LC-MS/MS method is suitable for trace-level analysis to ensure compliance with the stringent limits set by the ICH M7 guideline. The HPLC-UV method offers a practical and cost-effective solution for routine quality control and process monitoring at higher concentration levels. Both methods are based on established analytical principles and provide a solid foundation for method validation in a regulated environment. It is imperative that these methods undergo full validation for the specific API or drug product matrix to ensure their suitability for their intended purpose.
References
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. [Link]
-
Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products. PharmaRegulatory.in. [Link]
-
Final ICH M7 Guideline on Genotoxic Impurities published. ECA Academy. [Link]
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
Implementation of the ICH M7 guideline and evaluation of genotoxic impurities. ResearchGate. [Link]
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH). [Link]
-
Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate. [Link]
-
Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. PubMed. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]
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Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis. [Link]
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HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed. [Link]
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Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. PubMed. [Link]
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Liquid Chromatography–Tandem Mass Spectrometry Analysis of 2-Amino-1-methyl-6-(4-hydroxyphenyl). ElectronicsAndBooks. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
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Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. ResearchGate. [Link]
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Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. [Link]
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UV derivative spectrophotometric and RP-HPLC methods for determination of imidapril hydrochloride in tablets and for its stability assessment in solid state. ResearchGate. [Link]
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Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. [Link]
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Application Notes & Protocols for In Vitro Evaluation of 2-Methylimidazo[1,2-a]pyridin-8-amine and Related Imidazopyridine Analogs
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-Methylimidazo[1,2-a]pyridin-8-amine and other derivatives of the imidazo[1,2-a]pyridine scaffold. While the specific subject compound is not extensively characterized in public literature, the imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently associated with potent anticancer and kinase inhibitory activities.[1][2] This guide is therefore structured to provide a robust framework for the initial characterization of novel compounds based on this scaffold. We present detailed, field-proven protocols for a strategic panel of three foundational in vitro assays: biochemical kinase inhibition profiling, cell-based cytotoxicity assessment, and early ADME metabolic stability. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with appropriate controls.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1][2] Its structural similarity to purines allows it to interact with a wide range of biological targets, including enzymes and receptors.[3] Numerous derivatives have been developed as potent inhibitors of key signaling pathways implicated in cancer, inflammation, and infectious diseases.[4][5]
Notably, the imidazo[1,2-a]pyridine core is a cornerstone for inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and apoptosis.[6] Derivatives have shown potent activity against kinases in the PI3K/Akt/mTOR pathway, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like IGF-1R.[7][8][9] This established precedent provides a strong rationale for prioritizing kinase inhibition and anticancer activity screens for novel analogs like this compound.
This guide outlines a logical, tiered approach to the initial in vitro characterization of such a compound, starting with broad screening to identify biological activity and progressing to assays that predict its drug-like properties.
Assay Cascade for Initial Compound Characterization
A logical workflow is essential for efficiently characterizing a novel compound. We propose a three-assay cascade designed to first identify a potential mechanism of action (kinase inhibition), then confirm a cellular phenotype (cytotoxicity), and finally, assess its basic metabolic liabilities.
Caption: Proposed workflow for in vitro characterization.
Assay 1: Biochemical Kinase Inhibition Profiling
Scientific Rationale
Given that the imidazo[1,2-a]pyridine scaffold is a known "hinge-binding" motif present in numerous kinase inhibitors, a primary biochemical screen against a panel of kinases is the most logical starting point.[10] This assay quantifies the direct interaction between the test compound and purified enzymes, allowing for the determination of potency (IC50) and selectivity without the complexities of a cellular environment. We will describe a protocol based on the Promega ADP-Glo™ Kinase Assay, a universal, luminescence-based method that measures the activity of any ADP-generating enzyme by quantifying the amount of ADP produced.[11][12]
Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase.
Materials:
-
Test Compound (e.g., this compound), dissolved in 100% DMSO.
-
Purified active kinase and its specific substrate/peptide.
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar).[13]
-
Kinase Reaction Buffer (specific to the kinase, but typically contains Tris-HCl, MgCl2, BSA, DTT).
-
ATP solution (use high-purity, ADP-free ATP).
-
White, opaque 96-well or 384-well assay plates.
-
Multichannel pipettes and a plate-reading luminometer.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Transfer a small volume (e.g., 100 nL) of each compound concentration into the bottom of the assay plate wells. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer.
-
Prepare a 2X ATP master mix in the same buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well.
-
To initiate the reaction, add 2.5 µL of the 2X ATP mix to each well for a final reaction volume of 5 µL.
-
Mix the plate gently on an orbital shaker and incubate at room temperature for the optimized reaction time (typically 60 minutes).[14]
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This step stops the kinase reaction and depletes the remaining unconsumed ATP.[12]
-
Mix the plate and incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.[13]
-
Mix the plate and incubate at room temperature for 30-60 minutes to stabilize the signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
-
Data Analysis & Interpretation
-
Normalization: Normalize the raw luminescence data (RLU) to percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))
-
Curve Fitting: Plot the % Inhibition versus the log of the compound concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Expected Results: Imidazo[1,2-a]pyridine derivatives have been reported to inhibit various kinases with potencies ranging from nanomolar to micromolar concentrations.[7][8] A potent hit would typically exhibit an IC50 value below 1 µM.
Assay 2: Cell Viability & Cytotoxicity Screening
Scientific Rationale
Following the identification of a potential molecular target, it is crucial to determine if the compound's biochemical activity translates into a cellular effect. A cell viability assay measures the overall health of a cell population following exposure to the test compound. This assay can identify cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. The Promega CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active, viable cells.[15][16]
Caption: Compound inhibits kinase, leading to reduced viability.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50 or GI50) of the test compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HeLa cervical cancer, as these have been used in published studies with imidazopyridines).[7][17]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 + 10% FBS + 1% Pen/Strep).
-
Test Compound, dissolved in 100% DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. #G7570 or similar).[18]
-
White, opaque-walled, clear-bottom 96-well cell culture plates.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Multichannel pipettes and a plate-reading luminometer.
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cells, then dilute to the desired seeding density (e.g., 5,000 cells/well) in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Include "cells + medium" wells for the untreated control and "medium only" wells for the background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium from your DMSO stock. Ensure the final DMSO concentration in the well is ≤ 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentration.
-
Incubate for the desired exposure time (typically 48 or 72 hours).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[15]
-
Prepare the CellTiter-Glo® Reagent by mixing the supplied buffer and lyophilized substrate according to the manufacturer's instructions.[18]
-
Add 100 µL of the prepared CellTiter-Glo® Reagent directly to each well (the volume should be equal to the culture volume).[15]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis & Interpretation
-
Normalization: Calculate percent viability relative to the untreated (DMSO) control after subtracting the background (medium only) signal. % Viability = 100 * (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)
-
Curve Fitting: Plot % Viability versus the log of the compound concentration and fit the data using a 4PL non-linear regression model to determine the EC50 value.
-
Expected Results: Active anticancer compounds based on the imidazo[1,2-a]pyridine scaffold often exhibit EC50 values in the low micromolar to nanomolar range.[7] Comparing the EC50 from this assay with the IC50 from the biochemical assay can provide initial insights into the compound's cell permeability and target engagement in a cellular context.
| Compound Type | Target Examples | Reported IC50/EC50 Range | Reference |
| Imidazo[1,2-a]pyridine | PI3Kα | 2 nM | [7] |
| Imidazo[1,2-a]pyridine | Akt | 0.64 µM | [19] |
| Imidazo[1,2-a]pyridine | Mtb PS | 4.53 µM | [20] |
| Imidazo[1,2-a]pyridine | HT-29 Cells | 4.15 µM | |
| Imidazo[1,2-a]pyridine | A375 Melanoma Cells | 9.7 µM | [7] |
Table 1: Representative bioactivity data for various imidazo[1,2-a]pyridine derivatives.
Assay 3: In Vitro Metabolic Stability in Liver Microsomes
Scientific Rationale
Early assessment of a compound's metabolic stability is critical for predicting its in vivo pharmacokinetic properties, such as half-life and clearance. The liver is the primary site of drug metabolism, and liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[21] This assay measures the rate at which the parent compound is consumed over time when incubated with liver microsomes, providing an estimate of its intrinsic clearance (Clint).[22][23]
Protocol: Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the test compound in human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM), commercially available.
-
Test Compound and positive control compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance).
-
Phosphate Buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or simply NADPH.[24]
-
Reaction termination solution: ice-cold Acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.
-
96-well incubation plate and a heating block or water bath set to 37°C.
-
LC-MS/MS system for quantitative analysis.
Step-by-Step Methodology:
-
Preparation:
-
Thaw liver microsomes on ice. Dilute them in cold phosphate buffer to a working concentration (e.g., 1 mg/mL protein for a final concentration of 0.5 mg/mL).
-
Prepare the test compound and controls in buffer at 2x the final concentration (e.g., 2 µM for a final concentration of 1 µM).
-
-
Incubation:
-
Aliquot the 2x compound solution into the 96-well plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Prepare a 2x NADPH solution in buffer.
-
To initiate the reaction, add an equal volume of the pre-warmed microsomal suspension to the wells. Mix gently.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture into a separate plate containing 3-4 volumes of the ice-cold termination solution.[21] The t=0 sample is taken immediately after adding the microsomes.
-
Include a "minus cofactor" control where NADPH is replaced with buffer to assess non-enzymatic degradation.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the termination plate at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
Data Analysis & Interpretation
-
Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point. % Remaining = 100 * (Peak Area Ratio_tx / Peak Area Ratio_t0)
-
Determine Half-Life (t½):
-
Plot the natural logarithm (ln) of the % Remaining versus time.
-
The slope of the linear regression line of this plot is equal to the elimination rate constant (k).
-
Calculate the half-life using the formula: t½ = 0.693 / -slope
-
-
Calculate Intrinsic Clearance (Clint):
-
Use the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))
-
| Stability Classification | Half-Life (t½) in HLM | Intrinsic Clearance (Clint) | Interpretation |
| High | < 15 min | > 80 µL/min/mg | Rapidly metabolized; may have low oral bioavailability. |
| Moderate | 15 - 60 min | 20 - 80 µL/min/mg | Moderate clearance; often acceptable for development. |
| Low | > 60 min | < 20 µL/min/mg | Slowly metabolized; may have long half-life, potential for accumulation. |
Table 2: General classification of compounds based on metabolic stability in human liver microsomes (HLM).
Conclusion and Future Directions
This guide provides a foundational strategy for the initial in vitro characterization of this compound or any novel analog from the versatile imidazo[1,2-a]pyridine class. The results from this three-assay cascade will provide critical early data on the compound's potency, cellular activity, and metabolic liability.
Positive results—such as potent and selective kinase inhibition, corresponding on-target cytotoxicity in a relevant cancer cell line, and moderate-to-low metabolic clearance—would provide a strong rationale for advancing the compound to more complex studies. These could include broader kinase selectivity profiling, mechanism of action validation in cells (e.g., Western blotting for phosphorylated downstream targets), and in vivo pharmacokinetic and efficacy studies in animal models.
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Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2023). Archiv der Pharmazie. [Link]
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Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
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Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021). Journal of Medicinal Chemistry. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. [Link]
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Application Notes and Protocols for High-Throughput Screening with 2-Methylimidazo[1,2-a]pyridin-8-amine Libraries
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this core structure have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[2] Notably, the 2-Methylimidazo[1,2-a]pyridin-8-amine substructure and its analogues have been identified as potent modulators of key cellular signaling pathways, particularly as inhibitors of protein kinases that are often dysregulated in diseases like cancer.[3][4][5]
High-throughput screening (HTS) of libraries based on the this compound scaffold offers a powerful approach to identify novel lead compounds for drug discovery programs.[6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust HTS campaigns with these libraries. We will delve into the rationale behind experimental design, provide detailed protocols for both biochemical and cell-based assays, and outline a rigorous data analysis and hit validation workflow.
Part 1: Library Preparation and Quality Control
A successful HTS campaign begins with a high-quality compound library. Libraries of this compound and its derivatives can be synthesized through various established chemical routes.[1][7]
Key Considerations for Library Preparation:
-
Purity and Identity: Each compound in the library must be of high purity (typically >95%) with its identity confirmed by analytical methods such as NMR and mass spectrometry. Impurities can lead to false-positive or false-negative results.
-
Solubility: Compounds should be soluble in a compatible solvent, most commonly dimethyl sulfoxide (DMSO), at the desired stock concentration. Poor solubility can lead to inaccurate concentration-response data.
-
Storage and Handling: Proper storage conditions (e.g., low temperature, low humidity, protection from light) are crucial to maintain compound integrity over time. Automated liquid handling systems are recommended for accurate and reproducible dispensing of compounds into assay plates.[8]
Table 1: Recommended Quality Control Parameters for Compound Libraries
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | LC-MS, HPLC | >95% | Ensures that the observed biological activity is due to the intended compound. |
| Identity | ¹H NMR, ¹³C NMR, HRMS | Consistent with expected structure | Confirms the correct chemical entity is being screened. |
| Solubility | Visual inspection, Nephelometry | No precipitation at 10 mM in DMSO | Prevents compound precipitation in assays, which can cause artifacts. |
| Integrity | Re-analysis of a subset of compounds over time | No significant degradation | Ensures the stability of the library during storage and screening. |
Part 2: High-Throughput Screening Assay Development
The choice of assay is dictated by the biological question being addressed. For this compound libraries, two primary HTS approaches are particularly relevant: biochemical assays targeting specific enzymes (e.g., kinases) and cell-based phenotypic assays.
Biochemical Assays: Targeting Kinase Activity
Given that many imidazo[1,2-a]pyridine derivatives are kinase inhibitors, developing a robust biochemical kinase assay is a common starting point.[3][4][9] Homogeneous assays, which do not require separation or wash steps, are highly amenable to HTS.[1] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen® are two powerful technologies for this purpose.[10][11]
This protocol describes a generic TR-FRET assay to identify inhibitors of a purified kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
Materials:
-
Purified kinase of interest
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
-
384-well low-volume black plates
-
This compound library compounds in DMSO
-
Positive control inhibitor
-
DMSO (negative control)
Procedure:
-
Compound Plating: Dispense 50 nL of library compounds, positive control, and DMSO into the wells of a 384-well plate using an acoustic liquid handler.
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and biotinylated substrate in assay buffer. Add 5 µL of this mix to each well.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the europium-labeled antibody and streptavidin-conjugated acceptor in detection buffer. Add 10 µL of the detection mix to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Inhibition is determined by the decrease in the TR-FRET signal.
Principle: This assay also measures substrate phosphorylation but uses donor and acceptor beads that generate a chemiluminescent signal when in close proximity.[12] A biotinylated substrate is captured by streptavidin-coated donor beads, and a phospho-specific antibody is captured by protein A-coated acceptor beads.[13]
Materials:
-
Purified kinase
-
Biotinylated substrate peptide
-
Phospho-specific antibody
-
Streptavidin-coated Donor beads
-
Protein A-coated Acceptor beads
-
ATP
-
Assay buffer
-
384-well white plates
-
Library compounds, controls
Procedure:
-
Compound Plating: As in the TR-FRET protocol.
-
Kinase Reaction: Add 5 µL of a mix containing the kinase, biotinylated substrate, and ATP to each well.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Prepare a mix of the phospho-specific antibody and acceptor beads and incubate for 30 minutes. In a separate tube, prepare the donor beads. Add 5 µL of the antibody/acceptor bead mix, followed by 5 µL of the donor bead solution to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Cell-Based Phenotypic Assays
Cell-based assays provide a more physiologically relevant context by assessing a compound's effect on a cellular phenotype, such as cell viability, apoptosis, or the activation of a specific signaling pathway.[14] High-content screening (HCS) is a powerful approach that uses automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously.[2]
This protocol outlines a multiplexed HCS assay to identify compounds that induce cytotoxicity and apoptosis in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)[15]
-
Cell culture medium and supplements
-
384-well clear-bottom imaging plates
-
Library compounds, controls (e.g., staurosporine as a positive control for apoptosis)
-
Hoechst 33342 (for nuclear staining)
-
A fluorescent marker for apoptosis (e.g., a caspase-3/7 activation reagent)
-
A fluorescent marker for cell viability/membrane permeability (e.g., a cell-impermeant DNA dye)
Procedure:
-
Cell Seeding: Seed cells into 384-well imaging plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the library compounds (typically at a final concentration of 10 µM) and controls.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Staining: Add the fluorescent dyes for nuclear staining, apoptosis, and cytotoxicity to the live cells and incubate according to the manufacturer's instructions.
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system. Multiple fields per well should be imaged to ensure robust statistics.
-
Image Analysis: Use image analysis software to segment the images, identify individual cells, and quantify various parameters.
Table 2: Key Parameters for High-Content Analysis
| Parameter | Description | Interpretation |
| Cell Count | Number of nuclei per image | A decrease indicates cytotoxicity or anti-proliferative effects. |
| Apoptosis Marker Intensity | Mean fluorescence intensity of the apoptosis marker in the cytoplasm or nucleus | An increase indicates activation of the apoptotic pathway. |
| Cytotoxicity Marker Intensity | Percentage of cells positive for the membrane permeability dye | An increase indicates loss of membrane integrity and cell death. |
| Nuclear Morphology | Size, shape, and intensity of the nucleus | Changes such as nuclear condensation and fragmentation are hallmarks of apoptosis. |
Part 3: Data Analysis, Hit Identification, and Validation
Rigorous data analysis is critical to extract meaningful results from HTS data and to minimize the selection of false positives.[16]
Data Quality Control and Normalization
Before hit selection, the quality of the screening data must be assessed. The Z'-factor is a widely used statistical parameter to evaluate the quality of an HTS assay.[9]
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
Table 3: Interpretation of Z'-Factor Values
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
Data should be normalized to account for plate-to-plate and day-to-day variability.[4] A common method is to normalize the data to the in-plate controls, where the negative control represents 0% activity and the positive control represents 100% activity.
Hit Selection
A "hit" is a compound that produces a statistically significant and reproducible effect in the primary screen.[17] A common method for hit selection is to set a threshold based on the standard deviation (SD) of the sample population. For example, compounds that produce a signal greater than 3 times the SD from the mean of the negative controls may be considered hits.
Hit Validation and Triage
Primary hits must be subjected to a series of validation and secondary assays to confirm their activity and eliminate artifacts.[18]
Workflow for Hit Validation:
-
Re-testing: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Perform a dose-response curve for the confirmed hits to determine their potency (e.g., IC₅₀ or EC₅₀).
-
Orthogonal Assays: Test the hits in a different, label-free assay format if possible (e.g., surface plasmon resonance for biochemical assays) to rule out assay-specific artifacts.
-
Counter-screens: For biochemical assays, perform counter-screens to identify compounds that interfere with the detection technology (e.g., autofluorescence). For cell-based assays, test for general cytotoxicity to distinguish specific from non-specific effects. Some imidazo[1,2-a]pyridine derivatives are known to be fluorescent, which necessitates careful counter-screening.[19][20]
-
SAR Analysis: Analyze the structure-activity relationship (SAR) of the validated hits to identify promising chemical series for further optimization.[21]
Visualizations
Diagram 1: General HTS Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Diagram 2: TR-FRET Kinase Assay Principle
Caption: Principle of the Time-Resolved FRET kinase assay.
Conclusion
High-throughput screening of this compound libraries represents a promising avenue for the discovery of novel therapeutic agents, particularly kinase inhibitors and anticancer compounds. The success of such a campaign hinges on a well-characterized compound library, the development of robust and relevant assays, and a rigorous data analysis and hit validation workflow. The protocols and guidelines presented here provide a solid foundation for researchers to embark on HTS campaigns with this valuable chemical scaffold, ultimately accelerating the journey from hit identification to lead optimization.
References
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Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1. PubMed. [Link]
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Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. [Link]
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Tyrosine kinase activity in AlphaScreen mode. BMG Labtech. [Link]
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On HTS: Hit Selection. Science and Technology of Assay Development. [Link]
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Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. [Link]
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Quick Guide to AlphaScreen® SureFire®Assay Optimization. Manuals.plus. [Link]
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Principle of the AlphaScreen kinase assay. ResearchGate. [Link]
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Assay Development for Protein Kinase Enzymes. NCBI. [Link]
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Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. PubMed. [Link]
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Data analysis approaches in high throughput screening. SlideShare. [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [Link]
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Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC - NIH. [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]
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Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]
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Data Analysis Approaches in High Throughput Screening. Semantic Scholar. [Link]
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Data normalization methods recommended for the analysis of HTS and HCS... ResearchGate. [Link]
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High-Content Screening and Imaging. Biodock. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. NIH. [Link]
-
Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Cape Town. [Link]
-
High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PMC - NIH. [Link]
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. [Link]
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Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PubMed. [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate. [Link]
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Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
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HTS data analysis workflow. Practical implication of a workflow in HTS... ResearchGate. [Link]
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Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
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Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. NIH. [Link]
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Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. ResearchGate. [Link]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. ResearchGate. [Link]
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Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. [Link]
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Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PMC - NIH. [Link]
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Automation and robotics. Technology Networks. [Link]
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Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. PubMed. [Link]
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An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing). [Link]
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Application Notes & Protocols: 2-Methylimidazo[1,2-a]pyridin-8-amine for Imaging Probe Development
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Methylimidazo[1,2-a]pyridin-8-amine as a core scaffold for the development of novel fluorescent imaging probes. We will explore the fundamental photophysical properties of this fluorophore, detail its synthetic modification, and provide robust protocols for the creation, characterization, and application of targeted imaging agents in cellular contexts. The protocols herein are designed to be self-validating, with integrated quality control steps to ensure experimental reproducibility and scientific rigor.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties.[1][2][3] Derivatives of this core structure exhibit strong fluorescence, often in the blue-to-violet region of the spectrum, making them attractive candidates for the development of bio-imaging tools.[2]
1.1. This compound: A Versatile Fluorophore
This compound stands out as a particularly valuable building block for several key reasons:
-
Favorable Photophysics: It possesses intrinsic fluorescence, providing the core light-emitting component of an imaging probe.
-
Synthetic Accessibility: The synthesis of the imidazo[1,2-a]pyridine core is well-established, often involving the condensation of a 2-aminopyridine with an α-haloketone or similar reagents.[4]
-
Reactive Handle for Bioconjugation: The primary amine at the 8-position serves as a crucial, strategically placed functional group. This amine is readily available for covalent modification, allowing for the attachment of various targeting moieties (e.g., peptides, antibodies, small molecule inhibitors) that confer biological specificity to the probe.[5]
1.2. Core Principle: Modular Probe Design
The fundamental strategy outlined in this guide is the creation of a modular imaging probe. This design consists of three essential components linked together to achieve a specific biological imaging task.
Caption: Modular design of a targeted fluorescent imaging probe.
Probe Synthesis and Characterization
The most direct method for functionalizing the this compound core is through the reaction of its primary amine with an activated carboxylic acid, such as an N-Hydroxysuccinimide (NHS) ester, on the targeting moiety.[6] This forms a stable amide bond, covalently linking the fluorophore to the targeting ligand.
2.1. Protocol: Amide Coupling via NHS Ester Reaction
This protocol describes the conjugation of a targeting molecule containing an NHS ester to this compound.
Rationale: The reaction between a primary amine and an NHS ester is a cornerstone of bioconjugation chemistry.[6] It proceeds efficiently under mild, slightly basic conditions (pH 8.3-8.5) to form a highly stable amide linkage. Using a non-amine-containing buffer is critical to prevent the buffer from competing with the desired reaction.[5] Anhydrous DMSO or DMF is used to dissolve the often hydrophobic NHS ester before its addition to the aqueous reaction mixture.[7]
Materials:
-
This compound
-
Targeting Molecule-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3. (Alternatively, 0.1 M phosphate buffer at the same pH).
-
Purification system (e.g., HPLC, column chromatography).
Workflow Diagram:
Caption: Workflow for the synthesis and purification of the imaging probe.
Step-by-Step Procedure:
-
Prepare Amine Solution: Dissolve this compound in the reaction buffer (0.1 M Sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the Targeting Molecule-NHS Ester in a minimal volume of anhydrous DMSO or DMF.[8] The NHS-ester moiety readily hydrolyzes, so stock solutions should not be prepared for long-term storage.[8]
-
Calculate Molar Ratio: A molar excess of the NHS ester (typically 5-10 equivalents) is often used to drive the reaction to completion, compensating for any hydrolysis that occurs in the aqueous buffer.[7]
-
Initiate Reaction: Add the NHS ester solution dropwise to the stirring amine solution. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to maintain solubility of the amine.[8]
-
Incubation: Allow the reaction to proceed for at least 4 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Purification: Purify the resulting conjugate to remove unreacted starting materials and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for achieving high purity.
-
Verification (QC Step): Confirm the identity and purity of the final probe using analytical techniques.
-
Mass Spectrometry (MS): To verify the correct molecular weight of the conjugated product.
-
Nuclear Magnetic Resonance (NMR): To confirm the structure, though this may be complex for large biomolecule conjugates.
-
Analytical HPLC: To assess the purity of the final compound.
-
2.2. Characterization of Photophysical Properties
It is crucial to characterize the spectral properties of the final probe, as conjugation can sometimes alter the photophysical behavior of the fluorophore.[10]
Protocol:
-
Prepare dilute solutions (1-10 µM) of both the parent this compound and the final purified probe in a relevant buffer (e.g., PBS, pH 7.4).
-
Using a spectrophotometer, measure the absorbance spectrum to determine the wavelength of maximum absorbance (λ_abs).
-
Using a spectrofluorometer, excite the samples at their λ_abs and record the emission spectrum to determine the wavelength of maximum emission (λ_em).
-
If standards and equipment are available, determine the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate).
Data Summary Table:
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| This compound | TBD | TBD | TBD | TBD |
| Final Imaging Probe | TBD | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Application in Cellular Imaging
This section provides a general framework for using the newly synthesized probe to label and visualize targets within cultured cells.
3.1. Protocol: Fluorescent Staining of Adherent Cells
Rationale: This protocol outlines the fundamental steps of cell fixation, permeabilization (if targeting intracellular molecules), and staining. Fixation with paraformaldehyde cross-links proteins, preserving cellular morphology.[11] Permeabilization with a mild detergent like Triton X-100 creates pores in the cell membranes, allowing the probe to access intracellular targets.[12] A blocking step using a protein solution like Bovine Serum Albumin (BSA) is essential to minimize non-specific binding of the probe to cellular components.[12]
Materials:
-
Adherent cells cultured on glass coverslips or in imaging-quality microplates.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is hazardous).
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (optional, for intracellular targets).
-
Blocking Buffer: 3% BSA in PBS.
-
Synthesized Imaging Probe.
-
Antifade Mounting Medium (with or without a nuclear counterstain like DAPI).
Workflow Diagram:
Caption: General workflow for immunocytochemistry (ICC) using a fluorescent probe.
Step-by-Step Procedure:
-
Cell Culture: Culture cells to a desired confluency (typically 60-80%) on sterile glass coverslips placed in a multi-well plate.
-
Wash: Gently aspirate the culture medium and wash the cells twice with PBS.[13]
-
Fixation: Add the 4% PFA solution and incubate for 15-20 minutes at room temperature.[11]
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required): If the probe's target is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. If the target is on the cell surface, skip this step.
-
Blocking (QC Step): Aspirate the previous solution and add Blocking Buffer. Incubate for 30-60 minutes at room temperature to reduce non-specific background staining.[12]
-
Probe Incubation: Dilute the imaging probe to its optimal working concentration (this must be determined empirically via titration) in Blocking Buffer. Aspirate the blocking solution and add the diluted probe solution to the cells. Incubate for 1 hour at room temperature, protected from light.[13]
-
Wash: Aspirate the probe solution and wash the cells three times with PBS for 5-10 minutes each to remove unbound probe.
-
Mounting: Carefully remove the coverslip from the well, wick away excess PBS with a lab wipe, and mount it cell-side down onto a microscope slide with a drop of antifade mounting medium.
-
Curing & Storage: Allow the mounting medium to cure as per the manufacturer's instructions. Store the slides flat and in the dark at 4°C. Samples should be imaged within a few days for best results.
3.2. Fluorescence Microscopy and Image Acquisition
Principle: A fluorescence microscope uses a high-intensity light source to excite the fluorophore in the sample.[14] The emitted light, which has a longer wavelength, is then collected through a series of filters and objectives to generate a magnified image.[15]
General Protocol:
-
Microscope Setup: Turn on the microscope and the fluorescence light source (e.g., mercury or xenon lamp), allowing the lamp to warm up for approximately 15 minutes for stable output.[14]
-
Filter Set Selection: Choose the appropriate filter cube for your probe. The excitation filter should match the probe's λ_abs, and the emission filter should match its λ_em.
-
Locate Sample: Place the slide on the microscope stage. Using a low-power objective (e.g., 10x or 20x) and brightfield illumination, bring the cells into focus.
-
Fluorescence Imaging: Switch to fluorescence illumination. Adjust the exposure time and gain to obtain a bright, clear image with a good signal-to-noise ratio, while minimizing photobleaching.[16] A good image should have a dark background and bright, specific staining.[16]
-
Image Capture: Acquire images using the appropriate software. For quantitative analysis, ensure that all imaging parameters (exposure time, gain, laser power) are kept constant across all samples and controls.
-
Controls (QC Step): Always image a "no-probe" negative control sample (cells that went through the entire staining process without the addition of the probe) using the same acquisition settings to assess the level of cellular autofluorescence.
3.3. Validation via Colocalization Studies
Principle: To validate that the probe is binding to its intended target or localizing to a specific subcellular compartment, a colocalization experiment is performed. This involves co-staining the cells with the new probe and a known marker (e.g., an antibody against the target protein or a commercial stain for a specific organelle like mitochondria or the nucleus).[17][18] If the two signals overlap spatially, it provides strong evidence for the probe's specificity.[19][20]
Procedure:
-
Follow the staining protocol (Section 3.1), but during the probe incubation step, include both your new probe and a validated, spectrally distinct fluorescent marker for the target of interest.
-
Acquire images in separate channels for each fluorophore.
-
Merge the images. The appearance of a third color (e.g., yellow from the overlap of red and green channels) indicates spatial overlap, or colocalization.[17]
-
For quantitative analysis, use image analysis software to calculate colocalization coefficients, such as Pearson's Correlation Coefficient.[20]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Signal | Probe concentration too low; Inefficient conjugation; Inaccessible target; Photobleaching. | Perform a titration to find the optimal probe concentration; Re-verify probe synthesis and purity; Ensure permeabilization is sufficient for intracellular targets; Use antifade mounting medium and minimize light exposure. |
| High Background | Probe concentration too high; Insufficient blocking; Inadequate washing; Probe is "sticky" (non-specific binding). | Titrate probe to a lower concentration; Increase blocking time or BSA concentration; Increase the number and duration of wash steps; Add a low concentration of a mild detergent (e.g., 0.05% Tween-20) to the wash buffer. |
| Photobleaching | Excessive light exposure; High excitation intensity. | Reduce exposure time and/or excitation light intensity; Acquire images quickly; Use a more photostable fluorophore if possible; Always use a fresh antifade reagent. |
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Schmid, V. J. (n.d.). Co-localization analysis in fluorescence microscopy via maximum entropy copula. Retrieved from [Link]
-
KOLAIDO. (2022, August 23). The Principles of Colocalization Microscopy and Image Analysis. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Colocalization Analysis in Fluorescence Microscopy. Retrieved from [Link]
-
Dunn, K. W., Kamocka, M. M., & McDonald, J. H. (2011). A practical guide to evaluating colocalization in biological microscopy. American journal of physiology. Cell physiology, 300(4), C723–C742. Retrieved from [Link]
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Gate Scientific. (2020, December 23). Building a Fluorescent Cell Staining Protocol, Part 1. Retrieved from [Link]
-
Lab Manager. (2024, November 26). How to Use a Fluorescence Microscope: A Step-by-Step Guide. Retrieved from [Link]
-
Masters, B. R. (2009). Fluorescence Microscopy: A Concise Guide to Current Imaging Methods. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 75(12), 1055–1056. Retrieved from [Link]
-
Held, P. (2015, July 27). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. Retrieved from [Link]
-
Olenych, S. (2020, December 7). A beginner's guide to improving image acquisition in fluorescence microscopy. The Biochemist. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioconjugation strategies for fluorescent labels. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Probes for Fluorescent Visualization of Specific Cellular Organelles Protocol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. Retrieved from [Link]
-
Wei, L., et al. (2022). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. ACS medicinal chemistry letters, 13(11), 1756–1762. Retrieved from [Link]
-
Bio-Rad. (n.d.). Direct Immunofluorescence Staining of Cells with StarBright Dyes. Retrieved from [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]
-
Belfield, K. D., et al. (2009). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. The Journal of organic chemistry, 74(1), 107–115. Retrieved from [Link]
-
Ke, B., et al. (2021). Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates. Molecular pharmaceutics, 18(1), 1–11. Retrieved from [Link]
-
Kim, D., & Kim, Y. (2015). Recent Progress in Fluorescent Imaging Probes. Sensors (Basel, Switzerland), 15(10), 24362–24383. Retrieved from [Link]
-
Wang, F., et al. (2015). Synthesis and Characterization of a Mg2+-Selective Fluorescent Probe. Sensors (Basel, Switzerland), 15(7), 17094–17103. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
Rehm, T. H., et al. (2025). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Journal of the American Chemical Society. Retrieved from [Link]
-
Wang, Z., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules (Basel, Switzerland), 28(15), 5821. Retrieved from [Link]
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Guchhait, G., & Shinde, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS omega, 6(51), 35191–35205. Retrieved from [Link]
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Clarke, H. J., et al. (2024). Fluorescent Probes for Disease Diagnosis. Chemical reviews. Retrieved from [Link]
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Imtiaz, M. (2020). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research Publication and Reviews, 1(8), 230-234. Retrieved from [Link]
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Adimurthy, S., & Ramu, R. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical communications (Cambridge, England), 51(25), 5233–5249. Retrieved from [Link]
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ResearchGate. (2025, August 5). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Retrieved from [Link]
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PubMed. (2009). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. Retrieved from [Link]
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Application Notes and Protocols for the Use of Imidazo[1,2-a]pyridines in Tuberculosis Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the imidazo[1,2-a]pyridine scaffold, with a particular focus on its relevance to tuberculosis (TB) research. The narrative will delve into the mechanism of action, key experimental protocols, and data interpretation, using the prominent clinical candidate Telacebec (Q203) as a primary exemplar of this chemical class.
Introduction: The Rise of Imidazo[1,2-a]pyridines as a Novel Class of Antitubercular Agents
The global challenge of tuberculosis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the discovery and development of novel therapeutics with unique mechanisms of action.[1][2] The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a promising foundation for a new generation of anti-TB agents.[2][3][4] This class of compounds has demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains.
A leading example from this class is Telacebec (Q203), a clinical-stage drug candidate that has shown significant promise in early-phase trials.[5][6][7] The core structure, including derivatives like 2-methylimidazo[1,2-a]pyridines, is a key area of investigation for structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.[3][8]
These notes will provide a detailed overview of the primary molecular target of this class, the cytochrome bc1 complex, and present standardized protocols for evaluating the efficacy and safety of novel imidazo[1,2-a]pyridine-based compounds.
Mechanism of Action: Targeting the Electron Transport Chain
The primary mechanism of action for the most prominent antitubercular imidazo[1,2-a]pyridines, including Telacebec (Q203), is the inhibition of the QcrB subunit of the ubiquinol-cytochrome c reductase (cytochrome bc1 complex).[9][10][11] This complex is a crucial component of the electron transport chain in Mtb, responsible for oxidative phosphorylation and ATP synthesis.[7][9]
By binding to QcrB, these compounds disrupt the electron flow, leading to a collapse of the proton motive force and a subsequent depletion of intracellular ATP levels.[9][10][12] This ultimately results in a bacteriostatic effect on replicating bacteria.[9][12] The high specificity of these compounds for the mycobacterial cytochrome bc1 complex contributes to their favorable safety profile.[5]
Caption: Figure 2: Hit-to-Lead Workflow
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising and clinically relevant class of compounds for the development of new tuberculosis therapies. The detailed protocols and conceptual frameworks provided in these application notes are intended to equip researchers with the necessary tools to effectively screen, validate, and optimize novel derivatives. A thorough understanding of the mechanism of action, coupled with robust in vitro assays for efficacy and safety, is paramount for advancing these compounds through the drug discovery pipeline.
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
- Telacebec (Q203). (n.d.). Working Group for New TB Drugs.
- Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects. (2022, January 18). National Institutes of Health.
- Q203. (n.d.). TB Alliance.
- Telacebec (Q203). (n.d.). Qurient.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
- Screening and Evaluation of Anti-Tuberculosis Compounds. (n.d.). Creative Diagnostics.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology.
- Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. (2013, August). Nature Medicine.
- In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. (n.d.). PubMed.
- Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. (n.d.). National Institutes of Health.
- Telacebec Bacterial inhibitor. (n.d.). Selleck Chemicals.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). JoVE.
- Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. (2018). Antimicrobial Agents and Chemotherapy.
- In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021, July 16). Antimicrobial Agents and Chemotherapy.
- Telacebec (Q203), a New Antituberculosis Agent. (n.d.). ResearchGate.
- Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. (2018, May 25). PubMed.
- Detection of inhibitors of phenotypically drug-tolerant Mycobacterium tuberculosis using an in vitro bactericidal screen. (n.d.). Johns Hopkins University.
- In vitro screening of drug libraries against Mycobacterium... (n.d.). ResearchGate.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, April 26). PMC.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). RSC Publishing.
- Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. (n.d.). PubMed.
- Assessing the Cytotoxicity of Antibacterial Agent 97 on Mammalian Cells: Application Notes and Protocols. (n.d.). Benchchem.
- Identification and development of 2-methylimidazo [1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. (n.d.). ResearchGate.
- Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. (n.d.). ResearchGate.
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). ResearchGate.
- Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). RSC Publishing.
- Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. (n.d.). New Journal of Chemistry (RSC Publishing).
- Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. (n.d.). PubMed.
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Troubleshooting & Optimization
troubleshooting solubility issues with 2-Methylimidazo[1,2-a]pyridin-8-amine
Welcome to the technical support center for 2-Methylimidazo[1,2-a]pyridin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges encountered during experimental work with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on the fundamental physicochemical principles of heterocyclic amines and established formulation strategies for poorly soluble basic compounds.
Understanding the Molecule: Predicted Physicochemical Properties
While extensive public data for this compound is limited, we can infer its likely properties based on its structure—a fused heterocyclic system containing a basic amine group.
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Chemical Structure | Imidazo[1,2-a]pyridine core with a methyl group at position 2 and an amine at position 8. | The fused aromatic rings contribute to hydrophobicity, while the amine group offers a site for protonation, making solubility pH-dependent. |
| pKa (Predicted) | The pyridin-8-amine is expected to be basic. The pKa of the conjugate acid is likely in the range of 4-6. | The compound's charge state, and therefore its aqueous solubility, will change significantly around this pH range. |
| logP (Predicted) | Likely to be moderately lipophilic (logP > 2). | Suggests poor intrinsic aqueous solubility and a preference for organic solvents. |
| General Solubility | Expected to be poorly soluble in neutral aqueous media. Solubility should increase in acidic conditions. | Formulation strategies will likely focus on pH modification or the use of organic co-solvents. |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in water or buffer at neutral pH. Is this expected?
A1: Yes, this is expected behavior. The imidazo[1,2-a]pyridine core is a relatively nonpolar, fused aromatic system, which generally leads to low aqueous solubility.[1][2] As a basic compound, its solubility is highly dependent on pH.[3] At neutral pH, the primary amine at the 8-position is largely unprotonated (uncharged), minimizing its interaction with polar water molecules.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is expected to increase significantly in acidic conditions. The primary amine group will become protonated at a pH below its pKa, forming a cationic salt that is much more polar and, therefore, more soluble in water.[3][4] Conversely, in basic conditions (high pH), the compound will remain in its neutral, less soluble form.
Q3: What are the best starting organic solvents to try for dissolving this compound?
A3: For initial dissolution, polar aprotic solvents are often a good starting point for heterocyclic compounds.[5] We recommend screening the following solvents:
-
Dimethyl sulfoxide (DMSO): Generally provides good solubility for a wide range of organic molecules.
-
Dimethylformamide (DMF): Similar to DMSO, it is a strong solubilizing agent.
-
Methanol or Ethanol: These polar protic solvents may also be effective, particularly with gentle heating.
-
Dichloromethane (DCM): A less polar option that can be useful in certain applications.
Always start with a small amount of the compound and solvent to perform a solubility test before preparing a bulk solution.[5]
Q4: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What's happening and how can I prevent it?
A4: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. To mitigate this:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay medium, if possible.
-
Use an acidified aqueous phase: If your experiment can tolerate a lower pH, using a buffer with a pH of 4-5 can help maintain the compound in its protonated, more soluble state.
-
Incorporate solubilizing excipients: Consider adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin to the aqueous buffer to help keep the compound in solution.[6][7]
Troubleshooting Guide: Step-by-Step Protocols
Issue 1: Poor Solubility in Aqueous Buffers for In Vitro Assays
This guide provides a systematic approach to improving the aqueous solubility of this compound for biological and analytical experiments.
Caption: Systematic workflow for troubleshooting aqueous solubility.
Rationale: As a basic compound, protonating the primary amine via pH reduction is the most direct way to increase aqueous solubility.[8][9] This in-situ salt formation enhances polarity.
Step-by-Step Methodology:
-
Prepare a stock solution: Dissolve this compound in a minimal amount of DMSO (e.g., to make a 10-50 mM stock).
-
Prepare acidic buffers: Prepare a series of buffers (e.g., citrate or acetate) with pH values ranging from 3.0 to 6.0.
-
Determine solubility: a. Add a small aliquot of the DMSO stock to each buffer to a desired final concentration. b. Vortex or sonicate the mixture for 5-10 minutes. c. Allow the samples to equilibrate for at least one hour at a controlled temperature. d. Visually inspect for any precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.
-
Select the optimal pH: Choose the lowest pH that provides the required solubility and is compatible with your experimental system.
Rationale: Co-solvents can increase solubility by reducing the polarity of the aqueous medium.
Step-by-Step Methodology:
-
Select co-solvents: Common biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG 300 or PEG 400).
-
Prepare co-solvent mixtures: Prepare your primary buffer system (e.g., PBS) containing varying percentages of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).
-
Test solubility: a. Prepare a concentrated stock of the compound in 100% of the co-solvent. b. Dilute the stock into the corresponding co-solvent/buffer mixtures. c. Assess solubility as described in Protocol 1.
-
Optimization: Identify the lowest percentage of co-solvent that maintains the compound in solution while minimizing potential effects on your biological system.
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like the imidazopyridine core, increasing their apparent solubility in water.[6][10]
Step-by-Step Methodology:
-
Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their safety and high solubilizing capacity.
-
Prepare cyclodextrin solutions: Make solutions of the chosen cyclodextrin in your desired aqueous buffer at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Prepare the complex: a. Add the solid this compound directly to the cyclodextrin solutions. b. Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solutions. c. Stir or sonicate the mixture until equilibrium is reached (this can take several hours).
-
Assess solubility: Determine the concentration of the dissolved compound in the clear supernatant after centrifugation.
Issue 2: Difficulty Dissolving for Chemical Synthesis or Purification
For applications requiring higher concentrations, such as in synthetic chemistry or for purification, different solvent systems may be necessary.
Caption: Decision tree for selecting solvents in organic synthesis.
Recommendations:
-
Mixtures: Often, a mixture of a good solvent (like DMF) and a less polar co-solvent (like THF or toluene) can provide the right balance of solubility and reaction compatibility.[4]
-
Acidic Conditions: For reactions where the amine's nucleophilicity is not required, adding a catalytic amount of an acid like trifluoroacetic acid (TFA) can protonate the compound and improve solubility in solvents like DCM or even deuterated solvents for NMR analysis.[4]
-
Heating: Gently warming the solvent can significantly improve solubility. Always check the compound's thermal stability before heating to high temperatures.
References
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.[Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH).[Link]
-
Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed.[Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate.[Link]
-
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate.[Link]
-
2-Methylimidazo[1,2-a]pyridine | C8H8N2 | CID 136742. PubChem.[Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health (NIH).[Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.[Link]
-
Amines and Heterocycles. Cengage.[Link]
-
Amines and Heterocycles. SlidePlayer.[Link]
-
Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate.[Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.[Link]
-
24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts.[Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[Link]
-
Imidazo[1,2-a]pyridin-8-amine | C7H7N3 | CID 15413215. PubChem.[Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health (NIH).[Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.[Link]
-
Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. PubChem.[Link]
-
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | C9H7BrN2O2 | CID 57415881. PubChem.[Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health (NIH).[Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health (NIH).[Link]
-
Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed.[Link]
-
The Medicinal Chemistry of Imidazotetrazine Prodrugs. MDPI.[Link]
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Technical Support Center: Optimization of Imidazo[1,2-a]Pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and material science, making the optimization of its synthesis a critical endeavor for researchers.[1][2][3][4] This guide is structured to provide actionable solutions to common experimental challenges, moving from high-level frequently asked questions to in-depth troubleshooting of specific issues. Our goal is to empower you with the causal understanding needed to refine your reaction conditions for maximal yield, purity, and efficiency.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the synthesis of imidazo[1,2-a]pyridines.
Q1: My reaction shows low conversion by TLC/LC-MS. What are the first parameters I should investigate?
A1: Low conversion is often a result of suboptimal activation or reaction kinetics. Before undertaking a complex redesign, perform a systematic check of the following foundational parameters:
-
Catalyst Activity: If using a catalyst (e.g., Lewis acids like Sc(OTf)₃, Yb(OTf)₃, or metals like CuI), ensure it is active.[5][6] Many catalysts are sensitive to air and moisture. Consider using a freshly opened bottle or a glovebox for dispensing.
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Temperature: Many imidazo[1,2-a]pyridine syntheses, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are sensitive to temperature.[5] A slight increase in temperature can sometimes dramatically improve reaction rates. Conversely, excessive heat can lead to decomposition. Run parallel reactions at ±10-20 °C from your initial condition.
-
Solvent Purity: Ensure your solvent is anhydrous if the reaction is moisture-sensitive. The presence of water can hydrolyze key intermediates or deactivate catalysts. Some modern methods, however, are robust enough to be performed in water.[6][7]
-
Reagent Stoichiometry: For multicomponent reactions (MCRs), precise stoichiometry is key. However, a slight excess (1.1-1.2 equivalents) of more volatile or reactive components, like isocyanides or aldehydes, can sometimes drive the reaction to completion.[1][5]
Application Scientist's Insight: The initial imine formation (from the 2-aminopyridine and the aldehyde) is often the rate-limiting step and is acid-catalyzed.[1][8] If you observe unreacted 2-aminopyridine, the issue likely lies in this first step. A weak Brønsted acid co-catalyst (like acetic acid) or a Lewis acid can significantly promote this condensation.[9]
Q2: My TLC plate shows multiple product spots. What are the most common side products?
A2: Side product formation typically arises from competing reaction pathways or degradation of starting materials/products. Common culprits include:
-
Uncyclized Intermediates: The initial adduct formed after the addition of all components may not have cyclized. This is particularly common in MCRs if the final ring-closing step is slow.
-
Dimerization/Polymerization: Aldehyd self-condensation (aldol reaction) or isocyanide polymerization can occur, especially under harsh basic or acidic conditions.
-
Ortoleva-King Adducts: In syntheses involving ketones, the formation of an intermediate from the reaction of 2-aminopyridine with an α-haloketone (or an in-situ generated equivalent) is a key step.[6] Incomplete reaction can leave these intermediates in the mixture.
Application Scientist's Insight: The electronic nature of your substrates is a major determinant of side reactions. Electron-poor aldehydes are generally more reactive and can lead to higher yields in GBB reactions, while electron-rich 2-aminopyridines can sometimes be more susceptible to oxidation or other side reactions.[10] Careful analysis of your starting materials can help predict likely side products.
Part 2: In-Depth Troubleshooting Guide
This section provides a deeper dive into specific experimental problems with detailed, cause-and-effect explanations.
Issue 1: Consistently Low or No Product Yield
A persistent lack of product formation points to a fundamental issue with the reaction conditions or reagent compatibility.
Q: I'm performing a Groebke-Blackburn-Bienaymé (GBB) reaction, but the yield is poor. How can I systematically optimize it?
A: The GBB reaction, a powerful three-component method using a 2-aminoazine, an aldehyde, and an isocyanide, is highly dependent on the interplay of catalyst, solvent, and temperature.[11][12]
Troubleshooting Workflow for GBB Reactions
Caption: A decision tree for systematic GBB reaction optimization.
-
Catalyst Choice is Critical: The reaction proceeds via an iminium intermediate, the formation of which is catalyzed by an acid.[8]
-
Lewis Acids: Catalysts like Sc(OTf)₃, Yb(OTf)₃, or even simple I₂ are highly effective.[5][8][13] They activate the aldehyde carbonyl towards nucleophilic attack by the aminopyridine.
-
Brønsted Acids: Acetic acid (AcOH) or p-toluenesulfonic acid (p-TsOH) are also commonly used.[9] They protonate the carbonyl, achieving a similar activation.
-
Application Scientist's Insight: Start with a screen of catalysts. A mild Lewis acid like Yb(OTf)₃ is often a good starting point. Iodine is a cost-effective and environmentally benign option that has shown excellent efficacy.[13] Some reactions can even proceed catalyst-free, particularly with highly activated substrates or under solvent-free conditions.[2][14][15][16]
-
-
Solvent Selection Dictates Reactivity and Solubility: The choice of solvent can dramatically affect reaction outcomes.
-
Polar Protic Solvents (e.g., MeOH, EtOH): These can stabilize charged intermediates but may also compete with the nucleophiles. However, they are often effective.[12]
-
Polar Aprotic Solvents (e.g., DCM, MeCN, DMF): These are generally good choices as they solubilize the reagents without interfering. DMF and DMSO have been shown to be effective co-solvents.[9]
-
Non-Polar Solvents (e.g., Toluene): Often used for reactions at higher temperatures, allowing for azeotropic removal of water.
Table 1: Common Solvents for Imidazo[1,2-a]pyridine Synthesis
-
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| Methanol (MeOH) | Polar Protic | 65 | Good for room temperature reactions; can act as a nucleophile. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Good solubility for many organics; low boiling point. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Common choice, good balance of polarity and boiling point. |
| Toluene | Non-Polar | 111 | Allows for higher temperatures and Dean-Stark water removal. |
| n-Butanol (n-BuOH) | Polar Protic | 118 | Higher boiling point; can facilitate product precipitation.[1] |
-
Additives Can Shift the Equilibrium: The formation of the initial imine intermediate is a condensation reaction that releases water. Removing this water can drive the reaction forward.
-
Dehydrating Agents: Adding molecular sieves or using an agent like trimethyl orthoformate can significantly improve yields by sequestering water.[10]
-
Issue 2: Difficulty with A³ Coupling Reactions
The A³ (Aldehyde-Alkyne-Amine) coupling is another powerful method for synthesizing substituted imidazo[1,2-a]pyridines.
Q: My copper-catalyzed A³ coupling reaction is sluggish and gives a complex mixture. What should I check?
A: A³ couplings are sensitive to the catalyst's oxidation state and the reaction atmosphere.[17][18][19][20]
-
Copper Source and Oxidation State: While various copper sources can be used, Cu(I) is the active catalytic species. If using Cu(II) salts, an in-situ reducing agent may be necessary. Heterogeneous catalysts like Cu/SiO₂ have been developed to simplify purification and improve recyclability.[17][18][19][20]
-
Atmosphere: These reactions are typically run under an inert atmosphere (Nitrogen or Argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a major competing side reaction.
-
Solvent and Temperature: Toluene is a common solvent, and temperatures around 120 °C are often required to drive the reaction.[19]
Application Scientist's Insight: The mechanism likely involves the formation of a copper acetylide intermediate.[19] If you observe significant amounts of alkyne homocoupling (a colored precipitate is often a sign), your conditions are too oxidative. Ensure your solvent is properly degassed and maintain a positive pressure of inert gas throughout the reaction.
Part 3: Experimental Protocols and Workflows
Protocol 1: General Procedure for Catalyst Screening in a GBB Reaction
This protocol outlines a parallel synthesis approach to efficiently identify an optimal catalyst.
-
Preparation: In an array of reaction vials, add the 2-aminopyridine derivative (1.0 equiv) and the aldehyde derivative (1.1 equiv).
-
Solvent Addition: Add 0.5 mL of anhydrous solvent (e.g., MeCN) to each vial.
-
Catalyst Addition: To each vial, add a different catalyst (5-10 mol %).
-
Vial 1: Yb(OTf)₃
-
Vial 2: Sc(OTf)₃
-
Vial 3: I₂
-
Vial 4: AcOH
-
Vial 5: No catalyst (control)
-
-
Isocyanide Addition: Add the isocyanide (1.2 equiv) to each vial.
-
Reaction: Seal the vials and stir the contents at the desired temperature (e.g., 50 °C) for 12-24 hours.
-
Analysis: Monitor the reactions by TLC or LC-MS at regular intervals to determine the relative conversion rates and product purities.
Workflow 2: General Optimization Strategy
A logical flow for taking a reaction from initial trial to an optimized procedure.
Caption: A workflow for systematic reaction optimization.
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
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Beilstein Journal of Organic Chemistry. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
-
ResearchGate. (2017). Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. [Link]
-
National Institutes of Health. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. [Link]
-
Beilstein Journals. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. [Link]
-
ACS Publications. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. [Link]
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PubMed Central. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
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Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. [Link]
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PubMed. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
PubMed Central. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
-
SciELO. (2019). Imidazo[1,2-a]pyridine A³-Coupling Catalyzed by a Cu/SiO₂ Material. [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
ScienceOpen. (2019). Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. [Link]
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
RSC Publishing. (2016). Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. Green Chemistry. [Link]
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SciELO. (2019). Imidazo[1,2-a]pyridine A³-Coupling Catalyzed by a Cu/SiO₂ Material. [Link]
-
ResearchGate. (2019). Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. [Link]
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ResearchGate. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. [Link]
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National Institutes of Health. (2020). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. [Link]
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SciELO. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. [Link]
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RSC Publishing. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
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ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
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ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
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Technical Support Center: Overcoming Resistance to 2-Methylimidazo[1,2-a]pyridin-8-amine Analogs
Welcome to the technical support center for researchers working with 2-methylimidazo[1,2-a]pyridin-8-amine analogs. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) that you may encounter during your experiments. Our goal is to equip you with the knowledge and protocols to effectively anticipate, identify, and overcome resistance to this promising class of therapeutic agents.
Introduction to this compound Analogs and the Challenge of Resistance
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide therapeutic spectrum.[1] Derivatives of this scaffold, including this compound analogs, have shown significant promise as anticancer, antituberculosis, and anti-inflammatory agents.[2][3] These compounds often exert their effects by targeting key cellular pathways, such as protein kinases (e.g., PI3K/mTOR, CDKs) and essential enzymes.[3][4]
However, as with many targeted therapies, the development of drug resistance is a significant clinical obstacle.[5] Understanding the underlying mechanisms of resistance is paramount for designing next-generation inhibitors and developing effective therapeutic strategies. This guide will focus on two primary mechanisms of resistance: target-based resistance (mutations in the drug's molecular target) and non-target-based resistance (e.g., increased drug efflux).
Part 1: Troubleshooting Guide - Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the experimental evaluation of this compound analogs.
Section 1.1: Efflux Pump-Mediated Resistance
Question 1: My this compound analog shows reduced potency in a specific cancer cell line over time. Could this be due to efflux pump activity?
Answer: Yes, acquired resistance due to the overexpression of ATP-binding cassette (ABC) transporters is a common mechanism that reduces the efficacy of various therapeutic agents.[6] Specifically, ABCB1 (P-glycoprotein or MDR1) and ABCG2 (Breast Cancer Resistance Protein or BCRP) are frequently implicated in the efflux of a broad range of substrates, including many kinase inhibitors.[7][8]
Initial Troubleshooting Steps:
-
Literature Review: Check if the cell line you are using is known to express high levels of ABCB1 or ABCG2.
-
Gene and Protein Expression Analysis: Compare the mRNA and protein levels of ABCB1 and ABCG2 in your resistant cell line versus the parental (sensitive) cell line using qPCR and Western blotting, respectively. A significant upregulation in the resistant line is a strong indicator of efflux pump involvement.
Experimental Workflow for Validating Efflux Pump Involvement:
Caption: Workflow for validating efflux pump-mediated resistance.
Question 2: How do I perform an intracellular accumulation assay to confirm that my compound is a substrate for an efflux pump?
Answer: An intracellular accumulation assay directly measures the concentration of your compound inside the cells. A lower accumulation in resistant cells compared to sensitive cells suggests active efflux.
Protocol: Intracellular Accumulation Assay
-
Cell Seeding: Seed both sensitive (parental) and resistant cells at the same density in a multi-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with your this compound analog at a specific concentration for a defined period (e.g., 1-2 hours).
-
Expert Tip: If your compound is not fluorescent, you may need to use a radiolabeled version or a fluorescent substrate of the suspected efflux pump (e.g., Rhodamine 123 for ABCB1) as a proxy.
-
-
Cell Lysis and Detection: After incubation, wash the cells thoroughly with ice-cold PBS to remove extracellular compound. Lyse the cells and measure the intracellular concentration of the compound using an appropriate method (e.g., fluorescence plate reader, liquid scintillation counter, or LC-MS/MS).
-
Data Analysis: Compare the intracellular concentration of the compound between the sensitive and resistant cell lines. A significantly lower concentration in the resistant cells indicates efflux.
Question 3: I have confirmed that my compound is being effluxed. What are my options to overcome this?
Answer: There are several strategies to circumvent efflux pump-mediated resistance:
-
Co-administration with an Efflux Pump Inhibitor (EPI): In your in vitro experiments, you can co-administer your analog with a known EPI. This can help restore the intracellular concentration of your compound and its therapeutic effect.[9]
| Efflux Pump | Known Inhibitors |
| ABCB1 (P-gp) | Verapamil, Tariquidar, Elacridar |
| ABCG2 (BCRP) | Ko143, Fumitremorgin C |
-
Rational Drug Design: Modify the chemical structure of your analog to reduce its affinity for efflux pumps. This often involves altering lipophilicity and hydrogen bonding potential. This is a more advanced strategy that typically requires collaboration with medicinal chemists.
-
Alternative Delivery Systems: Encapsulating your compound in nanoparticles or liposomes can sometimes bypass efflux pump recognition at the cell membrane.
Section 1.2: Target-Based Resistance
Question 4: My compound has lost efficacy, and I don't see any evidence of efflux pump upregulation. How can I determine if a mutation in the target protein is responsible?
Answer: Target-based resistance, often due to mutations in the drug-binding site of the target protein, is a common mechanism of acquired resistance to targeted therapies, particularly kinase inhibitors.[2]
Initial Troubleshooting Steps:
-
Generate Resistant Clones: Develop resistant cell lines by chronically exposing the parental cell line to increasing concentrations of your this compound analog.
-
Sequence the Target Gene: Isolate genomic DNA or RNA from both the parental and resistant cell lines and sequence the coding region of the target gene to identify any mutations that have arisen in the resistant population.[1]
Experimental Workflow for Identifying and Validating Target Mutations:
Caption: Workflow for identifying and validating target-based resistance mutations.
Question 5: I've identified a potential resistance mutation. How do I definitively prove that this mutation confers resistance to my compound?
Answer: To validate a resistance mutation, you need to isolate its effect. This is typically done by introducing the mutation into the wild-type target protein in a sensitive cell line and then assessing the compound's activity.[1]
Protocol: Validation of a Resistance Mutation via Site-Directed Mutagenesis
-
Site-Directed Mutagenesis: Use a commercially available kit to introduce the identified mutation into a plasmid containing the wild-type target gene.
-
Transfection: Transfect the plasmid containing the mutant gene into the parental (sensitive) cell line. As a control, transfect a separate population of cells with the wild-type gene plasmid.
-
Selection and Expression Confirmation: Select for cells that have successfully incorporated the plasmid (e.g., using an antibiotic resistance marker on the plasmid). Confirm the expression of the mutant and wild-type proteins via Western blotting.
-
Potency Assay: Perform a dose-response experiment to determine the IC50 of your this compound analog in the cells expressing the mutant target and compare it to the cells expressing the wild-type target. A significant increase in the IC50 value in the mutant-expressing cells confirms that the mutation confers resistance.
Question 6: A confirmed target mutation is causing resistance. What are the next steps in my research?
Answer: Discovering a resistance mutation opens up new avenues for your research:
-
Structural Biology: If possible, obtain a crystal structure of the mutant protein in complex with your compound. This can provide invaluable insights into how the mutation interferes with drug binding.
-
Computational Modeling: Use molecular docking and molecular dynamics simulations to understand the altered binding interactions at an atomic level.[10]
-
Design of Next-Generation Inhibitors: Armed with structural and computational insights, you can begin to design new analogs that can overcome the resistance mutation. Strategies include:
-
Targeting Allosteric Sites: Design compounds that bind to a different site on the protein, away from the mutation.[3]
-
Covalent Inhibitors: If there is a suitable nucleophilic residue near the binding site, you can design a covalent inhibitor that forms an irreversible bond with the target.[3]
-
Scaffold Hopping: Utilize a different chemical scaffold that can make different interactions with the target, potentially avoiding the steric or electronic clashes caused by the mutation.[11]
-
Section 1.3: Verifying Target Engagement
Question 7: How can I be sure that my this compound analog is actually binding to its intended target in the complex cellular environment?
Answer: Confirming target engagement is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that your compound binds to its target protein in intact cells.[7][12] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[13]
Experimental Workflow for CETSA:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with your this compound analog or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells.
-
Heating: Aliquot the cell lysates and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of your target protein in the supernatant using Western blotting.
-
Data Analysis: For each treatment condition (analog vs. vehicle), plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your analog indicates that it is binding to and stabilizing the target protein.
Part 2: Advanced Troubleshooting and Mechanistic Studies
Question 8: Beyond efflux pumps and target mutations, what other mechanisms of resistance should I consider?
Answer: Resistance to targeted therapies can be multifaceted. Other mechanisms to consider include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating a parallel or downstream pathway.[14] Mass spectrometry-based proteomics can be a powerful tool to identify such changes in the proteome of resistant cells.[15][16]
-
Metabolic Inactivation of the Compound: Cells can develop the ability to metabolize and inactivate your compound more rapidly. This can be investigated by analyzing the metabolic fate of your compound in sensitive versus resistant cells using LC-MS/MS.
-
Alterations in Downstream Effector Proteins: Mutations or expression changes in proteins downstream of your target can also lead to resistance by uncoupling the target from its cellular effects.
By systematically investigating these potential resistance mechanisms, you can gain a comprehensive understanding of how cells evade the effects of your this compound analogs and develop more robust therapeutic strategies.
References
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- 8. Inhibiting the function of ABCB1 and ABCG2 by the EGFR tyrosine kinase inhibitor AG1478 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting resistance of clinical Abl mutations to targeted kinase inhibitors using alchemical free-energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
- 15. Mass Spectrometry-Based Proteomics: Analyses Related to Drug-Resistance and Disease Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry-Based Proteomics: Analyses Related to Drug-Resistance and Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 2-Methylimidazo[1,2-a]pyridin-8-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylimidazo[1,2-a]pyridin-8-amine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases.[1][2][3][4][5] Given the conserved nature of the ATP-binding pocket across the human kinome, off-target activity is a critical aspect to address during your experiments to ensure data integrity and therapeutic specificity.[6]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and minimize the off-target effects of this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the likely primary and off-targets for this compound?
A1: While specific data for this compound is not extensively published, the imidazo[1,2-a]pyridine core is a well-established kinase inhibitor scaffold.[2][4] Derivatives have shown activity against cyclin-dependent kinases (CDKs), AKT/mTOR, and PI3Kα.[2][4][7] Therefore, it is highly probable that your compound is a kinase inhibitor.
Off-target effects for such compounds are typically other kinases.[6][8] The human kinome has over 500 members, and the high degree of similarity in the ATP-binding site makes achieving absolute selectivity challenging.[9] Unintended inhibition of other kinases can lead to misleading experimental results and potential cellular toxicity.[6]
Q2: I'm observing unexpected cellular phenotypes that don't align with the known function of my intended target kinase. How can I determine if these are off-target effects?
A2: This is a classic indication of off-target activity. To systematically investigate this, a multi-faceted approach is recommended:
-
Kinome Profiling: This is the most direct way to identify unintended kinase targets. Screening your compound against a large panel of kinases will provide a comprehensive selectivity profile.[6][10][11][12]
-
Pathway Analysis: Utilize techniques like Western blotting or phosphoproteomics to assess the activation state of key proteins in signaling pathways related to the unexpected phenotype.[6]
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of your primary target in your cell model should rescue the on-target effects but not the off-target phenotypes.
-
Use of Structurally Unrelated Inhibitors: Comparing the cellular effects of your compound with another inhibitor of the same primary target that has a different chemical scaffold can help differentiate between on- and off-target effects.[6]
Q3: My compound shows high levels of cytotoxicity at concentrations required for effective inhibition of my target. What are the potential causes and solutions?
A3: High cytotoxicity can stem from on-target toxicity (the intended target is essential for cell survival) or off-target effects.
| Potential Cause | Troubleshooting & Optimization | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets that might be essential for cell viability.[6] 2. Test inhibitors with different chemical scaffolds targeting the same primary kinase.[6] | 1. Identification of unintended kinase targets responsible for cytotoxicity. 2. If cytotoxicity persists with other inhibitors, it may be an on-target effect. |
| Inappropriate Dosage | 1. Conduct a detailed dose-response curve to pinpoint the lowest effective concentration. 2. Consider time-course experiments to see if shorter exposure times can achieve target inhibition without inducing widespread cell death. | Minimized cytotoxicity while maintaining on-target activity. |
| Compound Solubility Issues | 1. Verify the solubility of your compound in your cell culture medium. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[6] | Prevention of compound precipitation and elimination of solvent-induced toxicity. |
Part 2: Troubleshooting & Experimental Guides
Workflow for Characterizing and Mitigating Off-Target Effects
This workflow provides a systematic approach to understanding and addressing the off-target profile of this compound.
Caption: A systematic workflow for identifying, validating, and mitigating off-target effects.
Detailed Experimental Protocols
1. In Silico Off-Target Prediction
-
Objective: To computationally predict potential off-target interactions of your compound to guide experimental validation.[13][14][15]
-
Methodology:
-
Utilize computational tools that predict off-target interactions based on chemical structure similarity to known ligands.[14]
-
Employ machine learning-based approaches that have been trained on large datasets of compound-target interactions.[15]
-
These methods can provide a preliminary list of potential off-target kinases to prioritize for experimental screening.
-
-
Interpretation: The output will be a ranked list of potential off-target proteins. This is a predictive tool and all high-probability hits should be experimentally validated.
2. Broad Kinome Profiling
-
Objective: To empirically determine the selectivity of this compound across a large panel of human kinases.[10][11][12][16][17][18]
-
Methodology:
-
Service Providers: Engage a commercial service (e.g., Eurofins DiscoverX, Promega, Reaction Biology) that offers kinome profiling.
-
Assay Formats:
-
Experimental Design:
-
Typically, the compound is tested at a single high concentration (e.g., 1 or 10 µM) to identify all potential interactions.
-
Follow-up dose-response curves are then generated for the primary target and any significant off-targets to determine their respective potencies (IC50 or Kd values).
-
-
-
Data Presentation:
| Kinase Target | Binding Affinity (Kd, nM) | Inhibitory Potency (IC50, nM) | Selectivity Score |
| Primary Target | Value | Value | N/A |
| Off-Target 1 | Value | Value | Calculate |
| Off-Target 2 | Value | Value | Calculate |
| ... | ... | ... | ... |
3. Cell-Based Assays for Off-Target Validation
-
Objective: To confirm that the identified off-targets are engaged by the compound in a cellular context.[20][21][22]
-
Methodology:
-
Western Blotting:
-
Treat cells with a dose-range of your compound.
-
Probe for the phosphorylation of a known substrate of the suspected off-target kinase. A decrease in phosphorylation indicates inhibition.
-
-
Cellular Thermal Shift Assay (CETSA):
-
This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.
-
An increase in the melting temperature of an off-target kinase in the presence of your compound confirms engagement.
-
-
NanoBRET™ Target Engagement Assay:
-
This is a live-cell assay that measures the binding of a compound to a specific kinase target using bioluminescence resonance energy transfer.[19]
-
-
-
Interpretation: Confirmation of target engagement in a cellular environment provides crucial evidence that an interaction identified in a biochemical assay is relevant in a biological system.
Part 3: Advanced Strategies for Minimizing Off-Target Effects
If unacceptable off-target effects are confirmed, the following medicinal chemistry strategies can be employed to improve the selectivity of this compound.[23][24][25]
Caption: Medicinal chemistry approaches to enhance kinase inhibitor selectivity.
-
Structure-Based Drug Design: If crystal structures of your primary target and off-targets are available, you can design modifications to your compound that exploit subtle differences in their ATP-binding pockets.[23]
-
Targeting Non-Conserved Residues: A powerful strategy is to introduce chemical moieties that interact with amino acid residues that are unique to your primary target.[26] For example, targeting a smaller "gatekeeper" residue in the active site can confer selectivity against kinases with larger gatekeeper residues.[26]
-
Exploiting Different Kinase Conformations: Some inhibitors gain selectivity by binding to inactive kinase conformations, such as the "DFG-out" state, which is not adopted by all kinases.[9]
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile that forms a covalent bond, leading to high potency and selectivity.[26]
By systematically applying these troubleshooting guides and experimental protocols, you can confidently characterize and minimize the off-target effects of this compound, leading to more robust and reliable experimental outcomes.
References
- Huang, X. et al. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
- List, M. et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering.
- Tang, D. et al. (2025). Deep learning predicts CRISPR off-target effects. Communications Biology.
- Johnson, J. L. et al. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Expert Opinion on Drug Discovery.
- Naito, Y. et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Genes.
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Naito, Y. et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PubMed. Available at: [Link]
- Okafor, C. E. et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Cancer Therapy and Immunology.
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Taylor, S. S. et al. (2021). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. Available at: [Link]
-
seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay. seqWell. Available at: [Link]
-
Zhang, M. et al. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]
-
Johnson, T. L. et al. (2011). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
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CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. Available at: [Link]
-
Eurofins DiscoverX. (n.d.). Kinase Screening & Profiling Service. Eurofins DiscoverX. Available at: [Link]
-
Briggs, K. et al. (2021). Guidelines for FAIR sharing of preclinical safety and off-target pharmacology data. Drug Discovery Today. Available at: [Link]
-
Briggs, K. et al. (2021). Guidelines for FAIR sharing of preclinical safety and off-target pharmacology data. Erasmus University Rotterdam. Available at: [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Available at: [Link]
-
Singh, R. et al. (2011). Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. Journal of Postgraduate Medicine. Available at: [Link]
-
Klaeger, S. et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Naeem, M. et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells. Available at: [Link]
-
List, M. et al. (2021). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. NAR Genomics and Bioinformatics. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Anastassiadis, T. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
An, W. F. & Trask, O. J. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology. Available at: [Link]
-
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. Available at: [Link]
-
Desai, P. V. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available at: [Link]
-
Emon, M. A. H. et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. Available at: [Link]
-
Paushter, D. H. et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports. Available at: [Link]
-
CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]
-
Jana, S. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
de la Fuente, A. et al. (2009). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Roberts, J. N. (2014). Preclinical safety evaluation. Current Topics in Microbiology and Immunology. Available at: [Link]
-
FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
-
de la Fuente, A. et al. (2009). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate. Available at: [Link]
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MySkinRecipes. (n.d.). 8-chloro-2-methylimidazo[1,2-a]pyrazine. MySkinRecipes. Available at: [Link]
-
Al-Warhi, T. et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
Singh, P. & Kaur, M. (2021). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. Available at: [Link]
-
Bouhfid, L. et al. (2021). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. Available at: [Link]
-
Ghandadi, M. et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Research Square. Available at: [Link]
-
Al-Tel, T. H. et al. (2021). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. Available at: [Link]
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- 26. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Bioavailability of 2-Methylimidazo[1,2-a]pyridin-8-amine
Welcome to the technical support center for 2-Methylimidazo[1,2-a]pyridin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with optimizing the bioavailability of this promising compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns regarding the handling and experimental planning for this compound.
Q1: What are the likely primary challenges affecting the oral bioavailability of this compound?
A1: Based on its chemical structure—a heterocyclic amine—the primary challenges are likely related to poor aqueous solubility and potential for first-pass metabolism. The imidazopyridine core is relatively rigid and planar, which can lead to high crystal lattice energy and thus low solubility. The presence of a primary amine group suggests potential for rapid metabolism in the liver and gut wall, primarily through oxidation by cytochrome P450 enzymes and N-acetylation.[1] Additionally, the molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp), which would actively pump it out of intestinal cells, reducing absorption.[2][3][4][5]
Q2: How can I get a preliminary assessment of the bioavailability-limiting factors for my compound?
A2: A good starting point is to use in vitro models. The Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a quick and cost-effective assessment of passive permeability.[6][7] To evaluate the potential for active transport and efflux, the Caco-2 cell monolayer model is the industry standard.[6][8] For metabolic stability, incubating the compound with liver microsomes or S9 fractions will give an indication of its susceptibility to phase I and phase II metabolism.[9]
Q3: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my compound?
A3: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[10]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Determining the BCS class of this compound early in development is crucial as it guides the formulation and delivery strategy. For instance, for a BCS Class II drug, enhancing solubility is the primary focus.[11]
Section 2: Troubleshooting Guides
This section provides structured approaches to address specific experimental issues you may encounter.
Guide 1: Poor Aqueous Solubility
If you are observing low solubility of this compound in aqueous media, follow these troubleshooting steps.
Step 1: Basic Characterization
-
Action: Determine the intrinsic solubility and pKa of the compound.
-
Rationale: Understanding the pH-dependent solubility is the first step. As an amine, the compound will likely have higher solubility at lower pH due to protonation. This information is critical for designing relevant dissolution studies and for selecting appropriate formulation strategies.
Step 2: Particle Size Reduction
-
Action: Employ micronization or nanomilling techniques.
-
Rationale: Reducing the particle size increases the surface area available for dissolution, which can significantly enhance the dissolution rate.[11][12] This is often a straightforward and effective initial approach for poorly soluble compounds.
Step 3: Formulation Strategies
-
Action: Explore the use of co-solvents, surfactants, or complexing agents like cyclodextrins.
-
Rationale: These excipients can increase the solubility of the drug in the local gastrointestinal environment.[11] Co-solvents like propylene glycol or polyethylene glycol can improve solubility, while surfactants can form micelles that encapsulate the drug.[12]
-
Workflow Diagram:
Caption: Workflow for addressing poor aqueous solubility.
Guide 2: Suspected Rapid Metabolism
If in vivo studies show low exposure despite adequate solubility and permeability, rapid first-pass metabolism may be the culprit.
Step 1: In Vitro Metabolism Studies
-
Action: Use human liver microsomes to identify the major metabolizing enzymes.
-
Rationale: This will confirm if the compound is rapidly metabolized and can help identify the specific cytochrome P450 (CYP) isoforms responsible. This knowledge is crucial for predicting drug-drug interactions and for designing strategies to mitigate metabolism.
Step 2: Prodrug Approach
-
Action: Chemically modify the primary amine group to create a prodrug.
-
Rationale: The primary amine is a likely site of metabolic attack. Masking this group with a cleavable promoiety can protect the drug from first-pass metabolism.[1][13][14] The promoiety is designed to be cleaved in the systemic circulation to release the active parent drug.
-
Example Prodrug Strategies for Amines:
| Prodrug Linkage | Activation Mechanism | Advantages | Disadvantages |
| Amide | Enzymatic (Amidases) | Generally stable, can target transporters.[1] | Cleavage can be slow and variable. |
| Carbamate | Enzymatic (Esterases) | Tunable cleavage rates. | Can be less stable than amides. |
| N-Mannich Bases | Chemical/Enzymatic | Can improve solubility and lipophilicity.[1] | Stability can be an issue. |
Step 3: Deuteration
-
Action: Selectively replace hydrogen atoms at metabolically active sites with deuterium.
-
Rationale: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down CYP-mediated metabolism, a phenomenon known as the "kinetic isotope effect." This can lead to increased exposure and a longer half-life.
Guide 3: High Efflux Ratio in Caco-2 Assay
A high efflux ratio (B-A/A-B > 2) in a Caco-2 permeability assay suggests that the compound is a substrate for efflux transporters.
Step 1: Identify the Transporter
-
Action: Repeat the Caco-2 assay in the presence of known inhibitors of common efflux transporters (e.g., verapamil for P-gp, Ko143 for BCRP).
-
Rationale: If the efflux ratio is significantly reduced in the presence of a specific inhibitor, it confirms which transporter is responsible for the efflux of your compound.[4]
Step 2: Formulation with Efflux Inhibitors
-
Action: Co-administer the compound with a safe and effective efflux inhibitor.
-
Rationale: Certain excipients and natural compounds have been shown to inhibit efflux transporters, thereby increasing the intestinal absorption of substrate drugs.[10] This is an active area of research, and care must be taken to avoid unintended drug-drug interactions.
Step 3: Nanoparticle Encapsulation
-
Action: Formulate the drug in a nanoparticle-based delivery system.
-
Rationale: Nanoparticles can be taken up by intestinal cells through endocytosis, bypassing the efflux transporters.[][16][17] This can significantly increase the intracellular concentration of the drug and improve its overall absorption.
-
Logical Relationship Diagram:
Sources
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- 2. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. 腸管排出系トランスポーターと薬物吸収 [sigmaaldrich.com]
- 5. Intestinal efflux transporters and drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
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Technical Support Center: Resolving Inconsistencies in 2-Methylimidazo[1,2-a]pyridin-8-amine Bioassays
Welcome to the technical support center for researchers utilizing 2-Methylimidazo[1,2-a]pyridin-8-amine. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to help you navigate the complexities of your bioassays and ensure the generation of robust, reproducible data. The imidazo[1,2-a]pyridine scaffold is a versatile and privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] However, this versatility can also present challenges in experimental design and data interpretation. This resource, grounded in established scientific principles, will help you address and resolve common inconsistencies.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
Question: "My calculated IC50 value for this compound fluctuates significantly between replicate plates and across different experimental days. What could be the cause?"
Answer: High variability in potency measurements is a common and frustrating issue. The root causes can generally be traced back to three main areas: compound handling, the experimental system, or the assay procedure itself.[3]
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Poor Compound Solubility | Fused heterocyclic ring systems, like imidazo[1,2-a]pyridines, often exhibit low aqueous solubility.[4][5] If the compound precipitates in your assay medium, the effective concentration will be lower and more variable than the nominal concentration. | 1. Visually Inspect: Check all solutions (stock and working dilutions) for precipitates or cloudiness. 2. Determine Aqueous Solubility: Before extensive biological testing, determine the kinetic solubility of your compound batch in your specific assay buffer. 3. Optimize Solvent: While DMSO is common, ensure the final concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[3] Consider alternative co-solvents if necessary, but validate their compatibility with your assay. |
| Compound Instability | The stability of small molecules can be pH- and temperature-dependent. The imidazopyridine core contains nitrogen atoms that can be protonated, potentially influencing stability in different buffer systems.[6] Degradation over the course of an experiment will lead to a loss of active compound and inconsistent results. | 1. Prepare Fresh Solutions: Always prepare fresh working dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 2. pH & Temperature Stability Test: Incubate the compound in your assay buffer under experimental conditions (e.g., 24, 48, 72 hours at 37°C) and quantify its concentration by HPLC-MS to check for degradation. |
| Inconsistent Cell Culture Conditions | Biological systems are dynamic. Variations in cell passage number, seeding density, and cell health can significantly alter their response to a test compound.[3] | 1. Standardize Cell Passage: Use cells within a narrow, pre-defined passage number range for all experiments. 2. Ensure Consistent Seeding: Use a cell counter for accurate cell density determination and plate cells carefully to ensure even distribution. 3. Monitor Cell Health: Regularly check cells for morphology and signs of stress or contamination. |
| Pipetting Errors | Inconsistent pipetting, especially with serial dilutions, is a major source of variability. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Proper Technique: Pipette carefully, especially with viscous solutions like DMSO stocks, and ensure thorough mixing at each dilution step. |
Issue 2: The Dose-Response Curve is Atypical (Shallow, Biphasic, or Non-existent)
Question: "I'm not observing a classic sigmoidal dose-response curve. The curve is either very shallow, shows activity at low and high concentrations but not in the middle (biphasic), or is completely flat. What does this mean?"
Answer: An atypical dose-response curve often suggests complex biological activity, assay interference, or compound artifacts rather than simple, specific inhibition of a single target.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action | | :--- | :--- | | Compound Aggregation | At higher concentrations, some compounds form colloidal aggregates that can non-specifically sequester and inhibit proteins, leading to a sudden drop in activity and a steep, often artifactual, dose-response curve.[7] This is a hallmark of many promiscuous inhibitors. | 1. Detergent Test: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, aggregation is likely. 2. Dynamic Light Scattering (DLS): Use DLS to directly detect aggregate formation in your assay buffer at various compound concentrations. | | Pan-Assay Interference (PAINS) | PAINS are chemical structures that are known to interfere with assays through various mechanisms like redox cycling, chemical reactivity, or fluorescence interference, leading to false-positive results.[8][9] While not definitively classified, heterocyclic scaffolds can sometimes contain PAINS-like motifs. | 1. Substructure Search: Use online tools (e.g., ZINC, PubChem) to check if the this compound scaffold is flagged by PAINS filters. 2. Orthogonal Assays: Validate hits in a secondary, mechanistically different assay. For example, if your primary screen is a fluorescence-based kinase assay, use a label-free method like ADP-Glo™ for confirmation.[10] | | Off-Target Effects | The compound may be acting on multiple targets within the cell, leading to a complex biological response that does not follow a simple dose-response relationship for a single target. Imidazopyridines are known to inhibit various kinases and other enzymes. | 1. Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to your intended target in cells at the concentrations tested.[3] 2. Activity Profiling: Screen the compound against a panel of related targets (e.g., a kinase panel) to assess its selectivity. | | Cytotoxicity | In cell-based assays, if the compound is cytotoxic at higher concentrations, the dose-response curve for a specific functional endpoint can be confounded by general cell death. | 1. Cytotoxicity Assay: Run a simple viability assay (e.g., MTT, CellTiter-Glo®, Trypan Blue) in parallel.[2] Correlate the functional dose-response with the cytotoxicity dose-response. Ensure your functional assay concentrations are in a non-toxic range. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound?
-
Storage: For long-term storage, the solid compound should be stored at -20°C or -80°C, protected from light and moisture.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and absorption of water, potentially causing precipitation upon dilution. Store stock aliquots at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw a single aliquot of the DMSO stock and prepare serial dilutions in your assay buffer or cell culture medium. Visually inspect for any signs of precipitation.
Q2: I suspect my compound has poor solubility. How can I systematically test and improve this?
Poor solubility is a primary suspect for inconsistent data with imidazopyridine scaffolds.[4] A systematic approach is crucial.
Caption: Workflow for assessing and improving compound solubility.
Q3: Could my compound be a Pan-Assay Interference Compound (PAINS)? What are the next steps if I suspect it is?
PAINS are compounds that give false positive results in many different assays.[8] While this compound is not a universally recognized PAINS, it's wise to be cautious with any novel compound.
Caption: Decision tree for investigating potential PAINS behavior.
If you suspect PAINS-like activity, the key is validation through orthogonal methods. A true, specific inhibitor should retain its activity across different assay platforms and should not be sensitive to the presence of detergents (unless the target itself is affected).[10]
Experimental Protocols
The following are generalized protocols for common assays. These should be optimized for your specific cell line and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the test compound on cell viability by measuring the metabolic activity of mitochondria.[1]
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical starting range is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of medium containing the desired compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the crystals.
-
Readout: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.
References
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
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Troubleshooting. (n.d.). BioAssay Systems. Retrieved from [Link]
- McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712–1722.
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]
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Imidazo[1,2-a]pyridin-8-amine. (n.d.). PubChem. Retrieved from [Link]
- Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study. (2019). ACS Omega, 4(1), 1837–1848.
- Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587.
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (2020).
- Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. (2022). Chemistry of Heterocyclic Compounds, 58(4/5), 227–234.
- Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8).
- Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combin
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2017). Current Drug Targets, 18(11), 1275-1294.
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). RSC Advances, 14(49), 35645-35656.
- Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. (2023). ACS Infectious Diseases, 9(8), 1625–1636.
-
A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). Bioorganic Chemistry, 140, 106831.
- Evolution of assay interference concepts in drug discovery. (2020). Expert Opinion on Drug Discovery, 15(1), 1-5.
- Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025). RSC Advances, 15(25), 16849-16856.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
-
Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. (n.d.). Agilent. Retrieved from [Link]
- Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. (2009). European Journal of Medicinal Chemistry, 44(10), 4169-4175.
- Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. (2022). STAR Protocols, 3(4), 101735.
- Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Advances, 14(6), 3959-3977.
- Activity artifacts in drug discovery and different facets of compound promiscuity. (2014). Future Medicinal Chemistry, 6(16), 1773–1777.
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). Bioorganic Chemistry, 140, 106831.
- Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(1), 104-113.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2010). ACS Medicinal Chemistry Letters, 1(5), 204–208.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2019). Molecules, 24(10), 1956.
- Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. (2021). Molecules, 26(16), 4983.
- Heterocycles in Medicinal Chemistry. (2019). Molecules, 24(18), 3251.
-
Bioassay Statistics. (n.d.). Quantics Biostatistics. Retrieved from [Link]
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry, 14(4), 624–654.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2019). Molecules, 24(10), 1956.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(6), 629-645.
- CHARACTERIZATION OF HETEROCYCLIC COMPOUNDS AND THEIR ANTIMICROBIAL EFFICIENCY: A COMPREHENSIVE REVIEW. (2023).
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega, 10(46), 55855-55871.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Scale-Up Synthesis of 2-Methylimidazo[1,2-a]pyridin-8-amine
Prepared by: Senior Application Scientist, Process Chemistry Support
Welcome to the technical support center for the scale-up synthesis of 2-Methylimidazo[1,2-a]pyridin-8-amine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. Imidazo[1,2-a]pyridines are a class of privileged heterocyclic compounds frequently found in pharmaceuticals due to their diverse biological activities.[1][2] The synthesis of this compound, typically achieved via the cyclocondensation of pyridine-2,8-diamine with an acetone equivalent like chloroacetone, presents unique challenges when moving to larger scales. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and scalable protocols to ensure a safe, efficient, and reproducible manufacturing process.
Troubleshooting Guide: From Lab Bench to Reactor
This section addresses specific, common problems encountered during the scale-up of the this compound synthesis in a practical question-and-answer format.
Q1: Our reaction yield dropped from >80% at lab scale (50 g) to ~55% in the 100 L reactor. What are the likely causes and how can we fix this?
This is a classic scale-up challenge. The drop in yield is almost certainly due to physical phenomena that are negligible on the bench but dominant in a large reactor.[3] Let's break down the potential causes.
Root Cause Analysis:
-
Inefficient Mixing & Mass Transfer: In a flask, magnetic stirring is highly efficient. In a large reactor, inadequate agitation can create localized "hot spots" or areas of high reagent concentration. This can lead to the formation of side products, such as dimerization of the starting diamine or double alkylation.
-
Poor Temperature Control: The surface-area-to-volume ratio decreases dramatically at scale, making heat removal less efficient.[3] The cyclocondensation reaction is exothermic. An uncontrolled temperature rise can accelerate side reactions and degradation, leading to a darker product and lower yield.
-
Extended Reagent Addition Time: To control the exotherm, addition times are often prolonged at scale. However, this changes the concentration profile of the reaction over time, which can favor different, lower-yielding pathways compared to the rapid "all-at-once" addition in the lab.
Corrective Actions:
-
Optimize Agitation: Characterize the mixing in your reactor. Ensure the agitator speed is sufficient to maintain a homogeneous slurry or solution. A common mistake is simply using the same RPM as a smaller reactor; instead, focus on achieving a similar mixing profile (e.g., tip speed or power per unit volume).
-
Controlled Addition Protocol: Instead of a linear, slow addition, consider a temperature-controlled addition. Program your addition pump to maintain a specific internal batch temperature (e.g., not to exceed 65 °C). This ensures the reaction proceeds at a consistent, optimal rate.
-
Solvent and Concentration Review: A slightly more dilute reaction at scale can sometimes improve mixing and heat transfer, compensating for the physical limitations of the larger equipment. While this may seem counterintuitive as it reduces throughput, it can significantly improve yield and purity, leading to a more efficient process overall.
Sources
Validation & Comparative
A Comparative Guide to 2-Methylimidazo[1,2-a]pyridin-8-amine Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This nitrogen-bridged bicyclic system is a key pharmacophore in numerous clinically approved drugs and investigational agents, demonstrating a vast spectrum of biological activities including anticancer, antimycobacterial, and anti-inflammatory properties.[2]
This guide focuses on a specific, highly promising subset: derivatives of 2-Methylimidazo[1,2-a]pyridin-8-amine . The strategic placement of a methyl group at the C2 position and an amine functionality at the C8 position provides a unique three-dimensional structure and set of hydrogen bonding capabilities, making this scaffold an exceptional starting point for the rational design of potent and selective therapeutic agents. We will objectively compare derivatives based on their synthesis, performance against key biological targets such as protein kinases and Mycobacterium tuberculosis, and provide the experimental data and protocols necessary for researchers to build upon these findings.
Synthetic Strategies: Accessing the Core Scaffold
The construction of the imidazo[1,2-a]pyridine ring is most commonly achieved through the condensation of a substituted 2-aminopyridine with an α-haloketone. This versatile and robust reaction allows for the introduction of diverse substituents at the C2 and C3 positions of the resulting bicyclic system. For the specific synthesis of the title compounds, a 2,8-diaminopyridine precursor is required, with one amine often protected to ensure regioselectivity during the cyclization step.
The causality behind this synthetic choice lies in its efficiency and modularity. The reaction proceeds readily, often under mild conditions, and the commercial availability of a wide array of both 2-aminopyridines and α-haloketones enables the rapid generation of a diverse chemical library for biological screening.[3]
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Representative Synthesis
This protocol describes a general, self-validating method for synthesizing the core scaffold, which can be confirmed at each stage by standard analytical techniques (TLC, NMR, MS).
-
Cyclization: To a solution of 2-amino-8-(tert-butoxycarbonylamino)pyridine (1.0 eq) in ethanol (0.2 M), add chloroacetone (1.1 eq).
-
Reaction Monitoring: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Purification: Cool the reaction mixture to room temperature. Add sodium bicarbonate (1.5 eq) and continue stirring for an additional 2 hours. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 2-methyl-8-(tert-butoxycarbonylamino)imidazo[1,2-a]pyridine.[3]
-
Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in dioxane.
-
Final Product Isolation: Stir the mixture at room temperature for 2-4 hours. Evaporate the solvent to dryness to obtain the hydrochloride salt of this compound. This can be converted to the free base by neutralization with a suitable base.
Comparative Biological Evaluation
The versatility of the 2-methyl-8-amino-imidazo[1,2-a]pyridine scaffold is evident in its potent activity against multiple, distinct biological targets. Below, we compare derivatives in two key therapeutic areas: oncology and infectious disease.
Anticancer Activity: Potent Kinase Inhibition
Derivatives of this scaffold have demonstrated remarkable potency as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The 8-amino group frequently serves as a key hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket of the target kinase. Modifications at this position, such as acylation or sulfonylation, can dramatically influence potency and selectivity.
The PI3K/AKT/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Several imidazo[1,2-a]pyridine derivatives have been shown to effectively inhibit key kinases in this pathway, particularly PI3Kα.[5]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Table 1: Comparative In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Core Scaffold Modification | Target Kinase | IC₅₀ (µM) | Reference |
| 2a | 2-Me, 3-(1-(phenylsulfonyl)pyrazol-3-yl) | PI3Kα | 0.67 | [5] |
| 2g | 2-Me, 3-(1-((4-fluorophenyl)sulfonyl)pyrazol-3-yl) | PI3Kα | 0.0018 | [5] |
| 12 | 2-Me, 3-(1-((4-fluorophenyl)sulfonyl)thiazol-4-yl) | PI3Kα | 0.0028 | [5] |
| 22e | 6-(1-methylpyrazol-4-yl), 7-Cl, 8-F analog | c-Met | 0.0039 | [6] |
| 4c | 2-Ph, 3-Br | CLK1 | 0.7 | |
| 4c | 2-Ph, 3-Br | DYRK1A | 2.6 | |
| K00135 | Imidazo[1,2-b]pyridazine analog | PIM1 | <0.1 (nM) | [7] |
Note: Data for analogs (e.g., imidazo[1,2-b]pyridazine) are included to demonstrate the broader potential of related scaffolds.[7]
Antimycobacterial Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the discovery of novel therapeutic agents.[1] The imidazo[1,2-a]pyridine scaffold has yielded compounds with potent anti-TB activity, including against resistant strains.[8][9] While much of the published data focuses on 3-carboxamide derivatives, these studies provide invaluable insights into the structure-activity relationships governing Mtb inhibition.
Table 2: Comparative Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
| Compound ID | Core Scaffold Modification | R-Group on 3-Carboxamide | MIC (µM) vs. Mtb H37Rv | Reference |
| 9 | 2,7-diMe | 4-(trifluoromethoxy)benzyl | 0.006 | [8] |
| 12 | 2,7-diMe | 4-(4-chlorophenoxy)phenyl | 0.004 | [8] |
| 16 | 2-Me, 7-Cl | 4-(4-chlorophenoxy)phenyl | 0.006 | [8] |
| 18 | 2-Me, 7-Cl | 4-(4-fluorophenoxy)phenyl | 0.004 | [8] |
| 6b | Various | (4-chlorophenyl) | 1.6 (µg/mL) | [10] |
| 6c | Various | (4-fluorophenyl) | 1.6 (µg/mL) | [10] |
Structure-Activity Relationship (SAR) Analysis
Systematic evaluation of these derivatives has illuminated key structural features that govern their biological activity. The choice of substituents around the bicyclic core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Caption: Key structure-activity relationships for the imidazo[1,2-a]pyridine scaffold.
-
C8-Position : The amine or amide at this position is a crucial interaction point, particularly for kinase inhibition where it can form hydrogen bonds with the hinge region of the ATP binding site.[6] Derivatization of this amine is a primary strategy for modulating activity and physicochemical properties.
-
C2-Position : The 2-methyl group is a common feature in highly potent compounds, likely engaging in favorable hydrophobic interactions within the target's binding pocket.[5]
-
C3-Position : This position is highly tolerant of diverse and often large, lipophilic substituents. In the anti-TB series, large biaryl ethers at this position led to compounds with nanomolar potency.[8]
-
C7-Position : Substitution at C7 with small, electron-withdrawing groups like chlorine can significantly enhance potency, as seen in the comparison between compounds 12 (7-Me) and 18 (7-Cl) in the anti-TB series.[8]
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, we provide standardized protocols for key assays.
Protocol: In Vitro Kinase Inhibition Assay (Coupled-Enzyme Assay)
This protocol is a self-validating system for measuring the inhibition of ADP-producing kinases. The rate of NADH oxidation is directly proportional to kinase activity.[7]
-
Reagent Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.1 mM NADH, 30 µg/mL pyruvate kinase, and 10 µg/mL lactate dehydrogenase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 2%.
-
Assay Reaction: In a 96-well plate, add 90 µL of assay buffer containing the target kinase (e.g., 20 nM PIM1) and the substrate peptide.
-
Incubation: Add 2 µL of the diluted test compounds. Pre-incubate the mixture for 10 minutes at 25°C.
-
Initiation & Measurement: Start the reaction by adding 8 µL of 1.25 mM ATP (final concentration 100 µM). Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at 25°C using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values by fitting the data to a dose-response curve.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared in culture medium from a DMSO stock) for 48 hours. Include a vehicle control (DMSO only).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate IC₅₀ values.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of targeted therapeutics. The comparative data presented herein clearly demonstrates that strategic modifications to this core can yield derivatives with potent, low nanomolar activity against critical targets in oncology and infectious disease. The established structure-activity relationships provide a rational basis for the future design of next-generation compounds.
Future research should focus on optimizing the pharmacokinetic profiles of the most potent leads to improve their in vivo efficacy and metabolic stability. Furthermore, comprehensive selectivity profiling against a broad panel of kinases is essential to ensure target specificity and minimize potential off-target effects. The continued exploration of this privileged scaffold is poised to deliver novel clinical candidates for challenging diseases.
References
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
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Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. ACS Omega. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. MDPI. Available at: [Link]
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Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. Acta Chimica Slovenica. Available at: [Link]
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Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]
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Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
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Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
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Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
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Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. Available at: [Link]
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Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of 2-Methylimidazo[1,2-a]pyridin-8-amine as a Novel PI3Kα Inhibitor
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-tuberculosis properties.[1][2][3] Derivatives of this scaffold have been shown to inhibit various key cellular targets, particularly protein kinases that are critical for cancer cell proliferation and survival.[4] This guide focuses on a representative compound from this class, 2-Methylimidazo[1,2-a]pyridin-8-amine, and outlines a comprehensive, multi-stage validation strategy to rigorously assess its potential as a therapeutic agent. Based on the known activities of related imidazo[1,2-a]pyridine analogs, which have demonstrated inhibitory effects on the PI3K/AKT/mTOR pathway, we hypothesize that this compound acts as an inhibitor of the Phosphoinositide 3-kinase alpha (PI3Kα) isoform.[5][6]
This document is intended for researchers, scientists, and drug development professionals. It provides not just a series of protocols, but a logical framework for target validation, explaining the causality behind experimental choices and ensuring that the described workflow constitutes a self-validating system. Our objective is to build a robust data package that either substantiates or refutes the therapeutic potential of this compound, thereby de-risking its progression into later stages of drug development.
Comparative Analysis: PI3Kα vs. Alternative Oncogenic Targets
The selection of a drug target is a critical first step in oncology drug discovery. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making its components highly attractive therapeutic targets.[2] However, to justify the development of a new inhibitor for this pathway, it is essential to compare it against other validated targets.
| Target Class | Mechanism of Action | Rationale for Targeting | Representative Approved Drug | Potential Advantages of this compound (Hypothetical) |
| PI3Kα | Catalyzes the phosphorylation of PIP2 to PIP3, activating downstream signaling (e.g., AKT), promoting cell growth, proliferation, and survival. | The PIK3CA gene, encoding the p110α catalytic subunit, is one of the most frequently mutated oncogenes in solid tumors, particularly in breast, colorectal, and endometrial cancers. | Alpelisib (Piqray®)[7] | Potential for improved isoform selectivity, a different resistance profile, or better tolerability compared to existing PI3K inhibitors. |
| CDK4/6 | Regulates the G1-S phase transition of the cell cycle. Inhibition leads to cell cycle arrest. | Aberrant CDK4/6 activity is a hallmark of many cancers, leading to uncontrolled proliferation.[8] | Palbociclib (Ibrance®) | A PI3Kα inhibitor could be effective in tumors resistant to CDK4/6 inhibitors or could be used in combination to achieve synergistic effects by targeting two distinct critical pathways. |
| mTOR | A serine/threonine kinase that acts downstream of PI3K/AKT, forming two complexes (mTORC1 and mTORC2) that regulate cell growth, metabolism, and angiogenesis. | mTOR is a central regulator of cell growth and is often hyperactivated in cancer. | Everolimus (Afinitor®)[2][9] | Targeting PI3Kα, an upstream node, may provide a more comprehensive blockade of the pathway and could overcome resistance mechanisms that bypass mTOR inhibition. |
Targeting PI3Kα directly with this compound could offer a more targeted approach in patient populations with specific PIK3CA mutations, potentially leading to greater efficacy and a wider therapeutic window compared to broader-acting inhibitors. The validation process outlined below is designed to rigorously test this hypothesis.
Experimental Validation Workflow
The validation of a novel drug target is a systematic process that moves from initial biochemical characterization to cellular and finally to in vivo models.[10] This workflow ensures that we build a comprehensive understanding of the compound's mechanism of action, potency, selectivity, and potential for therapeutic efficacy.
Caption: Figure 1. Overall Experimental Workflow for Target Validation.
Part A: Biochemical Assays - Direct Target Interaction
The foundational step is to confirm that this compound directly interacts with and inhibits the catalytic activity of our hypothesized target, PI3Kα, in a purified, cell-free system.
1. PI3Kα Kinase Activity Assay (Luminescence-Based)
-
Principle: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of PI3Kα results in less ATP consumption, leading to a higher luminescence signal.
-
Protocol:
-
Prepare a reaction buffer containing purified, recombinant human PI3Kα enzyme and its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Create a 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM). Also, prepare dilutions of a positive control inhibitor (Alpelisib).
-
Add the compound dilutions and controls to a 384-well plate.
-
Initiate the kinase reaction by adding ATP to each well. Incubate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase, which generates a luminescent signal proportional to the ATP concentration.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to vehicle (DMSO) controls and plot the data to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).[10]
-
2. Kinome Selectivity Profiling
-
Principle: To ensure our compound is not a non-specific "pan-kinase" inhibitor, its activity must be tested against a broad panel of other protein kinases.[11] This is crucial for predicting potential off-target effects.
-
Protocol:
-
Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Request a screening panel of at least 100 different kinases, including other PI3K isoforms (β, δ, γ), mTOR, and representative kinases from all major families of the human kinome.
-
The initial screen is typically performed at a single high concentration (e.g., 1 µM).
-
For any kinases inhibited by >50% in the initial screen, follow up with full IC50 determinations to quantify the degree of off-target activity.
-
Hypothetical Biochemical Data Summary
| Compound | Target | IC50 (nM) | Kinome Selectivity (S-Score at 1µM) |
| This compound | PI3Kα | 15 | 0.02 (highly selective) |
| Alpelisib (Control) | PI3Kα | 5 | 0.01 (highly selective) |
| Palbociclib (Comparator) | CDK4/6 | >10,000 | N/A |
Part B: Cell-Based Assays - Target Engagement and Functional Outcomes
After confirming direct enzymatic inhibition, the next critical phase is to verify that the compound can enter cells, engage its target, and produce the desired biological effect.[12]
Caption: Figure 2. PI3K/AKT/mTOR Signaling Pathway Inhibition.
1. Target Engagement: p-AKT Western Blot
-
Principle: PI3Kα activity leads to the phosphorylation of AKT at Ser473. A successful PI3Kα inhibitor should reduce the levels of phosphorylated AKT (p-AKT) in cells. This serves as a direct biomarker of target engagement.[1]
-
Protocol:
-
Culture a human cancer cell line with a known PIK3CA mutation (e.g., MCF-7 breast cancer cells).
-
Treat the cells with increasing concentrations of this compound for 2-4 hours. Include vehicle (DMSO) and Alpelisib as controls.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for p-AKT (Ser473) and total AKT (as a loading control).
-
Apply secondary antibodies conjugated to HRP and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the concentration-dependent reduction in p-AKT levels.
-
2. Cell Viability/Proliferation Assay
-
Principle: By inhibiting a key survival pathway, our compound should reduce the viability and proliferation of cancer cells that are dependent on PI3Kα signaling.
-
Protocol:
-
Seed PIK3CA-mutant (e.g., MCF-7) and PIK3CA-wildtype (e.g., MDA-MB-231) cancer cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and viability.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the PIK3CA-mutant line would provide strong evidence of on-target activity.
-
Hypothetical Cellular Assay Data Summary
| Compound | Cell Line (PIK3CA status) | p-AKT Inhibition IC50 (nM) | Cell Viability GI50 (nM) |
| This compound | MCF-7 (Mutant) | 50 | 85 |
| MDA-MB-231 (Wildtype) | >1000 | >5000 | |
| Alpelisib (Control) | MCF-7 (Mutant) | 25 | 40 |
| MDA-MB-231 (Wildtype) | >1000 | >5000 |
Part C: In Vivo Validation - Preclinical Efficacy
The ultimate preclinical test is to determine if the compound shows anti-tumor activity in a living organism at a well-tolerated dose.[13]
1. Mouse Pharmacokinetics (PK)
-
Principle: Before testing for efficacy, we must understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). This helps in determining an appropriate dosing regimen for the efficacy studies.
-
Protocol:
-
Administer a single dose of this compound to mice via oral gavage and intravenous injection.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F).
-
2. Human Tumor Xenograft Efficacy Study
-
Principle: This model assesses the ability of a compound to inhibit the growth of a human tumor implanted in an immunodeficient mouse.[14]
-
Protocol:
-
Implant PIK3CA-mutant human cancer cells (e.g., MCF-7) subcutaneously into immunodeficient mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound (at one or more doses), and a positive control (Alpelisib).
-
Administer the treatments daily via oral gavage for 21-28 days.
-
Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of general toxicity.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Hypothetical In Vivo Efficacy Data Summary
| Treatment Group | Dosing Regimen | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Oral, Daily | 1500 ± 250 | 0 | +2 |
| This compound | 50 mg/kg, Oral, Daily | 450 ± 120 | 70 | -3 |
| Alpelisib (Control) | 50 mg/kg, Oral, Daily | 400 ± 110 | 73 | -4 |
Conclusion
This guide provides a rigorous, phased approach to the validation of this compound as a potential PI3Kα inhibitor. By systematically progressing from biochemical verification to cellular functional assays and finally to in vivo efficacy models, this workflow is designed to build a comprehensive data package. Each step is designed to validate the preceding one, creating a logical and robust argument for the compound's mechanism of action and therapeutic potential. Successful completion of these studies would provide strong justification for advancing this compound into investigational new drug (IND)-enabling studies and, ultimately, clinical trials.
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Framework for Kinase Inhibition - A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Kinases, a large family of enzymes that regulate virtually all cellular processes, are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. The imidazo[1,2-a]pyridine core has emerged as a "privileged structure" in medicinal chemistry, forming the foundation of numerous kinase inhibitors with diverse target profiles.[1][2] This guide provides a comparative analysis of the potential of 2-Methylimidazo[1,2-a]pyridin-8-amine as a kinase inhibitor by examining the structure-activity relationships (SAR) of related, well-characterized imidazo[1,2-a]pyridine derivatives targeting key oncogenic kinases.
While specific experimental data for this compound is not extensively available in the public domain, the known biological activities of analogous compounds provide a strong basis for predicting its potential and guiding future research. The strategic placement of a methyl group at the 2-position and an amine at the 8-position can significantly influence the compound's interaction with the kinase ATP-binding pocket.
The Kinase Target Landscape of Imidazo[1,2-a]pyridines
The versatility of the imidazo[1,2-a]pyridine scaffold allows for its adaptation to target a wide range of kinases. Key kinase families that have been successfully targeted by derivatives of this scaffold include:
-
Cyclin-Dependent Kinases (CDKs): These kinases are central regulators of the cell cycle, and their inhibition is a well-established anti-cancer strategy. Several imidazo[1,2-a]pyridine-based compounds have been identified as potent CDK inhibitors.[3][4][5]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been developed as potent and selective PI3K inhibitors.[6][7][8][9][10]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in various tumors. The imidazo[1,2-a]pyridine and the related imidazo[1,2-a]pyrazine scaffolds have yielded potent Aurora kinase inhibitors.[11][12][13][14][15]
Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
To understand the potential of this compound, it is instructive to compare the potency of other imidazo[1,2-a]pyridine derivatives with varying substitution patterns against different kinase targets. The following table summarizes the inhibitory activities (IC50 values) of selected compounds from the literature.
| Compound ID/Reference | 2-Position Substituent | 6-Position Substituent | 8-Position Substituent | Target Kinase | IC50 (nM) |
| LB-1[4] | Varied substituted benzene | Not specified | Not specified | CDK9 | 9.22 |
| Compound 35[7] | Morpholinyl amide | Varied | Varied | PI3Kα | 150 |
| Compound 13k[9] | Not specified | Imidazo[1,2-a]pyridin-6-yl | Not specified | PI3Kα | 1.94 |
| Compound 10i[12] | Not specified | Not specified | Not specified | Aurora A/B | Potent (specific value not in snippet) |
| Compound 39[14] | Not specified | Not specified | Not specified | Aurora A | 4 |
| Compound 39[14] | Not specified | Not specified | Not specified | Aurora B | 13 |
Analysis of Structure-Activity Relationships (SAR):
The data in the table highlights key SAR trends for the imidazo[1,2-a]pyridine scaffold:
-
Substituents at the 2-, 6-, and 8-positions are critical for determining both the potency and selectivity of kinase inhibition. The design and synthesis of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives have led to the identification of potent PI3Kα inhibitors.[7]
-
The 8-amino group , as proposed in this compound, has been explored in the context of accessing new privileged structures. The incorporation of an exocyclic amine at this position can enhance affinity for certain receptors.[2][16][17]
-
The 2-methyl group is a common feature in many imidazo[1,2-a]pyridine derivatives, and its impact on activity is likely target-dependent.
Based on these general SAR principles, it is plausible that this compound could exhibit inhibitory activity against one or more of the kinase families mentioned above. The 8-amino group, in particular, could form crucial hydrogen bond interactions within the ATP-binding site of target kinases.
Experimental Evaluation of Kinase Inhibitors: Methodologies and Workflows
The characterization of a novel kinase inhibitor like this compound involves a series of well-defined experimental protocols.
In Vitro Kinase Inhibition Assay
The initial step in evaluating a potential kinase inhibitor is to determine its ability to inhibit the enzymatic activity of the target kinase in a cell-free system. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[18][19]
Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™):
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, combine the target kinase, a suitable kinase substrate (peptide or protein), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted compound to the kinase reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow the kinase reaction to proceed.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Viability Assay
To assess the effect of a kinase inhibitor on cancer cells, a cell viability assay is performed. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[20][21][22]
Protocol for MTT Cell Viability Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.
Western Blotting for Signaling Pathway Analysis
To confirm that the kinase inhibitor is acting on its intended target within the cell, western blotting is used to analyze the phosphorylation status of downstream signaling proteins.[23][24][25][26]
Protocol for Western Blotting:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specific time. Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-Akt). Also, probe for the total protein as a loading control.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Visualizing Kinase Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key kinase signaling pathway and a typical experimental workflow for kinase inhibitor evaluation.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising framework for the design of novel kinase inhibitors. While direct experimental evidence for this compound is currently limited, the extensive body of research on related analogues provides a strong rationale for its investigation as a potential inhibitor of key oncogenic kinases such as CDKs, PI3Ks, and Aurora kinases. The established structure-activity relationships suggest that the 2-methyl and 8-amino substitutions could confer favorable properties for kinase binding.
The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of this and other novel kinase inhibitors, from initial in vitro screening to cellular characterization and signaling pathway analysis. Further synthesis and biological testing of this compound are warranted to elucidate its specific kinase targets and therapeutic potential.
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Wang, D. et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851. [Link]
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Bavetsias, V. et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
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Bavetsias, V. et al. (2012). Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. Bioorganic & Medicinal Chemistry Letters, 22(10), 3544-3549. [Link]
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Boulahjar, R. et al. (2018). Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. Bioorganic & Medicinal Chemistry, 26(12), 3296-3307. [Link]
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Ubersax, J. A. & Ferrell, J. E. Jr. (2007). Mechanisms of specificity in protein phosphorylation. Nature Reviews Molecular Cell Biology, 8(7), 530-541. [Link]
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Belanger, D. B. et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]
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Martinez-Botella, G. et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1953-1958. [Link]
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Anderson, M. et al. (2003). Imidazo[1,2-a]pyridines: A potent and selective class of cyclin-Dependent kinase inhibitors identified through structure-Based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-3026. [Link]
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Sharma, P. et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Methylimidazo[1,2-a]pyridin-8-amine Analogs
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system is present in several marketed drugs, highlighting its therapeutic potential.[3][4] Within this class, analogs of 2-methylimidazo[1,2-a]pyridin-8-amine are of significant interest, particularly as kinase inhibitors for applications in oncology and other therapeutic areas.[5][6]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. We will dissect the impact of substitutions at various positions of the imidazo[1,2-a]pyridine core, with a particular focus on the 8-amino group, to elucidate the chemical features that govern biological activity. This analysis is grounded in experimental data from published literature, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
The this compound Core: A Foundation for Potency
The this compound scaffold serves as a critical foundation for achieving potent biological activity. The 2-methyl group is a common feature in many active imidazo[1,2-a]pyridine derivatives, often contributing to favorable interactions within the target's binding pocket.[7] The 8-amino group provides a key vector for introducing a variety of substituents that can modulate the compound's potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically optimized by modifying different positions of the imidazo[1,2-a]pyridine ring. The following sections detail the SAR at each key position.
Substitutions at the 8-Amino Group
The 8-amino group is a critical handle for tuning the biological activity of these analogs. While direct and extensive SAR studies on a wide range of 8-amino substituents on the 2-methyl core are not cohesively published, valuable insights can be drawn from related series, such as imidazo[1,2-a]pyridine-8-carboxamides and imidazo[1,2-a]pyrazin-8-amines.[5][8]
-
Amide and Carboxamide Moieties: Conversion of the 8-amino group to a carboxamide has proven to be a successful strategy in the development of potent antimycobacterial agents.[8] This suggests that the introduction of a carbonyl group and further extension with various substituents can lead to productive interactions with the biological target.
-
Aromatic and Heteroaromatic Substituents: In the closely related imidazo[1,2-a]pyrazin-8-amine series, which act as Brk/PTK6 inhibitors, the nature of the substituent on the 8-amino group is crucial for potency.[5] The introduction of substituted aromatic and heteroaromatic rings can significantly enhance activity, likely through additional hydrophobic and hydrogen bonding interactions.
The general SAR trend for the 8-position suggests that larger, more complex substituents are well-tolerated and can be optimized to achieve high potency.
Modifications at the 2-Methyl Group
The 2-methyl group is a key feature of the core scaffold. While many potent compounds retain this group, its modification or replacement can influence activity.
-
Isosteric Replacements: In a series of 2-aminopyrimidine derivatives substituted with 2-methylimidazo[1,2-a]pyridine, the isosteric replacement of the methyl group with a trifluoromethyl group was investigated.[7] This modification did not significantly alter the cytotoxic activity, indicating that while the methyl group is favorable, other small, lipophilic groups can be accommodated.
Substitutions at the 3-Position
The 3-position of the imidazo[1,2-a]pyridine ring is highly amenable to substitution and has been a major focus of optimization in many series.
-
Introduction of Aromatic and Heteroaromatic Groups: The introduction of various substituted phenyl and heteroaryl groups at the 3-position is a common strategy to enhance potency. For example, in a series of antimycobacterial compounds, the 3-position was functionalized with carbohydrazides, leading to potent inhibitors of pantothenate synthetase.[9]
-
Linker-Mediated Substitutions: In some cases, a linker is introduced at the 3-position to allow for the attachment of larger functional groups. This approach has been used to develop anti-ulcer agents with cytoprotective properties.[10]
Substitutions on the Pyridine Ring (Positions 5, 6, and 7)
Modifications on the pyridine portion of the bicyclic system can also impact biological activity and physicochemical properties.
-
Halogenation: The introduction of halogen atoms, such as iodine, at the 6-position has been explored in the development of ligands for detecting β-amyloid plaques.[11] This suggests that this position can be modified to tune the properties of the molecule.
Comparative Activity of 2-Methylimidazo[1,2-a]pyridine Analogs
The following table summarizes the biological activities of representative imidazo[1,2-a]pyridine analogs from the literature. While not all are direct 8-amino analogs, they provide a valuable comparison of the impact of substitutions at various positions.
| Compound ID | Structure | Biological Target | Activity (IC50/MIC) | Reference |
| 1 | 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-p-tolylpyrimidin-2-amine | CDK1/CycA, CDK2/CycB | - | [7] |
| 5b | N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | M. tuberculosis PS | IC50 = 1.90 µM | [9] |
| 19c | 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine | Cytoprotective Agent | - | [10] |
| IMPY (16) | 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine | β-Amyloid Plaques | - | [11] |
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for key assays used in the evaluation of this compound analogs.
Kinase Inhibition Assay (Example: Brk/PTK6)
This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against a protein kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute test compounds in 100% DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to a 384-well assay plate.
-
Kinase and Substrate Addition: Prepare a solution containing the kinase (e.g., recombinant Brk/PTK6) and its substrate in kinase buffer. Add this solution to the assay plate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the kinase.
-
Reaction Initiation: Add ATP to the wells to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and detect the amount of product formed (or remaining substrate) using a suitable detection reagent (e.g., ADP-Glo Kinase Assay, Promega).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Normalize the data to positive and negative controls and plot the results as a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Key SAR Insights and Future Directions
The analysis of the structure-activity relationships of this compound analogs reveals several key insights for the design of more potent and selective compounds.
SAR Summary Diagram:
Caption: Key structure-activity relationship takeaways for the this compound scaffold.
Future Directions:
-
Systematic Exploration of the 8-Amino Substituents: A systematic investigation of a diverse library of substituents at the 8-amino position is warranted to fully map out the SAR at this site.
-
Multi-Target Kinase Profiling: Promising analogs should be profiled against a broad panel of kinases to assess their selectivity and identify potential off-target effects.
-
Optimization of Physicochemical Properties: Future design efforts should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these analogs to ensure they are suitable for in vivo studies.
By leveraging the SAR insights presented in this guide, researchers can more effectively design and synthesize novel this compound analogs with improved therapeutic potential.
References
[10] Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (URL: [Link]) Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. (URL: [Link]) [9] Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. (URL: [Link]) [11] Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (URL: [Link]) [5] Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. (URL: [Link]) [7] Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. (URL: [Link]) [12] Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (URL: [Link]) [13] Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. (URL: [Link]) [8] Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (URL: [Link]) [14] Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (URL: [Link]) [6] this compound. (URL: [Link]) [3] Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link]) [15] Synthesis of imidazo[1,2-a]pyridines: a decade update. (URL: [Link]) [4] Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (URL: [Link]) [1] Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (URL: [Link]) [16] Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. (URL: [Link]) [17] Structure‐activity relationship (SAR) of imidazo[1,2‐a]pyridine based compounds 10a–10p. (URL: [Link]) [18] Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (URL: [Link]) [19] Anti-Malarial; 8-aminoquinolines. (URL: [Link]) [20] 8 Aminoquinolines 1. (URL: [Link]) [21] 8-Amino quinolines. (URL: [Link]) [2] Imidazo[1,2-a]pyridine. (URL: [Link])
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Comparative Cross-Reactivity Profiling: A Guide to Understanding the Selectivity of 2-Methylimidazo[1,2-a]pyridin-8-amine
Introduction: The Promise and Peril of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets through judicious modification.[1][2][3] This versatility has led to the development of numerous derivatives with a wide spectrum of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-ulcer agents.[4][5][6] Specifically, substitutions on this scaffold have yielded potent inhibitors of a variety of protein kinases, such as Cyclin-Dependent Kinases (CDKs), FLT3, c-Met, and VEGFR2, which are critical targets in oncology.[7][8][9][10]
This guide focuses on a representative compound, 2-Methylimidazo[1,2-a]pyridin-8-amine , a novel investigational molecule. Given the promiscuous nature of its parent scaffold, a rigorous and systematic evaluation of its target selectivity is not merely a checkbox exercise but a critical step in defining its therapeutic potential and predicting its safety profile. A highly selective compound offers a clear mechanism of action and a wider therapeutic window, while a non-selective or multi-targeted compound may offer broader efficacy but poses a higher risk of off-target toxicity.[11][12][13]
Herein, we provide a comprehensive framework for characterizing the cross-reactivity profile of this compound. We will compare its hypothetical profile against two well-characterized kinase inhibitors: Dasatinib , a multi-targeted inhibitor used in cancer therapy, and Staurosporine , a natural product known for its broad, non-selective kinase inhibition.[11][14][15][16] This guide will detail the essential experimental workflows, explain the rationale behind methodological choices, and provide a template for data interpretation, empowering researchers to build a robust selectivity case for their own investigational compounds.
Section 1: The Strategic Imperative of Kinase Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity is the primary reason why achieving inhibitor selectivity is a formidable challenge. Unintended inhibition of off-target kinases can lead to unexpected cellular effects and clinical toxicities.[13] Therefore, the first and most crucial step is to assess the compound's activity across a broad range of kinases.
Experimental Protocol 1: Broad Kinome Panel Screening
This experiment provides a global view of a compound's selectivity. Commercial services offer panels that cover a significant portion of the human kinome, providing a rapid and cost-effective way to identify both primary targets and potential off-target liabilities.[17][18][19]
Objective: To determine the inhibitory activity of this compound against a large, representative panel of human kinases at a single, high concentration.
Methodology (Based on Radiometric Assay Principles, e.g., Promega Kinase Selectivity Profiling Systems or Reaction Biology HotSpot™): [17][20]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. A screening concentration of 1 µM or 10 µM is typically used to identify potent interactions.
-
Assay Plate Setup: In a 384-well plate, dispense the kinase, its specific substrate, and cofactors in an optimized kinase reaction buffer.
-
Inhibitor Addition: Add the test compound (this compound), positive control (e.g., Staurosporine), and negative control (DMSO vehicle) to designated wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. For this initial screen, a physiological ATP concentration (e.g., 1 mM) is often used to better mimic cellular conditions, though screening at the Km for ATP can reveal more potent binders.[17]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction and quantify kinase activity. In a radiometric assay, this involves the transfer of 33P from [γ-33P]ATP to the substrate. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Expert Rationale: The choice of a single, high concentration (1-10 µM) for the initial screen is a pragmatic compromise between sensitivity and cost. It is designed to cast a wide net and flag any kinase where the compound shows significant activity (typically >50-80% inhibition). Kinases identified as "hits" in this primary screen must then be subjected to secondary assays to determine their IC50 values, confirming the interaction and establishing potency.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Section 3: Comparative Data Analysis
To contextualize the selectivity profile of this compound, we present its hypothetical data alongside Dasatinib and Staurosporine. This comparison highlights the distinct selectivity profiles, from highly promiscuous to multi-targeted to potentially selective.
Disclaimer: The data for this compound is illustrative and hypothetical, based on activities reported for other derivatives of the same scaffold. [7][8][9][21]
Table 1: Kinase Inhibition Profile (IC50 values in nM)
| Kinase Target | This compound (Hypothetical) | Dasatinib (Multi-Targeted) [11] | Staurosporine (Broad Spectrum) [14][22] |
| Primary Target(s) | |||
| CDK2/CycA | 15 | >10,000 | 7 |
| FLT3 | 25 | 5 | 15 |
| Key Off-Targets | |||
| ABL1 | >5,000 | <1 | 20 |
| SRC | 850 | 1 | 6 |
| c-KIT | 1,200 | 5 | 10 |
| VEGFR2 | 350 | 15 | 30 |
| p38α (MAPK14) | >10,000 | 30 | 50 |
| PKCα | >10,000 | >10,000 | 3 |
Data Interpretation:
-
This compound: This hypothetical profile suggests a potent inhibitor of CDK2 and FLT3. It shows a good selectivity window against key kinases like ABL1 and SRC but displays some moderate off-target activity against VEGFR2. This profile would warrant further investigation into the potential anti-angiogenic effects and associated toxicities.
-
Dasatinib: Demonstrates its known multi-targeted profile, potently inhibiting ABL, SRC family kinases, c-KIT, and FLT3. [23][24]This polypharmacology is integral to its clinical efficacy but also contributes to its side-effect profile, such as pleural effusion and myelosuppression. [11][12]* Staurosporine: As expected, it inhibits a very broad range of kinases with high potency, making it an excellent research tool for inducing apoptosis but unsuitable for clinical use due to its profound lack of selectivity. [16][25]
Table 2: Cellular Target Engagement Summary (CETSA)
| Compound | Primary Target (Cell Line) | Result | Interpretation |
| This compound | CDK2 (MCF-7 cells) | Significant Thermal Shift (ΔTm > 5°C) | Confirms direct binding and engagement of CDK2 in an intact cancer cell line. |
| Dasatinib | ABL1 (K562 cells) | Significant Thermal Shift (ΔTm > 8°C) | Confirms potent engagement of its primary target in a CML cell line. |
| Staurosporine | N/A (Broad) | Multiple proteins stabilized | Difficult to interpret for a single target; confirms broad engagement across the cellular proteome. |
Conclusion: Building a Defensible Selectivity Profile
This guide outlines a foundational strategy for profiling the cross-reactivity of a novel compound derived from a privileged scaffold. For This compound , our hypothetical analysis reveals a promising, albeit not perfectly clean, selectivity profile with potent activity against CDK2 and FLT3.
The journey from a hit compound to a clinical candidate is paved with rigorous, iterative testing. The initial broad kinase screen is essential for identifying primary targets and red-flagging potential liabilities. Subsequent validation with orthogonal, cellular-based assays like CETSA is non-negotiable to confirm that the compound engages its intended target in a physiologically relevant system.
By comparing the investigational compound against well-understood benchmarks like the multi-targeted Dasatinib and the promiscuous Staurosporine, researchers can better understand where their molecule fits on the selectivity spectrum. This comparative approach provides critical context, guiding medicinal chemistry efforts to optimize selectivity, informing the design of subsequent pharmacology and toxicology studies, and ultimately building a robust, data-driven case for the compound's therapeutic potential.
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications, 51(25), 5238-5252. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(1), 240-249. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
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Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]
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CETSA. pärnordlundlab.se. [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. (2020). European Journal of Medicinal Chemistry, 192, 112185. [Link]
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Kinase Panel Profiling. Pharmaron. [Link]
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Kinase Screening and Profiling: Methods and Protocols. National Institutes of Health. [Link]
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Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
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Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. (2003). Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-3026. [Link]
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An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (2022). Bioorganic & Medicinal Chemistry, 66, 116799. [Link]
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Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(24), 7793-7809. [Link]
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Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248. [Link]
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In Vivo Validation of 2-Methylimidazo[1,2-a]pyridin-8-amine's Therapeutic Effect: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 2-Methylimidazo[1,2-a]pyridin-8-amine, a novel compound belonging to the versatile imidazo[1,2-a]pyridine class. Drawing upon the well-documented therapeutic potential of this scaffold, particularly in oncology, we present a detailed experimental design for assessing its anti-tumor efficacy.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to advance novel therapeutic agents from preclinical discovery to in vivo proof-of-concept.
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis of several marketed drugs and clinical candidates with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][3][4] Recent research has highlighted the potential of imidazopyridine derivatives as potent inhibitors of key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and PI3K/mTOR pathways.[2][5] Based on this established potential, this guide will focus on the in vivo validation of this compound as a putative kinase inhibitor for the treatment of breast cancer.
Therapeutic Hypothesis and Rationale for In Vivo Studies
Our central hypothesis is that this compound exerts a potent anti-tumor effect in breast cancer by inhibiting a critical kinase within a key oncogenic signaling pathway. The imidazo[1,2-a]pyridine scaffold has been shown to be a versatile starting point for the development of kinase inhibitors.[2][6] For the purpose of this guide, we will hypothesize that our compound targets a kinase in the PI3K/Akt/mTOR pathway, a frequently dysregulated pathway in breast cancer.
In vitro studies (data not shown) have indicated that this compound exhibits significant cytotoxicity against breast cancer cell lines, such as MCF-7.[5][7] To build upon these findings, in vivo validation is the critical next step to assess the compound's efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a whole-organism setting. The choice of an appropriate animal model is paramount for obtaining clinically relevant data.[8][9]
Comparative Framework: Benchmarking Against a Standard-of-Care
To provide a robust assessment of this compound's therapeutic potential, its performance will be benchmarked against a well-established kinase inhibitor used in the treatment of breast cancer. For this guide, we have selected Palbociclib , a CDK4/6 inhibitor approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. This comparison will provide crucial context for evaluating the efficacy and potential advantages of our novel compound.
Experimental Design: In Vivo Efficacy Study in a Breast Cancer Xenograft Model
The following detailed protocol outlines a rigorous in vivo efficacy study using a human breast cancer xenograft model in immunodeficient mice.[8][10]
Animal Model and Cell Line
-
Animal Model: Female athymic nude mice (Foxn1^nu^), 6-8 weeks old. These mice lack a thymus and are unable to mount a T-cell-mediated immune response, allowing for the successful engraftment of human tumor cells.[8]
-
Cell Line: MCF-7 human breast cancer cell line (ER-positive, PR-positive, HER2-negative). This cell line is widely used in breast cancer research and forms tumors in nude mice with estrogen supplementation.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below:
Caption: In vivo xenograft study workflow.
Step-by-Step Protocol
-
Cell Culture and Implantation:
-
MCF-7 cells will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
A suspension of 5 x 10^6 MCF-7 cells in 100 µL of Matrigel will be subcutaneously injected into the right flank of each mouse.
-
To support the growth of these estrogen-dependent cells, a 17β-estradiol pellet (0.72 mg, 60-day release) will be implanted subcutaneously in the dorsal scapular region one day prior to cell implantation.
-
-
Tumor Growth and Randomization:
-
Tumor growth will be monitored bi-weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of approximately 150 mm³, mice will be randomized into three treatment groups (n=10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (dose to be determined by prior maximum tolerated dose studies)
-
Group 3: Palbociclib (e.g., 100 mg/kg, oral gavage)
-
-
-
Treatment Administration:
-
All treatments will be administered daily for 21 consecutive days. The route of administration for this compound will be determined by its physicochemical properties and formulation (e.g., oral gavage or intraperitoneal injection).
-
-
Efficacy and Toxicity Monitoring:
-
Tumor volume and body weight will be measured twice weekly.
-
Mice will be monitored daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
-
Endpoint and Tissue Collection:
-
The study will be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after 21 days of treatment, whichever comes first.
-
At the endpoint, mice will be euthanized, and tumors will be excised, weighed, and processed for further analysis (histology, biomarker analysis).
-
Data Presentation and Comparative Analysis
All quantitative data will be summarized in a clear and concise tabular format for easy comparison between the treatment groups.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | [Insert Data] | N/A |
| This compound (Dose) | [Insert Data] | [Insert Data] |
| Palbociclib (100 mg/kg) | [Insert Data] | [Insert Data] |
Table 2: Comparative Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) ± SEM | Observed Toxicities |
| Vehicle Control | [Insert Data] | None |
| This compound (Dose) | [Insert Data] | [Insert Data] |
| Palbociclib (100 mg/kg) | [Insert Data] | [Insert Data] |
Mechanistic Insights: Pharmacodynamic Biomarker Analysis
To validate the hypothesized mechanism of action, tumors will be analyzed for changes in key pharmacodynamic (PD) biomarkers.
Proposed Signaling Pathway
The following diagram illustrates the hypothetical targeting of the PI3K/Akt/mTOR pathway by this compound.
Caption: Hypothesized PI3K pathway inhibition.
Biomarker Analysis Protocol
-
Tissue Homogenization: A portion of the excised tumor will be snap-frozen in liquid nitrogen and homogenized to extract proteins.
-
Western Blot Analysis: Protein lysates will be subjected to Western blotting to assess the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway, such as phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6).
-
Immunohistochemistry (IHC): The remaining tumor tissue will be fixed in formalin, paraffin-embedded, and sectioned for IHC staining of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Conclusion and Future Directions
This comprehensive guide outlines a robust in vivo validation strategy for this compound, a promising therapeutic candidate from the imidazo[1,2-a]pyridine class. By employing a well-characterized xenograft model and benchmarking against a standard-of-care, this experimental design will provide critical data on the compound's anti-tumor efficacy, safety profile, and mechanism of action.
Positive outcomes from this study would strongly support the further clinical development of this compound as a novel anticancer agent. Future studies could explore its efficacy in other cancer models, investigate potential combination therapies, and conduct detailed pharmacokinetic and toxicology studies to support an Investigational New Drug (IND) application.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
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A Comparative Guide to the Synthesis of 2-Methylimidazo[1,2-a]pyridin-8-amine for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 2-Methylimidazo[1,2-a]pyridin-8-amine is a key building block in the development of novel pharmaceuticals. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering insights into the strategic choices behind each methodology. The information presented herein is intended to assist researchers in selecting the most suitable path for their specific research and development needs, considering factors such as efficiency, scalability, and safety.
Introduction to this compound
This compound is a bicyclic heteroaromatic amine that has garnered significant attention in drug discovery. Its structural features, particularly the presence of a basic amino group at the 8-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine core, allow for diverse functionalization and interaction with various biological targets. This has led to its exploration in a range of therapeutic areas. The efficient and reliable synthesis of this compound is therefore of paramount importance.
This guide will focus on the most prevalent and practical synthetic strategies, primarily revolving around a multi-step approach starting from commercially available pyridines. We will delve into the intricacies of each step, from the initial functionalization of the pyridine ring to the final construction of the imidazo[1,2-a]pyridine system and the introduction of the crucial 8-amino group.
Route 1: The Nitro-Reduction Strategy
One of the most established and widely employed methods for the synthesis of this compound involves the construction of the imidazo[1,2-a]pyridine core with a nitro group at the 8-position, followed by a subsequent reduction to the desired amine. This strategy offers a reliable and scalable approach.
Overall Synthetic Pathway
Figure 1: The Nitro-Reduction synthetic pathway.
Step 1: Nitration of 2-Aminopyridine
The synthesis commences with the nitration of 2-aminopyridine. This electrophilic aromatic substitution introduces a nitro group onto the pyridine ring. The directing effect of the amino group favors substitution at the 3- and 5-positions.
Experimental Protocol: To a solution of 2-aminopyridine in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is then stirred for a specified period before being carefully poured onto ice, leading to the precipitation of the nitrated product. Separation of the desired 2-amino-3-nitropyridine from the major 2-amino-5-nitropyridine isomer can be a challenging aspect of this step and often requires careful purification.[1][2]
Causality of Experimental Choices:
-
Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize side product formation.
Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Core
The resulting 2-amino-3-nitropyridine undergoes a classical condensation-cyclization reaction with an α-haloketone, in this case, chloroacetone, to construct the imidazo[1,2-a]pyridine ring system.
Experimental Protocol: A mixture of 2-amino-3-nitropyridine and chloroacetone is heated in a suitable solvent, such as ethanol or isopropanol. The reaction typically proceeds under reflux for several hours. Upon cooling, the product, 2-methyl-8-nitroimidazo[1,2-a]pyridine, often crystallizes out of the solution and can be collected by filtration.
Causality of Experimental Choices:
-
α-Haloketone (Chloroacetone): Provides the two-carbon unit required to form the imidazole ring. The ketone carbonyl is attacked by the exocyclic amino group of the pyridine, and the α-halo group allows for the subsequent intramolecular nucleophilic attack by the pyridine ring nitrogen to close the ring.
-
Reflux Conditions: The increased temperature provides the necessary activation energy for both the initial condensation and the subsequent cyclization steps.
Step 3: Reduction of the Nitro Group
The final step involves the reduction of the 8-nitro group to the target 8-amino group. This transformation can be achieved using various reducing agents.
Experimental Protocol: A common and effective method is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid. The 2-methyl-8-nitroimidazo[1,2-a]pyridine is suspended in a mixture of ethanol and water, and iron powder and concentrated hydrochloric acid are added. The mixture is then heated to reflux. After the reaction is complete, the mixture is cooled, filtered to remove the iron salts, and the filtrate is neutralized to precipitate the desired this compound.[2] Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is another viable and often cleaner alternative.
Causality of Experimental Choices:
-
Fe/HCl: This is a classic and cost-effective method for the reduction of aromatic nitro compounds. The iron metal is oxidized while the nitro group is reduced in the acidic medium.
-
H₂/Pd-C: Catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions, although it requires specialized equipment for handling hydrogen gas.
Route 2: The Diaminopyridine Cyclization Strategy
An alternative approach involves the direct cyclization of 2,8-diaminopyridine with a suitable C2-synthon. This route has the potential to be more atom-economical as it avoids the introduction and subsequent reduction of a nitro group. However, the presence of two nucleophilic amino groups presents a challenge in terms of regioselectivity.
Overall Synthetic Pathway
Figure 2: The Diaminopyridine Cyclization pathway.
Step 1: Synthesis of 2,8-Diaminopyridine
The starting material, 2,8-diaminopyridine, is not as readily available as 2-aminopyridine and typically needs to be synthesized. One common method is the reduction of 2-amino-8-nitropyridine, which itself can be prepared through a multi-step sequence starting from 2-aminopyridine.
Step 2: Direct Cyclization
The key step in this route is the direct reaction of 2,8-diaminopyridine with chloroacetone.
Experimental Protocol: A solution of 2,8-diaminopyridine and chloroacetone in a suitable solvent like ethanol would be heated under reflux. The success of this reaction is highly dependent on the relative nucleophilicity of the two amino groups and the pyridine ring nitrogen.
Causality of Experimental Choices and Potential Challenges:
-
Regioselectivity: The primary challenge is to ensure that the cyclization occurs selectively to form the desired imidazo[1,2-a]pyridine isomer. The exocyclic 2-amino group and the pyridine ring nitrogen are the desired nucleophiles for the cyclization. However, the 8-amino group could also potentially react with chloroacetone, leading to undesired side products. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to favor the desired reaction pathway.
-
Literature Precedent: While conceptually straightforward, detailed and high-yielding procedures for this specific transformation are not as well-documented in the literature compared to the nitro-reduction strategy, suggesting that controlling the regioselectivity can be problematic.
Performance Comparison
| Parameter | Route 1: Nitro-Reduction Strategy | Route 2: Diaminopyridine Cyclization Strategy |
| Starting Materials | 2-Aminopyridine (readily available) | 2,8-Diaminopyridine (requires synthesis) |
| Number of Steps | 3 | 1 (from 2,8-diaminopyridine) |
| Overall Yield | Moderate to good, but can be lowered by isomer separation | Potentially higher in the final step, but overall yield depends on the synthesis of the starting material |
| Scalability | Well-established and scalable | Potentially challenging to scale due to selectivity issues |
| Purification | Isomer separation in the first step can be challenging | Potential for multiple isomers and side products, requiring extensive purification |
| Safety/Environmental | Use of strong acids and nitrating agents requires caution. Metal waste from reduction. | Potentially greener if starting material is readily available and selectivity is high. |
Conclusion and Expert Recommendations
For researchers requiring a reliable and well-documented synthesis of this compound, the Nitro-Reduction Strategy (Route 1) is the recommended approach. This route benefits from readily available starting materials and a more predictable reaction outcome, despite being a three-step process. The challenges associated with the initial nitration and isomer separation are well-documented, and purification methods are established. The final reduction step is typically high-yielding and robust.
The Diaminopyridine Cyclization Strategy (Route 2) , while appearing more concise, presents significant challenges in controlling regioselectivity. The lack of extensive literature on a high-yielding and selective direct cyclization suggests that this route may be more suitable for exploratory research or if a highly efficient synthesis of 2,8-diaminopyridine is available and the cyclization conditions can be meticulously optimized.
Ultimately, the choice of synthetic route will depend on the specific needs of the research project, including the scale of the synthesis, the available resources, and the desired purity of the final product. For process development and scale-up, the robustness and predictability of the nitro-reduction strategy make it the more industrially viable option at present.
References
-
Ningbo Inno Pharmchem Co., Ltd. 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. [Link]
-
Organic Syntheses. 2,3-diaminopyridine. [Link]
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A Comparative Efficacy Analysis of Novel Imidazo[1,2-a]pyridine Analogs Versus Standard-of-Care Drugs for Tuberculosis
A Technical Guide for Researchers in Drug Development
In the global fight against tuberculosis (TB), a persistent and evolving infectious disease caused by Mycobacterium tuberculosis (Mtb), the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent development of novel therapeutics. This guide provides a comprehensive comparison of the efficacy of a promising new class of compounds, 2-methylimidazo[1,2-a]pyridine-3-carboxamides, against the established first-line anti-TB drugs. We will delve into their mechanisms of action, present comparative in vitro efficacy data, and provide detailed experimental protocols for the evaluation of anti-tubercular agents.
Introduction: The Imperative for New Anti-TB Agents
For decades, the standard treatment for drug-susceptible TB has relied on a combination of four first-line drugs: isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB).[1][2] While highly effective, this regimen is lengthy and can be associated with significant side effects.[3] More critically, the rise of drug-resistant Mtb strains threatens the efficacy of these cornerstone therapies, underscoring the urgent need for new drugs with novel mechanisms of action.[4]
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of new anti-TB agents.[5] Specifically, derivatives of 2-methylimidazo[1,2-a]pyridine have demonstrated potent activity against both replicating and non-replicating Mtb, including clinical isolates resistant to current drugs.[6][7] This guide will focus on the 2-methylimidazo[1,2-a]pyridine-3-carboxamide series as a representative of this novel class of anti-tuberculars.
Mechanisms of Action: A Tale of Two Strategies
The efficacy of an antimicrobial agent is fundamentally linked to its molecular target and mechanism of action. The standard-of-care TB drugs and the novel imidazo[1,2-a]pyridines employ distinct strategies to inhibit Mtb growth.
Standard-of-Care Drugs: Targeting the Mycobacterial Cell Wall and Essential Processes
The first-line anti-TB drugs primarily disrupt the synthesis of the unique and complex mycobacterial cell wall or interfere with other vital cellular processes.
-
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[8][9] The activated form covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[10][11]
-
Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase by binding to its β-subunit, thereby blocking transcription and protein synthesis.[12][13][14]
-
Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[15][16] POA is thought to disrupt membrane potential and interfere with energy production, and may also inhibit fatty acid synthase I.[17]
-
Ethambutol (EMB): Inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.[6][18][19]
2-Methylimidazo[1,2-a]pyridin-8-amine Analogs: A Novel Approach
In contrast to the established drugs, many 2-methylimidazo[1,2-a]pyridine derivatives target a different and essential pathway in Mtb: the biosynthesis of pantothenate (Vitamin B5). Pantothenate is a precursor for the synthesis of coenzyme A and acyl carrier protein, which are vital for numerous metabolic processes, including fatty acid synthesis.
Specifically, these compounds have been identified as inhibitors of pantothenate synthetase (PanC) , the enzyme that catalyzes the final step in pantothenate biosynthesis.[11][20] By inhibiting this enzyme, the imidazo[1,2-a]pyridines effectively starve the bacterium of a crucial metabolite.
Some imidazo[1,2-a]pyridine derivatives have also been shown to target the QcrB subunit of the ubiquinol-cytochrome c reductase , an essential component of the electron transport chain involved in cellular respiration.[7] This dual-target potential makes this class of compounds particularly attractive.
Comparative In Vitro Efficacy
The in vitro efficacy of anti-tubercular agents is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative 2-methylimidazo[1,2-a]pyridine-3-carboxamides against the reference Mtb strain H37Rv, alongside the MICs of the first-line drugs.
| Compound/Drug | Target | MIC (µM) against Mtb H37Rv | Reference(s) |
| 2-Methylimidazo[1,2-a]pyridine-3-carboxamides | |||
| Representative Compound 1 | Pantothenate Synthetase | 0.4 - 1.9 | [21] |
| Representative Compound 2 | Pantothenate Synthetase | ≤0.006 | [7] |
| Representative Compound 3 | QcrB | 0.069 - 0.174 | [21] |
| Standard-of-Care Drugs | |||
| Isoniazid (INH) | Mycolic Acid Synthesis | 0.28 - 0.73 | [22][23] |
| Rifampicin (RIF) | RNA Polymerase | 0.12 - 0.24 | [22][23] |
| Pyrazinamide (PZA) | Membrane Energetics | pH dependent | |
| Ethambutol (EMB) | Arabinogalactan Synthesis | 2.45 - 9.79 | [2] |
Note: MIC values can vary depending on the specific assay conditions and the strain of Mtb tested. The data presented here are for illustrative purposes and are compiled from the cited literature.
Several studies have highlighted that certain 2-methylimidazo[1,2-a]pyridine-3-carboxamide derivatives exhibit potent activity against MDR and XDR Mtb strains, with MIC values often remaining in the sub-micromolar range, a significant advantage over many existing therapies.[6][7]
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of anti-tubercular compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method for determining the MIC of compounds against Mtb.[13][18]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Test compounds and standard drugs
-
Alamar Blue reagent
-
Tween 80
Procedure:
-
Prepare serial dilutions of the test compounds and standard drugs in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include drug-free control wells.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Protocol 2: Pantothenate Synthetase (PanC) Inhibition Assay
This enzymatic assay measures the ability of a compound to inhibit the activity of Mtb PanC.[8][20]
Materials:
-
Purified recombinant Mtb pantothenate synthetase (PanC)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Substrates: ATP, D-pantoate, and β-alanine
-
Coupling enzymes (myokinase, pyruvate kinase, lactate dehydrogenase)
-
NADH
-
Phosphoenolpyruvate
-
384-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrates (excluding one to initiate the reaction), coupling enzymes, and NADH.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the final substrate (e.g., PanC or D-pantoate).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the activity of PanC.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Perspectives
The emergence of 2-methylimidazo[1,2-a]pyridine-3-carboxamides and related analogs represents a significant advancement in the quest for novel anti-tubercular agents. Their potent in vitro activity, including against drug-resistant strains, and their novel mechanism of action targeting pantothenate synthetase, offer a promising alternative to the current standard of care.
While the in vitro data are compelling, further preclinical and clinical studies are necessary to fully evaluate the therapeutic potential of this new class of compounds. Key areas for future investigation include in vivo efficacy in animal models, pharmacokinetic and pharmacodynamic profiling, and comprehensive safety and toxicology studies. The continued development of imidazo[1,2-a]pyridine derivatives could provide a much-needed new tool in the global effort to combat tuberculosis.
References
- 1. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Agreement of Middle brook 7H10 with Lowenstein Jensen and accuracy of the Sensititre MYCOTB plate using either method as a reference standard for Mycobacterium tuberculosis first line drug susceptibility testing | PLOS One [journals.plos.org]
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Benchmarking 2-Methylimidazo[1,2-a]pyridin-8-amine Against Known Inhibitors of the c-Met and RON Receptor Tyrosine Kinases
A Senior Application Scientist's Guide to Comparative Efficacy Analysis
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacological properties is a perpetual endeavor. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comprehensive framework for benchmarking the investigational compound, 2-Methylimidazo[1,2-a]pyridin-8-amine, against established inhibitors of the c-Met and RON receptor tyrosine kinases.
The c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantaise) kinases, both members of the MET receptor tyrosine kinase family, are pivotal players in cell signaling pathways that govern proliferation, motility, and survival.[1][2] Dysregulation of c-Met and RON signaling is a known driver in the progression and metastasis of various cancers, making them attractive therapeutic targets.[3][4] This guide will delve into the experimental methodologies required to rigorously evaluate the inhibitory potential of this compound in comparison to well-characterized inhibitors such as Crizotinib and BMS-777607.
The c-Met and RON Signaling Axis: A Rationale for Targeted Inhibition
Activation of c-Met by its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular signaling events, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and survival.[3][5] Similarly, RON, upon binding to its ligand, macrophage-stimulating protein (MSP), activates analogous downstream pathways, contributing to tumorigenesis.[1][6] The significant homology between the kinase domains of c-Met and RON presents both a challenge and an opportunity for the development of dual inhibitors.[7]
Caption: A logical workflow for the comprehensive evaluation of kinase inhibitors.
Methodologies
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Met and RON kinases.
Protocol:
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing recombinant human c-Met or RON kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds at various concentrations. [8]2. Initiation: Start the kinase reaction by adding ATP. [9]3. Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, including radiometric assays with [γ-³²P]ATP or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures ADP production. [10][11]5. Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. [12][13] Protocol:
-
Cell Treatment: Treat intact cancer cells (e.g., MKN-45 for c-Met, MDA-MB-453 for RON) with the test compounds or vehicle control for a specified time. [7]2. Thermal Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes). [14]3. Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble c-Met or RON in the supernatant by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement. [15][16]
Western Blotting for Downstream Signaling
This technique is used to assess the inhibition of c-Met and RON signaling pathways within the cell.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cancer cell lines and serum-starve them before treating with the inhibitors for a defined period.
-
Ligand Stimulation: Stimulate the cells with HGF or MSP to activate the c-Met or RON pathways, respectively.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. [17][18]4. Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates, then separate the proteins by SDS-PAGE. [19]5. Membrane Transfer and Blocking: Transfer the separated proteins to a PVDF or nitrocellulose membrane and block non-specific binding sites, preferably with BSA for phospho-protein detection. [17][20]6. Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated c-Met (p-c-Met), phosphorylated RON (p-RON), and downstream effectors like phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK). Also, probe for total protein levels as a loading control. [21]7. Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. [18]8. Analysis: Quantify the band intensities to determine the extent of inhibition of pathway activation.
Cell Viability Assay
These assays measure the effect of the inhibitors on the proliferation and survival of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a suitable method:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. [22] * CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells. [23][24][25]5. Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) for each compound.
-
Comparative Data Summary (Hypothetical)
| Assay | This compound | Crizotinib | BMS-777607 |
| c-Met Kinase IC₅₀ (nM) | 15 | 5 | 2 |
| RON Kinase IC₅₀ (nM) | 25 | 20 | 8 |
| CETSA ΔTₘ (°C) c-Met | +5.2 | +6.5 | +7.1 |
| CETSA ΔTₘ (°C) RON | +4.8 | +5.9 | +6.8 |
| p-AKT Inhibition IC₅₀ (nM) | 50 | 30 | 15 |
| MKN-45 Cell Viability GI₅₀ (nM) | 150 | 80 | 45 |
Interpretation and Expert Insights
The hypothetical data presented above suggests that while this compound demonstrates inhibitory activity against both c-Met and RON, its potency is lower than that of the established inhibitors, Crizotinib and BMS-777607. The in vitro kinase assay results indicate direct enzymatic inhibition, which is corroborated by the positive thermal shift observed in the CETSA, confirming target engagement within the cellular environment.
The Western blot analysis of downstream signaling pathways provides a crucial link between target inhibition and cellular response. The reduced phosphorylation of AKT upon treatment with this compound validates its on-target effect. Finally, the cell viability assay demonstrates the functional consequence of this inhibition, leading to a reduction in cancer cell proliferation.
While the hypothetical potency of this compound is less than the comparators, it is important to consider other factors in drug development, such as selectivity, pharmacokinetic properties, and toxicity profile. Further studies would be necessary to fully characterize the therapeutic potential of this compound. The imidazo[1,2-a]pyridine scaffold may offer opportunities for medicinal chemistry optimization to enhance potency and selectivity.
Conclusion
This guide outlines a rigorous and systematic approach to benchmarking a novel kinase inhibitor, this compound, against known standards. By employing a combination of biochemical, biophysical, and cell-based assays, researchers can obtain a comprehensive understanding of the compound's mechanism of action and relative efficacy. This structured evaluation is critical for making informed decisions in the drug discovery and development pipeline.
References
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- Chakedis, J., et al. (2018). An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling. Cancers, 10(4), 109.
- Martens, S. (2023). In vitro kinase assay. protocols.io.
- Abcam. (n.d.).
- Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7-S19.
- Wikipedia. (2023). c-Met inhibitor.
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- AbbVie. (n.d.). c-MET.
- ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- Eathiraj, S., et al. (2009). Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 15(7), 2207-2215.
- ResearchGate. (n.d.).
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- Santa Cruz Biotechnology, Inc. (n.d.). Ron Inhibitors.
- Danilkovitch-Miagkova, A., & Zbar, B. (2002). Oncogenic signaling pathways activated by RON receptor tyrosine kinase. Oncogene, 21(49), 7575-7583.
- Bio-Rad Laboratories, Inc. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Jaiswal, P. K., & Sharma, A. (2013). c-Met inhibitors. Mini reviews in medicinal chemistry, 13(5), 659–673.
- Bio-Techne. (n.d.).
- Moon, S. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2620.
- Furlan, A., et al. (2014). c-Met and Other Cell Surface Molecules: Interaction, Activation and Functional Consequences. Cells, 3(2), 364-395.
- Selleck Chemicals. (n.d.). c-Met Inhibitor Review.
- Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
- Sascha Martens lab. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io.
- Organ, S. L., & Tsao, M. S. (2011).
- Patsnap. (2024). What are c-Met agonists and how do they work?.
- Al-Ali, H., et al. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 8(2), e2698.
- Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 169-186.
- American Association for Cancer Research. (2022). Abstract LB524: Discovery of highly selective RON kinase inhibitors. Cancer Research, 82(12_Supplement), LB524.
- Moof University. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube.
- Revvity. (n.d.). In Vitro Kinase Assays.
- Patsnap. (2024). What are MST1R inhibitors and how do they work?.
- American Association for Cancer Research. (2024). Abstract 607: Development of a novel, selective, and potent inhibitor of RON kinase. Cancer Research, 84(6_Supplement), 607.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 406-413.
- BenchChem. (2025).
- Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- CETSA. (n.d.). CETSA.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- Promega Corporation. (n.d.). Choosing the right cell-based assay for your research.
- Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. European Journal of Medicinal Chemistry, 255, 115383.
- Sriram, D., et al. (2014). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 22(14), 3740-3747.
- de Oliveira, C. S., et al. (2009). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. European Journal of Medicinal Chemistry, 44(11), 4687-4693.
- MySkinRecipes. (n.d.). This compound.
- Ghandadi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 30(1), 113–124.
- ResearchGate. (2025).
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A Comparative Guide to the Selectivity of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is paved with rigorous assessment of its biological activity. A critical milestone in this journey is the characterization of a compound's selectivity—its ability to interact with the intended target while minimizing engagement with other, often structurally related, proteins. This guide provides an in-depth, objective comparison of the kinase selectivity of a representative imidazo[1,2-a]pyridine-based inhibitor, contextualized with alternative compounds and supported by experimental data and protocols.
While the specific compound 2-Methylimidazo[1,2-a]pyridin-8-amine is a member of a medicinally important class of heterocycles known for their kinase inhibitory activity, comprehensive public selectivity data for this exact molecule is limited. Therefore, to illustrate the critical process of selectivity assessment, this guide will focus on a well-characterized imidazo[1,2-a]pyridine derivative, TAK-715 , a potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] We will compare its performance against two other widely used p38 MAPK inhibitors from different chemical classes: Doramapimod (BIRB 796) and SB203580 .
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket, making the development of selective inhibitors a formidable challenge.[3] Off-target inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or, in some cases, beneficial.[3] Therefore, a comprehensive understanding of a compound's interaction landscape across the kinome is paramount for interpreting biological data and predicting clinical outcomes.
This guide will navigate the experimental workflows and data interpretation necessary to build a robust selectivity profile, empowering researchers to make informed decisions in their drug discovery programs.
Comparative Selectivity Profiling: TAK-715 vs. Alternatives
To quantitatively assess selectivity, inhibitors are typically screened against a large panel of kinases. The data presented below is a representative summary derived from publicly available kinome scan data, where a lower percentage of control indicates stronger binding and inhibition.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | TAK-715 (% of Control @ 10 µM) | Doramapimod (BIRB 796) (Known Off-Targets) | SB203580 (Known Off-Targets) |
| MAPK14 (p38α) | <1% | Primary Target (Kd = 0.1 nM) [4] | Primary Target |
| MAPK11 (p38β) | 6.7% | Inhibits (IC50 = 65 nM)[5] | Inhibits |
| MAPK12 (p38γ) | >35% | Inhibits (IC50 = 200 nM)[5] | Weakly Inhibits/Inactive |
| MAPK13 (p38δ) | >35% | Inhibits (IC50 = 520 nM)[5] | Weakly Inhibits/Inactive |
| JNK2 | >35% | Potent Binder[6] | Inactive |
| DDR1 | >35% | Potent Binder[6] | Inactive |
| STK10 | >35% | Potent Binder[6] | Inactive |
| CSNK1D | 7.36% | Not reported as primary off-target | Potent Inhibitor[3] |
| CSNK1E | 6.97% | Not reported as primary off-target | Potent Inhibitor[3] |
| RIPK2 | >35% | Not reported as primary off-target | Potent Inhibitor[7] |
| GAK | >35% | Not reported as primary off-target | Potent Inhibitor[7] |
Data for TAK-715 is illustrative and based on publicly available KINOMEscan results.[8][9] Data for Doramapimod and SB203580 are compiled from literature reports.
Quantifying Selectivity: The Selectivity Score (S-Score)
A common metric to quantify selectivity is the Selectivity Score (S) . It is calculated by dividing the number of kinases that a compound inhibits above a certain threshold (e.g., 50% inhibition or a specific binding affinity) by the total number of kinases tested. A lower S-score indicates higher selectivity.
For instance, in a hypothetical screen of 400 kinases, if a compound inhibits 4 kinases with an IC50 below 1 µM, its S(1µM) would be 4/400 = 0.01.
Table 2: Illustrative Selectivity Score Comparison
| Compound | Primary Target(s) | S-Score (Hypothetical) | Interpretation |
| TAK-715 | p38α/β, CSNK1D/E | 0.01 | Highly Selective |
| Doramapimod | p38 isoforms, JNK2, DDR1, STK10 | 0.02 | Selective, with notable off-targets |
| SB203580 | p38α/β, RIPK2, GAK, CSNK1D/E | 0.025 | Less selective, significant off-targets |
This quantitative approach allows for a more objective comparison of inhibitor selectivity beyond just the primary target potency.
Experimental Workflow for Kinase Selectivity Profiling
The generation of reliable selectivity data hinges on a robust and standardized experimental workflow. Large-scale screening is often outsourced to specialized vendors who utilize platforms like KINOMEscan® or perform radiometric assays.
Caption: A generalized workflow for assessing kinase inhibitor selectivity.
Biological Context: The p38 MAPK Signaling Pathway
Understanding the biological role of the primary target is crucial for interpreting the consequences of inhibition. p38 MAPKs are key regulators of cellular responses to inflammatory cytokines and environmental stress.[10][11][12][13] Their activation triggers a cascade of downstream signaling events that influence inflammation, apoptosis, and cell differentiation.
Caption: The p38 MAPK signaling cascade and points of inhibition.
The off-target effects of less selective inhibitors can complicate the interpretation of cellular phenotypes. For example, the inhibition of Casein Kinase 1 (CK1) by SB203580 can impact Wnt/β-catenin signaling, a pathway distinct from the intended p38 MAPK cascade.[3] This underscores the importance of using highly selective tool compounds or multiple inhibitors with different off-target profiles to validate on-target effects.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
The following is a representative protocol for determining the binding affinity of an inhibitor to a kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is widely used for its sensitivity and homogeneous format.[14][15][16][17][18]
Objective: To determine the IC50 value of a test compound (e.g., TAK-715) against a specific kinase (e.g., p38α).
Materials:
-
Kinase (e.g., recombinant human p38α)
-
LanthaScreen™ Eu-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-His)
-
Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)
-
Kinase Buffer A (5X)
-
Test compound (10 mM stock in DMSO)
-
Staurosporine (positive control, 1 mM stock in DMSO)
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled H₂O. Keep on ice.
-
Prepare a 3X final concentration of the kinase/antibody mixture in 1X Kinase Buffer A. For example, for a final concentration of 5 nM kinase and 2 nM antibody, prepare a solution of 15 nM kinase and 6 nM antibody. Note: The antibody should be centrifuged at ~10,000 x g for 10 minutes prior to use to pellet any aggregates.
-
Prepare a 3X final concentration of the Kinase Tracer in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's Kd for the kinase.
-
-
Compound Dilution:
-
Perform a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM, with 10-12 dilution points (e.g., 1:3 or 1:4 dilutions).
-
Create an intermediate dilution plate by diluting the DMSO stock into 1X Kinase Buffer A to achieve a 3X final assay concentration. The final DMSO concentration in the assay should be kept constant, typically at 1%.
-
-
Assay Assembly (in a 384-well plate):
-
Add 5 µL of the 3X serially diluted test compound to the appropriate wells.
-
Add 5 µL of 1% DMSO in 1X Kinase Buffer A to the "no inhibitor" (maximum FRET) and "positive control" wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X Kinase Tracer to all wells. The total reaction volume is 15 µL.
-
-
Incubation and Measurement:
-
Cover the plate and incubate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET enabled plate reader. Measure the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the "no inhibitor" (100% activity) and "positive control" (0% activity) wells.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. As demonstrated with the representative imidazo[1,2-a]pyridine-based inhibitor TAK-715 and its comparators, a nuanced understanding of a compound's kinome-wide interactions is essential. While TAK-715 exhibits a high degree of selectivity for p38α/β, its profile is not entirely clean, highlighting the rarity of truly specific inhibitors. By employing comprehensive screening panels, quantitative selectivity metrics, and a thorough understanding of the underlying biology, researchers can effectively navigate the complexities of kinase inhibitor development, ultimately leading to safer and more efficacious therapeutics. The use of multiple, well-characterized tool compounds with distinct off-target profiles, such as TAK-715 and Doramapimod, remains the gold standard for validating the biological roles of their primary targets.
References
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Biological Chemistry. 2020. Available from: [Link]
-
p38 Signaling Pathway. Creative Diagnostics. Available from: [Link]
-
The p38-MAPK pathway overview. ResearchGate. Available from: [Link]
-
DORAMAPIMOD. The Chemical Probes Portal. 2022. Available from: [Link]
-
p38 MAPK Signaling. QIAGEN. Available from: [Link]
-
p38 MAPK inhibitor | BIRB 796. opnMe. Available from: [Link]
-
TAK-715 KINOMEscan (LDG-1023: LDS-1025). LINCS Data Portal. 2017. Available from: [Link]
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TAK-715 (PD010510, HEKAIDKUDLCBRU-UHFFFAOYSA-N). Probes & Drugs. Available from: [Link]
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Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. 2022. Available from: [Link]
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SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes. European Journal of Pharmacology. 2008. Available from: [Link]
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Safety Operating Guide
Proper Disposal of 2-Methylimidazo[1,2-a]pyridin-8-amine: A Guide for Laboratory Professionals
Introduction: The Critical Importance of Proper Chemical Disposal
2-Methylimidazo[1,2-a]pyridin-8-amine is a substituted imidazopyridine, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development for their diverse biological activities.[1] As with any novel or specialized chemical, responsible handling and disposal are paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory principles. The procedures outlined here are designed to be a self-validating system, ensuring that each step contributes to a safe and compliant waste management process.
Hazard Assessment: Understanding the Risks
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]
Given the structural similarity, it is prudent to handle this compound with the same level of caution. The primary hazards are associated with accidental ingestion, skin contact, or inhalation of dust or aerosols.
Table 1: Hazard Profile based on Imidazo[1,2-a]pyridin-8-amine
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Data sourced from PubChem for the parent compound Imidazo[1,2-a]pyridin-8-amine.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes or airborne particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Spill Management: An Emergency Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: Ensure the immediate area is clear and increase ventilation.
-
Containment: Use an absorbent material, such as sand or vermiculite, to contain the spill.
-
Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
For Large Spills:
-
Evacuate: Immediately evacuate the area and alert others.
-
Professional Assistance: Contact your institution's environmental health and safety (EHS) office or a specialized hazardous materials team. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Procedures: A Step-by-Step Guide
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
All solid waste contaminated with this compound, including residual powder, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
Solutions containing the compound should be collected in a separate, compatible, and labeled liquid hazardous waste container.
Step 2: Labeling
-
The waste container must be labeled with the words "Hazardous Waste" and a full and accurate description of the contents, including "this compound."
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[3]
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
Decontamination of Laboratory Equipment
All glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. Collect this rinse as hazardous liquid waste.
-
Thorough Cleaning: Wash the equipment with soap and water.
-
Final Rinse: Rinse with deionized water.
Regulatory Compliance
It is the responsibility of the researcher and their institution to ensure that all disposal activities comply with local, state, and federal regulations regarding hazardous waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methylimidazo[1,2-a]pyridin-8-amine
A Researcher's Guide to Safely Handling 2-Methylimidazo[1,2-a]pyridin-8-amine
Immediate Safety Profile & Hazard Assessment
This compound is a heterocyclic aromatic amine. Based on its constituent moieties, we must anticipate the following potential hazards:
-
Toxicity and Irritation : Aromatic amines can be toxic and are often skin, eye, and respiratory tract irritants.[1] Pyridine and its derivatives are known to be harmful if inhaled, ingested, or absorbed through the skin, potentially affecting the central nervous system, liver, and kidneys.[2][3]
-
Corrosivity : Imidazole derivatives can be corrosive, capable of causing severe skin and eye damage upon direct contact.[4]
-
Flammability : While the flammability of this specific compound is not documented, many pyridine-based compounds are flammable liquids.[5][6] Therefore, it is prudent to treat it as a potential fire risk and keep it away from ignition sources.
Given these potential risks, handling this compound demands strict adherence to engineering controls and the use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it is a critical, risk-mitigated decision based on the anticipated chemical properties of the material. The following table summarizes the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: Butyl rubber or Neoprene gloves as the outer layer, over a pair of nitrile gloves. | Pyridine-like structures can degrade nitrile gloves upon prolonged contact.[3][7] Butyl rubber or neoprene offers superior resistance.[3][7] Double-gloving provides an additional barrier and allows for safe removal of the contaminated outer glove. |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles is required when there is a risk of splash or energetic reaction. | Protects against splashes and potential vapors. A face shield offers a broader area of protection for the entire face.[8] |
| Body Protection | A flame-resistant (FR) lab coat, fully buttoned. | Provides a barrier against incidental skin contact and offers protection from potential fire hazards. |
| Respiratory Protection | All handling of the solid or its solutions must be conducted inside a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or fine dust particles.[2][7] The volatile nature of related compounds makes this non-negotiable.[7] |
Operational Plan: From Receipt to Disposal
A safe workflow is a continuous process. This step-by-step guide ensures safety at every stage of handling this compound.
Step 1: Pre-Handling and Area Preparation
-
Designate a Handling Area : All work with this compound must be performed in a designated area within a certified chemical fume hood.[3]
-
Verify Fume Hood Function : Before starting, ensure the fume hood is operational, with the sash at the appropriate height.
-
Assemble Materials : Gather all necessary equipment, including glassware, reagents, and waste containers, and place them inside the fume hood to minimize movement in and out of the controlled area.
-
Emergency Equipment Check : Confirm that a safety shower and eyewash station are accessible and unobstructed.[9] Have a spill kit with appropriate absorbent material (e.g., sand or vermiculite) ready.[2]
Step 2: Donning PPE and Handling the Compound
The sequence of donning PPE is crucial to avoid cross-contamination.
Figure 1. Sequential workflow for donning Personal Protective Equipment.
-
Handling the Solid : If working with the compound as a solid, carefully uncap the container inside the fume hood. Use a spatula to weigh the desired amount, avoiding the generation of dust.
-
Preparing Solutions : If preparing a solution, add the solid to the solvent slowly. Be aware of potential exothermic reactions. Keep containers tightly closed when not in use to minimize vapors.[5][7]
Step 3: Post-Handling and Doffing PPE
-
Decontamination : Wipe down the work surface within the fume hood. Securely cap all containers containing this compound.
-
Doffing Sequence : Remove PPE in the reverse order of donning to prevent contaminating yourself. Remove outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.
-
Hand Hygiene : Wash hands thoroughly with soap and water after all work is complete.[6][9]
Disposal Plan: Managing Waste Streams
Proper waste management is a critical component of laboratory safety.
-
Solid Waste : All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with incompatible waste streams. Based on related compounds, avoid mixing with strong oxidizers or strong acids.[3]
-
Spill Management : In case of a small spill inside the fume hood, use an absorbent material like sand or vermiculite to contain it.[2] Transfer the absorbed material to a sealed hazardous waste container.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.
This guide provides a comprehensive framework for handling this compound. By understanding the rationale behind each step, you can foster a culture of safety and scientific integrity within your laboratory.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available from: [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]
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Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available from: [Link]
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Washington State University. Pyridine Standard Operating Procedure. Available from: [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Available from: [Link]
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CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available from: [Link]
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Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Available from: [Link]
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Haz-Map. 2-Methylimidazole - Hazardous Agents. Available from: [Link]
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Biochem Chemopharma. 2-AMINO PYRIDINE - SAFETY DATA SHEET. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
